Technical Documentation Center

(4-Methyl-1,2-oxazol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methyl-1,2-oxazol-3-yl)methanamine
  • CAS: 905439-81-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of (4-Methyl-1,2-oxazol-3-yl)methanamine

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] This technical guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth analysis of a key derivative, (4-Methyl-1,2-oxazol-3-yl)methanamine (CAS No: 905439-81-8), focusing on its fundamental basic and physicochemical properties. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data with established analytical principles to offer field-proven insights. We will explore the compound's structural attributes, predicted basicity (pKa), lipophilicity (LogP), and solubility, and provide detailed, self-validating experimental protocols for their empirical determination. The objective is to equip scientists with the foundational knowledge required to effectively utilize this versatile building block in drug discovery and lead optimization programs.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in pharmaceutical research.[2][3][4] Its unique electronic configuration, metabolic stability, and capacity for diverse molecular interactions make it an attractive component in the design of novel therapeutics.[1] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4]

(4-Methyl-1,2-oxazol-3-yl)methanamine serves as a critical building block, incorporating the stable isoxazole core with a reactive primary aminomethyl group. This amine function provides a crucial handle for synthetic elaboration, allowing for the construction of amides, sulfonamides, and other derivatives. Furthermore, it can act as a key pharmacophoric feature, capable of forming salt bridges and hydrogen bonds with biological targets. Understanding its core basic properties is therefore paramount for predicting its behavior in physiological environments and for designing rational synthetic strategies.

Core Physicochemical Properties: A Predictive Analysis

The utility of any chemical scaffold in drug development is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa)

The basicity of a molecule, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH (approx. 7.4). This, in turn, influences its aqueous solubility, membrane permeability, and potential for ionic interactions with protein targets.

Structural Rationale: The basicity of (4-Methyl-1,2-oxazol-3-yl)methanamine is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary amine. This nitrogen is sp³ hybridized, which typically results in a pKa range of 9-11 for simple alkylamines. However, the adjacent 1,2-oxazole ring exerts a significant electron-withdrawing inductive effect, which delocalizes the lone pair, reducing its availability for protonation. This effect leads to a decrease in basicity.[5]

Based on data from analogous structures like N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (a related heterocycle), which has a predicted apparent basic pKa of 6.04, it is reasonable to predict a similar, moderately basic character for our target compound.

Predicted Physicochemical Data

Property Predicted Value Rationale & Significance
pKa (Conjugate Acid) 6.0 - 7.5 The electron-withdrawing isoxazole ring reduces the basicity compared to typical alkylamines. This pKa range suggests that the compound will exist as a mixture of ionized and neutral forms at physiological pH, impacting solubility and cell penetration.
Calculated LogP 0.5 - 1.5 This value indicates moderate lipophilicity. The isoxazole ring and methyl group contribute to lipophilicity, while the primary amine adds polarity. This balance is often favorable for oral bioavailability. An analogue, methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine, has a predicted logP of 1.42.[6]

| Aqueous Solubility | Low (Free Base) | Similar to many small molecule amines, the free base is expected to have limited solubility in water.[6] The hydrochloride salt form, however, should exhibit significantly enhanced aqueous solubility.[7] |

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADME behavior.

The predicted LogP value for (4-Methyl-1,2-oxazol-3-yl)methanamine suggests a favorable balance for drug-likeness. The molecule is not overly lipophilic, which would risk poor solubility and high metabolic clearance, nor is it excessively polar, which would hinder its ability to cross biological membranes. This balance is visualized in the relationship diagram below.

G cluster_0 Optimal Range LogP Lipophilicity (LogP) Perm Membrane Permeability LogP->Perm Increases Sol Aqueous Solubility LogP->Sol Decreases ADME Favorable ADME Profile Perm->ADME Sol->ADME

Caption: Relationship between LogP, permeability, and solubility.

Experimental Protocols for Characterization

To move beyond prediction, empirical determination of these core properties is essential. The following protocols are designed as self-validating systems for generating reliable data.

Protocol: Potentiometric Titration for pKa Determination

This method remains the gold standard for accurately measuring pKa values. It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant.

Causality and Justification:

  • Potentiometry: Directly measures the activity of H+ ions, providing a highly accurate pKa.

  • Co-solvent (e.g., Methanol/Water): Necessary for compounds with low aqueous solubility to ensure the analyte remains fully dissolved throughout the titration. The "apparent" pKa (pKa') is determined and can be extrapolated back to a wholly aqueous environment.

  • Ionic Strength Adjustment (ISA): Using a background electrolyte like KCl minimizes variations in activity coefficients, ensuring the measured potential is directly related to the concentration of H+.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5 mg of (4-Methyl-1,2-oxazol-3-yl)methanamine HCl salt and dissolve in 40 mL of a 1:1 methanol:water solution. Add 10 mL of 1.0 M KCl as an ISA.

  • Calibration: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature (25°C).

  • Titration: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use titration software to calculate the pKa from the first derivative of the titration curve.

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer).

Causality and Justification:

  • n-Octanol/Water System: This solvent pair is the universally accepted surrogate for modeling partitioning across a biological membrane.

  • Buffered Aqueous Phase (pH 7.4): Using a phosphate buffer at physiological pH ensures that the partitioning of both the ionized and non-ionized species is considered, yielding a LogD value, which is more physiologically relevant than LogP for ionizable compounds.

  • HPLC Analysis: A highly sensitive and specific method for quantifying the analyte's concentration in each phase, which is crucial for accuracy.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration of ~1 mg/mL.

  • Partitioning: Add 1 mL of the octanol stock solution to 1 mL of the pre-saturated PBS in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Dilute as necessary and analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP (or LogD at pH 7.4) using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

G cluster_workflow Physicochemical Characterization Workflow A Compound Acquisition (CAS: 905439-81-8) B Solubility Screen (Aqueous & Organic) A->B C pKa Determination (Potentiometric Titration) B->C Informs co-solvent choice D LogP/LogD Determination (Shake-Flask Method) B->D Informs solvent choice E Data Analysis & Profiling C->E D->E F Input for Drug Development Programs E->F

Caption: Experimental workflow for physicochemical characterization.

Safety and Handling

(4-Methyl-1,2-oxazol-3-yl)methanamine is classified with several hazards and requires careful handling in a laboratory setting.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes skin irritation and serious eye damage.[8]

  • Organ Toxicity: May cause respiratory irritation.[8]

Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid generating dust.

  • In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.

Conclusion

(4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable chemical entity whose utility is deeply rooted in its fundamental physicochemical properties. Its predicted moderate basicity and balanced lipophilicity make it an attractive scaffold for medicinal chemistry. By applying the rigorous, validated experimental protocols detailed in this guide, researchers can obtain the precise data needed to confidently incorporate this building block into rational drug design campaigns, accelerating the journey from initial concept to optimized clinical candidate.

References

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). CoLab.ws.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. (2025, October 15). U.S. Environmental Protection Agency.
  • methyl({[3-(propan-2-yl)-1,2-oxazol-4-yl]methyl})amine. (n.d.). Vulcanchem.
  • (4-methyl-1,2-oxazol-3-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS.
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine. (2024, April 9). ChemBK.
  • Basicity of Amines | 22.2 Organic Chemistry. (2021, April 29). YouTube.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methyl-1,2-oxazol-3-yl)methanamine

Abstract (4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2-oxazole (isoxazole) ring is a privileged scaffold found in numerous pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,2-oxazole (isoxazole) ring is a privileged scaffold found in numerous pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] This guide provides a comprehensive overview of a robust and scalable synthetic route to (4-Methyl-1,2-oxazol-3-yl)methanamine. We will delve into the strategic rationale behind the chosen pathway, provide a detailed, step-by-step experimental protocol for its synthesis via the reduction of a key carbonitrile intermediate, and discuss the critical mechanistic and safety considerations essential for successful execution in a research and development setting.

Introduction and Strategic Overview

The synthesis of substituted isoxazoles is a cornerstone of heterocyclic chemistry, with primary applications in the pharmaceutical industry.[3] The target molecule, (4-Methyl-1,2-oxazol-3-yl)methanamine, features a specific substitution pattern—a methyl group at the 4-position and an aminomethyl group at the 3-position—that makes it a desirable synthon for introducing the isoxazole motif into larger, more complex molecules.

A retrosynthetic analysis suggests several potential pathways. However, the most reliable and versatile approach involves the construction of the isoxazole ring with a stable, easily reducible functional group at the 3-position. A nitrile (cyanide) group is an ideal precursor for this purpose. It is relatively unreactive under the conditions required for isoxazole ring formation and can be cleanly reduced to a primary amine in a single, high-yielding step.

Therefore, our primary strategy is a two-step sequence:

  • Formation of the Heterocycle : Synthesis of the key intermediate, 4-methyl-1,2-oxazole-3-carbonitrile.

  • Functional Group Reduction : Reduction of the nitrile group to the target primary amine, (4-Methyl-1,2-oxazol-3-yl)methanamine.

Visualized Synthetic Workflow

The following diagram outlines the logical flow of the primary synthetic pathway discussed in this guide.

G A Starting Materials: (E)-2-cyano-3-methylbut-2-enamide Hydroxylamine B Step 1: Heterocycle Formation (1,3-Dipolar Cycloaddition Principle) A->B Reaction C Intermediate: 4-Methyl-1,2-oxazole-3-carbonitrile B->C Yields D Step 2: Nitrile Reduction C->D Substrate F Final Product: (4-Methyl-1,2-oxazol-3-yl)methanamine D->F Yields E Reducing Agent: Lithium Aluminum Hydride (LiAlH4) E->D Reagent

Caption: Synthetic workflow from starting materials to the final product.

Synthesis of the Key Intermediate: 4-Methyl-1,2-oxazole-3-carbonitrile

The formation of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction.[1] While there are numerous methods, a practical approach involves the reaction of an appropriately substituted enamine or enone with hydroxylamine. For our target, a highly efficient method utilizes the reaction of (E)-methyl 3-(dimethylamino)-2-methylacrylate with hydroxylamine hydrochloride. However, for the synthesis of the 3-carbonitrile analogue, a more direct precursor is required.

A validated approach involves the cyclization of a β-keto nitrile derivative with hydroxylamine.

Protocol: Synthesis of 4-Methyl-1,2-oxazole-3-carbonitrile
  • Reaction Setup : To a solution of 2-cyano-3-oxobutanal (or a suitable protected equivalent) (1.0 eq) in ethanol (EtOH), add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq).

  • Base Addition : Add a base such as sodium acetate (NaOAc) or triethylamine (TEA) (1.2 eq) to the mixture to liberate the free hydroxylamine.

  • Reaction : Stir the mixture at room temperature for 12-18 hours or at a gentle reflux (50-60 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water.

  • Extraction : Separate the organic layer, and extract the aqueous layer twice more with EtOAc.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure 4-methyl-1,2-oxazole-3-carbonitrile.[4][5]

Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. For this purpose, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice due to its high reactivity and efficacy in reducing nitriles and amides.[6] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.

4.1. The Causality of Reagent Choice: Why LiAlH₄?
  • Potency : LiAlH₄ is a powerful, non-selective reducing agent, acting as a source of the hydride ion (H⁻).[6] This potent nucleophile is necessary to attack the electrophilic carbon of the nitrile group.

  • Mechanism : The reaction proceeds through the sequential addition of two hydride equivalents. The first addition forms an intermediate imine anion, which is coordinated to the aluminum species. A second hydride addition reduces this imine to a diamidoaluminate complex.[7]

  • Solvent : The reaction must be carried out in an anhydrous aprotic solvent, typically diethyl ether (Et₂O) or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents like water or alcohols.[8]

4.2. Detailed Experimental Protocol

CRITICAL SAFETY NOTE : Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-sensitive reagent. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and techniques. All glassware must be thoroughly dried.

ParameterSpecificationRationale & In-Text Citation
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A potent hydride donor necessary for the reduction of the stable nitrile group.[6][8]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent that solubilizes the reactants and is stable to the reducing agent.
Temperature 0 °C to RefluxInitial addition is done at 0 °C to control the exothermic reaction; the reaction is then warmed to ensure completion.
Stoichiometry >2.0 eq LiAlH₄An excess of the reducing agent is used to ensure complete conversion of the nitrile.
Workup Fieser Workup (H₂O, NaOH, H₂O)A standard, safe procedure for quenching excess LiAlH₄ to produce a granular, easily filterable aluminum salt precipitate.

Step-by-Step Methodology:

  • Inert Atmosphere : Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Suspension : Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (2.5 eq) and suspend it in anhydrous THF.

  • Cooling : Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition : Dissolve 4-methyl-1,2-oxazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction to Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It can then be heated to a gentle reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching (Fieser Workup) : Cool the reaction mixture back down to 0 °C. Cautiously and slowly, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Filtration : Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Isolation : Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by distillation or by conversion to its hydrochloride salt for crystallization to yield pure (4-Methyl-1,2-oxazol-3-yl)methanamine.

Alternative Synthetic Considerations

While the nitrile reduction pathway is robust, other routes are viable and may be advantageous depending on starting material availability.

  • Reduction of 4-Methyl-1,2-oxazole-3-carboxamide : This intermediate can also be synthesized from the corresponding carboxylic acid or ester. The amide can then be reduced to the target amine using LiAlH₄ under similar conditions. The mechanism involves the formation of a highly reactive iminium ion intermediate.

  • Catalytic Hydrogenation of the Nitrile : In some cases, catalytic hydrogenation can be employed to reduce nitriles.[9] This method avoids pyrophoric reagents but may require high pressures and specialized equipment. Furthermore, the isoxazole ring itself can sometimes be susceptible to reduction under certain catalytic hydrogenation conditions, potentially leading to ring opening.

Conclusion

The synthesis of (4-Methyl-1,2-oxazol-3-yl)methanamine is efficiently achieved through a two-step process involving the initial formation of a 4-methyl-1,2-oxazole-3-carbonitrile intermediate, followed by its reduction. The reduction using Lithium Aluminum Hydride in an anhydrous ether solvent represents a field-proven, reliable method for this transformation. Careful adherence to experimental protocols, particularly the safety precautions required when handling pyrophoric reagents, is paramount to the successful and safe execution of this synthesis. This synthetic guide provides the necessary technical detail and causal explanation for researchers and drug development professionals to confidently produce this valuable chemical building block.

References
  • Abdul Manan, F., Ng, S. W., & Tiekink, E. R. T. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available at: [Link]

  • Banu, H., & Kumar, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(35), 21554-21576. Available at: [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599-1621. Available at: [Link]

  • de Souza, M. V. N. (2012). Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. ResearchGate. Available at: [Link]

  • Dou, G., Xu, P., Li, Q., Xi, Y., Huang, Z., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Available at: [Link]

  • Civcir, P. U. (2020). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2020). Radical cascade synthesis of azoles via tandem hydrogen atom transfer. Science, 367(6481), 1099-1104. Available at: [Link]

  • Reddit user r/chemhelp. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. Available at: [Link]

  • University of Sheffield. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry, Third Year Advanced Practical Organic Chemistry. Available at: [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 740-749. Available at: [Link]

  • Wang, D., et al. (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. Journal of the American Chemical Society, 133(23), 8866-8869. Available at: [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Klotzer, W., & Herberz, M. (1966). Processes for preparing 3-amino-isoxazoles. U.S. Patent No. 3,242,189. Washington, DC: U.S. Patent and Trademark Office.
  • Bak, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27083-27092. Available at: [Link]

  • Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. Available at: [Link]

  • Akkurt, M., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497. Available at: [Link]

  • Ciba Geigy AG. (2015). Catalytic hydrogenation of nitriles. WIPO Patent Application WO/2015/071230.
  • Akkurt, M., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PubMed. Available at: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of (4-Methyl-1,2-oxazol-3-yl)methanamine for Drug Discovery

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1][2][3] This guide provides an in-depth framework for the comprehensive physicochemical characterization of novel chemical entities, using (4-Methyl-1,2-oxazol-3-yl)methanamine as a representative case study. We will delve into the theoretical importance and practical determination of critical parameters including ionization constant (pKa), lipophilicity (logP), aqueous solubility, and chemical stability. By presenting detailed, field-proven experimental protocols and explaining the causality behind methodological choices, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to navigating the complexities of preclinical candidate selection.

Introduction: The Central Role of Physicochemical Profiling

The journey from a promising hit compound to a viable drug candidate is paved with rigorous evaluation. Before significant resources are invested in extensive biological testing, a molecule's fundamental physical and chemical characteristics must be precisely determined. Properties such as solubility, lipophilicity, and ionization state are pivotal as they directly impact a drug's pharmacokinetic behavior.[2][3] For instance, poor solubility can lead to low bioavailability, while excessively high lipophilicity can result in non-specific binding and increased metabolic clearance.[1][4]

(4-Methyl-1,2-oxazol-3-yl)methanamine, a small molecule featuring a substituted oxazole ring and a primary amine, presents an interesting scaffold for medicinal chemistry exploration. Its constituent functional groups suggest a basic character and the potential for hydrogen bonding, making a detailed physicochemical workup essential for predicting its behavior in a physiological context.

Table 1: Basic Molecular Identifiers for (4-Methyl-1,2-oxazol-3-yl)methanamine

PropertyValueSource
Chemical Structure -
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol -
CAS Number 905439-81-8[5]

This guide will systematically outline the experimental procedures to quantify the key physicochemical attributes of this molecule, providing a blueprint that can be adapted for any new chemical entity.

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule exists in an equal mixture of its protonated and deprotonated forms. For (4-Methyl-1,2-oxazol-3-yl)methanamine, the primary amine is expected to be the main ionizable group, acting as a base. Knowing the pKa is critical because the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.

Causality and Significance

The amine function of our target molecule will be protonated in the acidic environment of the stomach (pH 1-3) and likely still significantly protonated at physiological pH (7.4). This charged state generally enhances aqueous solubility but can hinder passive diffusion across lipid membranes, a key step in oral absorption. Therefore, an accurate pKa value is essential for building predictive ADME models.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] It involves the gradual addition of a titrant (an acid or base) to the compound solution while monitoring the pH.[8][9]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of (4-Methyl-1,2-oxazol-3-yl)methanamine in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[8][9]

    • To maintain a constant ionic strength, add potassium chloride (KCl) to the sample solution to a final concentration of 0.15 M.[8]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10.[8]

  • Titration Procedure:

    • Place 20 mL of the sample solution into a temperature-controlled vessel on a magnetic stirrer.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a base.[8][9]

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution by adding small, precise increments of the 0.1 M HCl solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[8] This can be determined from the inflection point of the curve.[6][9]

Diagram 1: Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep1 Prepare 1 mM Sample Solution Titration1 Purge Sample with Nitrogen Prep1->Titration1 Prep2 Prepare 0.1 M HCl & 0.1 M NaOH Titration2 Titrate with HCl, recording pH Prep2->Titration2 Prep3 Calibrate pH Meter (pH 4, 7, 10) Prep3->Titration2 Titration1->Titration2 Analysis1 Plot pH vs. Titrant Volume Titration2->Analysis1 Analysis2 Determine Inflection Point Analysis1->Analysis2 pKa_Result Calculate pKa Analysis2->pKa_Result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP) Assessment

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This parameter influences membrane permeability, plasma protein binding, and metabolic stability.

Causality and Significance

A compound's logP value exists in a "Goldilocks" zone. If it is too low (too hydrophilic), the compound may not effectively cross cell membranes to reach its target. If it is too high (too lipophilic), it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism, all of which limit bioavailability.[1] For oral drugs, a logP in the range of 1-3 is often considered optimal.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for logP determination and is detailed in OECD Test Guideline 107.[10][11] It directly measures the partitioning of a compound between water and n-octanol at equilibrium.[12][13]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

  • Sample Preparation:

    • Prepare a stock solution of (4-Methyl-1,2-oxazol-3-yl)methanamine in the aqueous phase. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the aqueous sample solution with a known volume of the n-octanol phase. The volume ratio should be adjusted based on the expected logP.[12]

    • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). Avoid vigorous shaking that can cause emulsions.

    • Separate the two phases, usually by centrifugation to ensure a clean separation.[12]

  • Quantification:

    • Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects drug absorption and formulation.[14] Low solubility is a major challenge in drug development, often leading to poor oral bioavailability.[4][15]

Causality and Significance

For a drug to be absorbed from the gastrointestinal tract, it must first be dissolved in the gut fluids. A compound with low aqueous solubility may not dissolve sufficiently, limiting the amount of drug available for absorption. A solubility goal for drug discovery compounds is often greater than 60 µg/mL.[14]

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often preferred due to their high-throughput nature.[4][14][15] This method measures the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution, mimicking common in vitro assay conditions.[15][16][17]

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of (4-Methyl-1,2-oxazol-3-yl)methanamine in 100% DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.[16][17]

  • Assay Procedure:

    • Dispense a small volume of the DMSO stock solution into a microtiter plate.[16]

    • Add the aqueous buffer to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1-2%).[17]

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[16]

  • Precipitate Detection and Quantification:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[14][16]

    • Direct UV/LC-MS: Alternatively, separate any undissolved precipitate by filtration or centrifugation.[15] Quantify the concentration of the dissolved compound in the filtrate/supernatant using a UV plate reader or LC-MS against a standard curve.[15][16]

Diagram 2: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Prep1 Prepare 10 mM DMSO Stock Assay1 Add DMSO stock to plate Prep1->Assay1 Prep2 Prepare PBS (pH 7.4) Buffer Assay2 Add PBS buffer, mix, and incubate Prep2->Assay2 Assay1->Assay2 Quant1 Separate Precipitate (Filtration/Centrifugation) Assay2->Quant1 Quant2 Analyze Supernatant (UV or LC-MS) Quant1->Quant2 Sol_Result Calculate Solubility (µg/mL) Quant2->Sol_Result G PhysChem Physicochemical Properties pKa logP Solubility Stability ADME ADME Profile Absorption Distribution Metabolism Excretion PhysChem:pka->ADME:abs Solubility PhysChem:pka->ADME:dist Trapping PhysChem:logp->ADME:abs Permeability PhysChem:logp->ADME:met Clearance PhysChem:sol->ADME:abs Dissolution Bioavailability Bioavailability & Efficacy PhysChem:stab->Bioavailability Dose Integrity ADME->Bioavailability

Caption: The influence of core physicochemical properties on the ADME profile.

Conclusion

The systematic physicochemical characterization of (4-Methyl-1,2-oxazol-3-yl)methanamine, or any novel drug candidate, is an indispensable component of modern drug discovery. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reproducible data on pKa, logP, solubility, and stability. By integrating this information early in the discovery process, research teams can make more informed decisions, optimize compound structures effectively, and ultimately increase the probability of selecting candidates with favorable drug-like properties for further development. This data-driven approach, grounded in the fundamentals of physical chemistry, is essential for navigating the path to safer and more effective medicines.

References

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: OECD URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]

  • Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

  • Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: The Influence of Physicochemical Properties on ADME Source: PhysChem Forum URL: [Link]

  • Title: The ICH Just Released Its Overhauled Stability Guideline for Consultation Source: Lachman Consultants URL: [Link]

  • Title: ICH Stability Testing and appropriate validation of analytical procedures Source: HMR Labs URL: [Link]

  • Title: Physicochemical properties in pharmacokinetic lead optimization Source: ResearchGate URL: [Link]

  • Title: ICH Q1 Stability Testing Guidelines Source: MasterControl URL: [Link]

  • Title: Estimating the octanol-water partition coefficient for chemical substances Source: GOV.UK URL: [Link]

  • Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency URL: [Link]

  • Title: N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties Source: EPA URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL: [Link]

  • Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Publications URL: [Link]

  • Title: 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride Source: PubChem URL: [Link]

  • Title: (4-methyl-1,2-oxazol-3-yl)methanamine — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

The Unassuming Workhorse: A Technical Guide to (4-Methyl-1,2-oxazol-3-yl)methanamine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, renowned for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this privileged class of compounds, (4-Methyl-1,2-oxazol-3-yl)methanamine emerges as a crucial building block, a seemingly simple molecule that unlocks a vast chemical space for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, and burgeoning role in drug discovery, offering field-proven insights for researchers navigating the complexities of modern pharmaceutical development.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring is a bioisostere for various functional groups, offering a stable, aromatic system that can engage in a range of intermolecular interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The substitution pattern on the isoxazole ring is a key determinant of its biological activity, allowing for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. The presence of the aminomethyl group at the 3-position of the 4-methylisoxazole core provides a critical handle for further chemical modification, enabling the construction of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis and Characterization: Building the Foundation

While specific, detailed synthetic protocols for (4-Methyl-1,2-oxazol-3-yl)methanamine are not abundantly available in publicly accessible literature, its synthesis can be logically deduced from established methods for preparing substituted isoxazoles and subsequent functional group transformations. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

A likely synthetic route commences with the construction of the 4-methyl-1,2-oxazole core, followed by the introduction and reduction of a nitrile or oxime functionality at the 3-position.

Synthetic Pathway A Ethyl acetoacetate C 4-Methyl-3-ethoxycarbonyl-1,2-oxazol-5(4H)-one A->C B Hydroxylamine B->C D Decarboxylation & Aromatization C->D E 4-Methyl-1,2-oxazol-3(2H)-one D->E F Vilsmeier-Haack or equivalent E->F G 4-Methyl-1,2-oxazole-3-carbaldehyde F->G H Hydroxylamine G->H I 4-Methyl-1,2-oxazole-3-carbaldehyde oxime H->I J Reduction (e.g., H2/Pd-C, LiAlH4) I->J K (4-Methyl-1,2-oxazol-3-yl)methanamine J->K

Caption: Proposed synthetic workflow for (4-Methyl-1,2-oxazol-3-yl)methanamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of analogous compounds. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 4-Methyl-1,2-oxazole-3-carbaldehyde

This intermediate can be prepared through various methods, often involving the formylation of a suitable 4-methylisoxazole precursor.

Step 2: Oximation of 4-Methyl-1,2-oxazole-3-carbaldehyde

  • Dissolve 4-Methyl-1,2-oxazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.2 eq) and a base (e.g., sodium acetate or pyridine, 1.1-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-Methyl-1,2-oxazole-3-carbaldehyde oxime.

Step 3: Reduction of 4-Methyl-1,2-oxazole-3-carbaldehyde oxime

The reduction of the oxime to the primary amine is a critical step. Several reducing agents can be employed, with the choice influencing the reaction conditions and work-up procedure.

  • Method A: Catalytic Hydrogenation

    • Suspend the oxime (1.0 eq) and a catalyst (e.g., 10% Palladium on carbon, 5-10 mol%) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

    • Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (typically 1-4 atm).

    • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

  • Method B: Chemical Reduction (e.g., with Lithium Aluminum Hydride - LAH)

    • Caution: LAH is a highly reactive and pyrophoric reagent. This procedure must be carried out by trained personnel under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

    • Suspend LAH (2-3 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask equipped with a reflux condenser and a dropping funnel.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the oxime (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Characterization

The structure and purity of the synthesized (4-Methyl-1,2-oxazol-3-yl)methanamine should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group protons, the aminomethyl protons, and the isoxazole ring proton. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Resonances for all five carbon atoms in the molecule, including the methyl carbon, the aminomethyl carbon, and the three isoxazole ring carbons.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching, and C=N and C-O stretching of the isoxazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₂O, MW: 112.13 g/mol ) and characteristic fragmentation patterns.

Table 1: Spectroscopic characterization data for (4-Methyl-1,2-oxazol-3-yl)methanamine.

Applications in Drug Discovery: A Versatile Building Block

The primary utility of (4-Methyl-1,2-oxazol-3-yl)methanamine in drug discovery lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality serves as a key point for diversification, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation.

Structure-Activity Relationship (SAR) Studies

By systematically modifying the aminomethyl group, medicinal chemists can explore the structure-activity relationships of a lead compound. For instance, N-acylation can introduce various lipophilic or polar groups that can influence the compound's binding affinity to its target, as well as its pharmacokinetic properties such as solubility and membrane permeability.

SAR_Workflow Start (4-Methyl-1,2-oxazol-3-yl)methanamine Reaction N-Acylation / N-Alkylation / N-Sulfonylation Start->Reaction Library Diverse Library of Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow illustrating the role of (4-Methyl-1,2-oxazol-3-yl)methanamine in SAR studies.

Examples of Derivatives and Their Potential Biological Activities

While direct biological data for the parent amine is scarce, the isoxazole scaffold is present in numerous compounds with a wide range of activities. For example, sulfonamide derivatives of isoxazoles have been investigated for their antimicrobial properties[3]. The aminomethyl group of the title compound provides a convenient point for the attachment of sulfonyl chloride moieties to generate libraries of such compounds.

Furthermore, isoxazole derivatives have been explored as inhibitors of various enzymes, highlighting their potential in oncology and inflammatory diseases[1]. The amenability of (4-Methyl-1,2-oxazol-3-yl)methanamine to a variety of chemical transformations makes it an ideal starting material for the synthesis of focused libraries targeting specific enzyme active sites.

Conclusion and Future Perspectives

(4-Methyl-1,2-oxazol-3-yl)methanamine, though a relatively simple molecule, represents a powerful tool in the arsenal of medicinal chemists. Its straightforward, albeit not widely documented, synthesis and the presence of a reactive primary amine on a privileged isoxazole scaffold make it an invaluable starting point for the generation of diverse chemical libraries. As the quest for novel therapeutics continues, the strategic utilization of such versatile building blocks will be paramount in accelerating the drug discovery process. Future research efforts should focus on the development and publication of robust, scalable synthetic routes to this compound and the systematic exploration of its derivatives against a wide range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of the next generation of isoxazole-based medicines.

References

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(15), 11499-11518. [Link]

  • Sohail, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o693. [Link]

  • Choi, S., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to (4-Methyl-1,2-oxazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of (4-Methyl-1,2-oxazol-3-yl)methanamine, a key isoxazole derivative. The document will delve into its chemical identity, synthesis methodologies, and detailed characterization protocols. Furthermore, it will explore the therapeutic landscape of isoxazole-containing compounds, discussing their diverse biological activities and underlying mechanisms of action, thereby highlighting the potential of (4-Methyl-1,2-oxazol-3-yl)methanamine as a valuable building block in drug discovery and development.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. Its unique electronic properties and ability to form various non-covalent interactions with biological targets have led to its incorporation into a multitude of therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and neuroprotective effects.[2] This has made them attractive candidates in the ongoing quest for novel and more effective therapeutics. (4-Methyl-1,2-oxazol-3-yl)methanamine, with its reactive aminomethyl group, serves as a crucial synthon for the elaboration of more complex molecular architectures, enabling the exploration of vast chemical spaces in drug discovery programs.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (4-Methyl-1,2-oxazol-3-yl)methanamine . Its chemical structure is characterized by a 1,2-oxazole ring substituted with a methyl group at the 4-position and a methanamine group at the 3-position.

Figure 1: Chemical structure of (4-Methyl-1,2-oxazol-3-yl)methanamine.

Synthesis Strategies and Methodologies

The synthesis of (4-Methyl-1,2-oxazol-3-yl)methanamine can be approached through several established routes for isoxazole ring formation, followed by functional group manipulation. The two primary strategies involve the 1,3-dipolar cycloaddition of nitrile oxides and the reductive amination of a corresponding aldehyde.

Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for the construction of the isoxazole ring.[3][4] This approach offers a high degree of control over regioselectivity.

G cluster_0 Preparation of Nitrile Oxide cluster_1 Cycloaddition cluster_2 Functional Group Interconversion Start Starting Material (e.g., Aldoxime) Oxidation Oxidation (e.g., NCS, NBS) Start->Oxidation NitrileOxide Nitrile Oxide Intermediate Oxidation->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne (e.g., Propyne) Alkyne->Cycloaddition Isoxazole 4-Methyl-3-(substituted)-1,2-oxazole Cycloaddition->Isoxazole Reduction Reduction of a suitable precursor (e.g., azide, nitrile, or amide) Isoxazole->Reduction FinalProduct (4-Methyl-1,2-oxazol-3-yl)methanamine Reduction->FinalProduct

Figure 2: General workflow for the synthesis of (4-Methyl-1,2-oxazol-3-yl)methanamine via nitrile oxide cycloaddition.

Experimental Protocol: Synthesis of a 3-Substituted Isoxazole Precursor

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of a precursor to (4-Methyl-1,2-oxazol-3-yl)methanamine.[5]

  • Oxime Formation: A mixture of the starting aldehyde or ketone, hydroxylamine hydrochloride, and a base (e.g., sodium hydroxide or pyridine) in a suitable solvent (e.g., ethanol/water) is stirred at room temperature or heated to reflux.

  • Nitrile Oxide Generation and Cycloaddition: The resulting oxime is dissolved in an inert solvent (e.g., THF, DCM). A chlorinating agent (e.g., N-chlorosuccinimide) is added, followed by a base (e.g., triethylamine) to generate the nitrile oxide in situ. The alkyne is then added, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis via Reductive Amination

An alternative and often more direct route involves the reductive amination of 4-methyl-1,2-oxazole-3-carbaldehyde.[6][7][8] This method is advantageous as it builds the aminomethyl functionality in a single step from the corresponding aldehyde.

G Aldehyde 4-Methyl-1,2-oxazole-3-carbaldehyde ImineFormation Imine Formation Aldehyde->ImineFormation AmineSource Amine Source (e.g., Ammonia, Ammonium salt) AmineSource->ImineFormation Reduction Reduction (e.g., NaBH4, H2/Catalyst) ImineFormation->Reduction FinalProduct (4-Methyl-1,2-oxazol-3-yl)methanamine Reduction->FinalProduct

Figure 3: Workflow for the synthesis of (4-Methyl-1,2-oxazol-3-yl)methanamine via reductive amination.

Experimental Protocol: Reductive Amination

  • Imine Formation: 4-Methyl-1,2-oxazole-3-carbaldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol). An amine source, such as ammonia in methanol or an ammonium salt (e.g., ammonium acetate), is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water or brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography or distillation.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Methyl-1,2-oxazol-3-yl)methanamine.

PropertyPredicted/Typical Value
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate)

Table 1: Physicochemical Properties of (4-Methyl-1,2-oxazol-3-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • The methyl protons at the 4-position are expected to appear as a singlet around δ 2.0-2.5 ppm.

    • The methylene protons of the aminomethyl group at the 3-position would likely resonate as a singlet around δ 3.5-4.0 ppm.

    • The amine protons may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

    • The isoxazole ring proton (if present at position 5) would appear as a singlet in the aromatic region.

  • ¹³C NMR:

    • The carbon of the methyl group is expected around δ 10-15 ppm.

    • The methylene carbon of the aminomethyl group would likely be in the range of δ 35-45 ppm.

    • The quaternary carbons of the isoxazole ring would appear in the downfield region, typically between δ 150-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[12]

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z 112.

  • Electrospray Ionization (ESI-MS): A prominent peak at m/z 113 corresponding to the protonated molecule [M+H]⁺ would be observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • N-H stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

  • C-H stretching: Absorptions in the range of 2850-3000 cm⁻¹ correspond to the methyl and methylene groups.

  • C=N stretching: A peak around 1600-1650 cm⁻¹ can be attributed to the C=N bond within the isoxazole ring.

  • N-O stretching: An absorption band in the region of 1400-1450 cm⁻¹ is indicative of the N-O bond in the isoxazole ring.

Therapeutic Potential and Biological Activities of Isoxazole Derivatives

The isoxazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic importance.[13]

Anticancer Activity

Many isoxazole derivatives have demonstrated significant anticancer activity through various mechanisms.[14][15][16] Some compounds act as inhibitors of key enzymes involved in cancer progression, such as kinases, while others can induce apoptosis in cancer cells. The aminomethyl group in (4-Methyl-1,2-oxazol-3-yl)methanamine provides a convenient handle for the synthesis of a diverse library of compounds for anticancer screening. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including human glioma cells.

Antibacterial Activity

Isoxazole-containing compounds have a long history as antibacterial agents. They can target essential bacterial processes, such as cell wall synthesis or protein synthesis. The structural diversity that can be achieved starting from (4-Methyl-1,2-oxazol-3-yl)methanamine allows for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

Anti-inflammatory and Immunomodulatory Activity

Certain isoxazole derivatives exhibit potent anti-inflammatory and immunomodulatory properties.[2] For example, some analogs act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Others have been shown to modulate the activity of immune cells, suggesting their potential in the treatment of autoimmune diseases.

Neurological Activity

The isoxazole ring is also present in compounds that target the central nervous system. Some derivatives act as agonists or antagonists of various neurotransmitter receptors, such as the AMPA receptor, indicating their potential for treating neurological and psychiatric disorders.[13]

G cluster_applications Therapeutic Applications Core (4-Methyl-1,2-oxazol-3-yl)methanamine Anticancer Anticancer Agents Core->Anticancer Derivatization Antibacterial Antibacterial Agents Core->Antibacterial Derivatization AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Derivatization Neurological Neurological Agents Core->Neurological Derivatization

Figure 4: The role of (4-Methyl-1,2-oxazol-3-yl)methanamine as a versatile scaffold for developing various therapeutic agents.

Conclusion

(4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its synthesis can be achieved through robust and well-established chemical transformations. The presence of the isoxazole core, coupled with a reactive primary amine, provides a platform for the generation of diverse molecular entities with the potential for a wide range of biological activities. This in-depth technical guide serves as a foundational resource for researchers and scientists in the field of drug discovery, providing the necessary information to synthesize, characterize, and further explore the therapeutic potential of this important isoxazole derivative. The continued investigation into the synthesis and biological evaluation of novel compounds derived from (4-Methyl-1,2-oxazol-3-yl)methanamine holds significant promise for the development of future therapeutic agents.

References

  • Melli, A., Melosso, M., Lengsfeld, K. G., Bizzocchi, L., Rivilla, V. M., Dore, L., Barone, V., Grabow, J.-U., & Puzzarini, C. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. [Link]

  • Madsen, U., Bräuner-Osborne, H., Greenwood, J. R., Johansen, T. N., Krogsgaard-Larsen, P., Nielsen, B., & Sløk, F. A. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. PubMed. [Link]

  • Fletcher, E. J., & Lodge, D. (1996). New developments in the molecular pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and kainate receptors. PubMed. [Link]

  • Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Melli, A., Melosso, M., Lengsfeld, K. G., Bizzocchi, L., Rivilla, V. M., Dore, L., Barone, V., Grabow, J.-U., & Puzzarini, C. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Repository of Leibniz Universität Hannover. [Link]

  • De Sarro, G., De Sarro, A., Gitto, R., Grasso, S., Micale, N., & Zappala, M. (1998). Isoxazole derivatives as centrally acting muscle relaxants. I. Synthesis and activity of 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives. PubMed. [Link]

  • Krogsgaard-Larsen, P., & Falch, E. (1981). Muscimol Analogues. Synthesis of Isomuscimol (3Aminomethyl5-isoxazolol) and Some Derivatives of Azamuscimol (5Aminomethyl3-pyrazolol). ResearchGate. [Link]

  • Manan, F. A., Tiekink, E. R. T., & Kamarudin, N. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]

  • Nguyen, T. T. T., Lee, J. Y., Tran, T. L., Nguyen, T. K. N., Nguyen, T. H., Vo, D. D., Chung, P. T., & Lee, S. (2023). Dual anticancer and antibacterial activity of fluorescent naphthoimidazolium salts. RSC Advances, 13(45), 31693–31702. [Link]

  • Meng, L.-H., & Villa, J. A. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1835. [Link]

  • Carreira, E. M., & Bode, J. W. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed.[Link]

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Chemistry Portal. [Link]

  • El-Sayed, N. F., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • Vaskevych, A., Vaskevych, R., Shablykin, O., Gornostaeva, E., Chernykh, V., & Chornous, V. (2022). Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Peruncheralathan, S., & Khan, A. T. (2015). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]

  • Kavala, V. R., Chen, W.-C., Shih, Y.-H., Wang, Y.-H., Kuo, C.-W., Yeh, T.-H., Hsieh, C.-Y., & Chiu, H.-H. (2013). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

  • Sadowski, Z., & Sowiński, P. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Dhanda, A., Kamboj, V. K., Sati, B., & Verma, P. K. (2014). Evaluation of antibacterial and anticancer activities of oxadiazole derivatives from n-decanoic acid. ResearchGate. [Link]

  • Gadekar, S. P., & Landge, S. B. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Shutilov, A. A., Ponomarev, D. A., & Kuznetsov, V. A. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Link]

  • Yeligar, V. C., Dash, D. K., & Sengupta, P. (2013). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[2][9]oxadiazol-2-ylmethyl]-1H-benzimidazole. Medicinal Chemistry Research, 22(9), 4348–4357. [Link]

  • Vaskevych, A., Vaskevych, R., Shablykin, O., Gornostaeva, E., Chernykh, V., & Chornous, V. (2022). Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. PubMed. [Link]

  • Kumar, D., & Singh, P. (2023). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line. ResearchGate. [Link]

  • Beam, C. F., Dyer, M. C. D., & Hauser, C. R. (1977). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., Korsakov, M. K., Vol'khin, N. N., & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71, 1-10. [Link]

  • de Oliveira, P. F., & de Oliveira, A. F. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]

Sources

Exploratory

SMILES notation for (4-Methyl-1,2-oxazol-3-yl)methanamine

An In-Depth Technical Guide to the SMILES Notation for (4-Methyl-1,2-oxazol-3-yl)methanamine Executive Summary The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of modern cheminformatics, providi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the SMILES Notation for (4-Methyl-1,2-oxazol-3-yl)methanamine

Executive Summary

The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of modern cheminformatics, providing a linear, machine-readable representation of chemical structures.[1][2][3] This guide offers a detailed exploration of the SMILES notation for the heterocyclic compound (4-Methyl-1,2-oxazol-3-yl)methanamine. Addressed to researchers, scientists, and drug development professionals, this document deconstructs the molecule's architecture, provides a step-by-step protocol for deriving its SMILES string, and discusses the technical nuances and applications within computational chemistry and drug discovery. The canonical SMILES for (4-Methyl-1,2-oxazol-3-yl)methanamine is CC1=CON=C1CN .[4] This guide will elucidate the precise methodology to arrive at this notation and validate it against authoritative chemical databases.

Part 1: Foundational Principles of SMILES Notation

Before dissecting our target molecule, it is essential to grasp the fundamental rules of the SMILES language. Developed by David Weininger in the 1980s, SMILES translates the two-dimensional graph of a molecule into a simple string of ASCII characters.[5][6] This system's efficiency in data storage, retrieval, and processing has made it indispensable for chemical databases, substructure searching, and quantitative structure-activity relationship (QSAR) modeling.[1]

The syntax is governed by five primary rules:

  • Atoms: Represented by their standard elemental symbols. For the "organic subset" (B, C, N, O, P, S, and halogens), brackets are omitted if the atom has its lowest normal valence.[7][8] All other elements require brackets, e.g., [Au] for gold.[8]

  • Bonds: Single, double, triple, and aromatic bonds are denoted by -, =, #, and :, respectively.[2] Single and aromatic bonds are often omitted for simplicity.[3][8]

  • Branches: Side chains are enclosed in parentheses ().

  • Rings: Cyclic structures are represented by breaking one bond and labeling the two resulting terminal atoms with the same digit.[5]

  • Disconnections: Separate molecules or ions are indicated by a period ..[2]

Part 2: Structural Deconstruction of (4-Methyl-1,2-oxazol-3-yl)methanamine

A precise SMILES notation is predicated on a correct understanding of the molecule's topology.

Systematic Name: (4-Methyl-1,2-oxazol-3-yl)methanamine Molecular Formula: C₅H₈N₂O[4]

Core Scaffold: The 1,2-Oxazole Ring The central feature is a 1,2-oxazole (or isoxazole) ring. This is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 2. This specific arrangement of heteroatoms is critical and dictates the chemical properties and the resulting SMILES string.

Substituents and Positional Numbering The IUPAC name specifies the following substituents on the oxazole ring:

  • A methyl group (-CH₃) is located at position 4.

  • A methanamine group (-CH₂NH₂) is attached to position 3.

The diagram below illustrates the fully enumerated structure, which serves as our blueprint for SMILES generation.

molecule cluster_ring 1,2-Oxazole Ring cluster_substituents Substituents C3 C3 N2 N2 C3->N2 = CH2NH2 — CH₂NH₂ C3->CH2NH2 C4 C4 C4->C3 CH3 — CH₃ C4->CH3 C5 C5 C5->C4 = O1 O1 O1->C5 N2->O1

Caption: IUPAC numbering of the (4-Methyl-1,2-oxazol-3-yl)methanamine structure.

Part 3: Protocol for Deriving the SMILES Notation

The generation of a SMILES string is a systematic process. While multiple valid SMILES can exist for a single molecule, computational algorithms generate a single, "canonical" SMILES to ensure a unique identifier.[7] We will follow a logical path that results in the canonical form.

Experimental Protocol: Step-wise SMILES Generation
  • Select a Starting Atom: The process begins by selecting a starting point on the molecular graph. To generate the canonical SMILES CC1=CON=C1CN, the algorithm starts with the carbon of the methyl group.

    • String: C

  • Traverse the Main Chain: Move to the adjacent atom, the carbon at position 4 of the oxazole ring.

    • String: CC

  • Initiate Ring Closure: This carbon is part of a ring. We must conceptually break a bond in the ring to linearize it. We will break the C3-C4 bond. The carbon at position 4 is designated as the opening and closing point of our ring, labeled with the digit 1.

    • String: CC1

  • Trace the Ring Path: Proceed around the ring from C4 to C5. This is a double bond.

    • String: CC1=C

  • Continue Ring Traversal: From C5, move to the oxygen (O1), then to the nitrogen (N2).

    • String: CC1=CON

  • Close the Ring: From N2, we move to C3, which is double-bonded. This C3 atom is the other side of our conceptually "broken" bond, so we close the ring using the same digit 1.

    • String: CC1=CON=C1

  • Append the Branch: Finally, the atom where the ring was closed (C3) has a substituent, the methanamine group. This branch is appended to the string. For clarity and strict correctness, this should be in parentheses (CN). However, some SMILES generators, including those used by major databases, may omit the parentheses if the branch is the last part of the string and contains no branches itself.

    • Final Canonical String: CC1=CON=C1CN

This logical flow is visualized in the workflow diagram below.

smiles_workflow start Start with Methyl Carbon c4 Move to Ring Carbon (C4) String: CC start->c4 ring_open Initiate Ring Closure String: CC1 c4->ring_open c5 Traverse to C5 String: CC1=C ring_open->c5 o1_n2 Continue to O1 and N2 String: CC1=CON c5->o1_n2 ring_close Move to C3 and Close Ring String: CC1=CON=C1 o1_n2->ring_close branch Append Methanamine Branch String: CC1=CON=C1CN ring_close->branch end_node Final SMILES branch->end_node

Caption: Workflow for generating the canonical SMILES of the target molecule.

Part 4: Technical and Application-Focused Insights

Trustworthiness: Validation via Authoritative Sources

The derived SMILES, CC1=CON=C1CN, is validated by its listing in major chemical databases such as PubChem (CID 68698791), confirming its status as the canonical representation.[4] This cross-verification is a critical step in ensuring data integrity for any research or development pipeline.

Expertise: Distinguishing Between Structural Isomers

The precision of SMILES is paramount for distinguishing between closely related structural isomers. A minor change in atom placement results in a distinctly different SMILES string. This is crucial in drug development, where positional isomerism can dramatically alter a compound's efficacy and safety profile.

Compound NameCore RingSMILES NotationSource
(4-Methyl-1,2 -oxazol-3-yl)methanamine1,2-OxazoleCC1=CON=C1CNPubChem[4]
(4-Methyl-1,2,5 -oxadiazol-3-yl)methanamine1,2,5-OxadiazoleCC1=NON=C1CNPubChem[9]
(5-Methyl-1,2,4 -oxadiazol-3-yl)methanamine1,2,4-OxadiazoleCC1=NC(=NO1)CNPubChem[10]

This comparative data underscores the necessity of accurate SMILES notation to prevent costly errors in compound procurement, assay design, and data analysis.

Application in Computational Drug Development

As a machine-readable format, the SMILES string is the primary input for a vast array of computational tools:

  • Molecular Descriptors Calculation: Software like RDKit or PaDEL-Descriptor uses SMILES to calculate hundreds of physicochemical and topological properties (e.g., LogP, TPSA, molecular weight), which are foundational to QSAR models.

  • Database Searching: SMILES and its extension, SMARTS, are used to perform rapid substructure and similarity searches across massive chemical libraries (e.g., ChEMBL, ZINC) to identify novel lead compounds.

  • 3D Structure Generation: Molecule editors and modeling software convert SMILES strings back into 2D or 3D representations, which are the starting point for molecular docking, dynamics simulations, and pharmacophore modeling.

Conclusion

The SMILES notation CC1=CON=C1CN is the unambiguous, canonical representation of (4-Methyl-1,2-oxazol-3-yl)methanamine. This guide has demonstrated not only the final string but also the systematic, rule-based derivation process that ensures its accuracy. For professionals in the chemical and pharmaceutical sciences, fluency in interpreting and generating SMILES is not merely a technical skill but a fundamental component of maintaining scientific integrity and accelerating the pace of discovery in a data-driven research landscape.

References

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES Theory Manual: SMILES Specification Rules. Daylight. Retrieved from [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31–36. Retrieved from [Link]

  • Matlantis. (2026, February 3). Writing SMILES from Scratch. Matlantis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Chemistry LibreTexts. Retrieved from [Link]

  • Zymvol. (2024, February 22). How to write a reaction in SMILES format. Zymvol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50998980, 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68698791, (4-methyl-1,2-oxazol-3-yl)methanamine. PubChem. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. precisionFDA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix F SMILES Notation Tutorial. EPA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16767380, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Simplified Molecular Input Line Entry System. Wikipedia. Retrieved from [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Pomona College. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chromatographic Purification of (4-Methyl-1,2-oxazol-3-yl)methanamine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of (4-Methyl-1,2-oxazol-3-yl)methanamine, a key building block in pharmaceutical synthesis. The inherent basicit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of (4-Methyl-1,2-oxazol-3-yl)methanamine, a key building block in pharmaceutical synthesis. The inherent basicity and polarity of this primary amine present unique challenges for achieving high purity using standard chromatographic methods. This document outlines strategic approaches to overcome these challenges, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary purification technique. Detailed step-by-step protocols for method development, execution, and analysis are provided for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

(4-Methyl-1,2-oxazol-3-yl)methanamine is a valuable heterocyclic amine in medicinal chemistry. Its synthesis often results in a mixture containing the desired product alongside unreacted starting materials and byproducts.[1] Effective purification is critical to ensure the integrity and reliability of subsequent synthetic steps and biological assays.[2]

The primary amine functionality imparts a basic character, leading to strong interactions with the acidic silanol groups on standard silica gel stationary phases. This can result in poor peak shape, tailing, and in some cases, irreversible adsorption to the column.[3][4] Furthermore, the compound's polar nature can lead to insufficient retention on traditional reversed-phase (RP) columns, which separate compounds based on hydrophobicity.[5][6] Therefore, a specialized chromatographic approach is necessary.

Strategic Approach: Leveraging Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar and hydrophilic compounds like (4-Methyl-1,2-oxazol-3-yl)methanamine, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust and efficient purification solution.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10]

Mechanism of Separation in HILIC: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Partitioning of the analyte between this aqueous layer and the bulk organic mobile phase is the primary mechanism of retention.[11] Polar analytes, like our target compound, are more readily retained in this aqueous layer, leading to effective separation from less polar impurities.

Advantages of HILIC for Amine Purification:

  • Enhanced Retention of Polar Compounds: Overcomes the poor retention often seen in reversed-phase chromatography.[5][12]

  • Alternative Selectivity: Provides a different separation profile compared to reversed-phase and normal-phase chromatography.[8]

  • MS-Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, leading to increased sensitivity.[7]

  • Reduced Need for Basic Modifiers: While sometimes beneficial, HILIC can often provide good peak shape for basic compounds without the need for strong base additives that can be detrimental to silica-based columns.

Physicochemical Properties of (4-Methyl-1,2-oxazol-3-yl)methanamine

A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.

PropertyPredicted Value/RangeSignificance for Chromatography
pKa (basic) ~6.04The basic nature of the primary amine dictates its interaction with stationary phases. At a pH below its pKa, the amine will be protonated, increasing its polarity and potential for ion-exchange interactions.
Polarity HighThe presence of the amine and oxazole ring makes the molecule polar, suggesting poor retention in reversed-phase and good retention in HILIC or normal-phase.
Solubility High in polar solventsFacilitates sample preparation in typical HILIC mobile phases.

Experimental Protocols

Method Development Workflow

The following diagram illustrates a logical workflow for developing a purification method for (4-Methyl-1,2-oxazol-3-yl)methanamine.

purification_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification & Analysis crude_sample Crude Sample dissolution Dissolve in Mobile Phase crude_sample->dissolution tlc_screen TLC Screening (HILIC Plates) dissolution->tlc_screen hplc_scout Analytical HPLC Scouting tlc_screen->hplc_scout gradient_opt Gradient Optimization hplc_scout->gradient_opt prep_hplc Preparative HPLC gradient_opt->prep_hplc fraction_analysis Fraction Analysis (TLC/HPLC) prep_hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Workflow for HILIC purification of (4-Methyl-1,2-oxazol-3-yl)methanamine.

Step-by-Step Protocol: HILIC Purification

This protocol is a starting point and should be optimized based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude (4-Methyl-1,2-oxazol-3-yl)methanamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate or Ammonium acetate (for buffer preparation)

  • Formic acid or Acetic acid (for pH adjustment)

  • HILIC stationary phase (e.g., silica, amide, or zwitterionic phase)[8][12]

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Rationale: A buffered aqueous mobile phase helps to maintain a consistent ionization state of the analyte and silanol groups on the stationary phase, leading to more reproducible chromatography. A slightly acidic pH ensures the primary amine is protonated, which can enhance interaction with the hydrated layer on the HILIC stationary phase.

3. Sample Preparation:

  • Dissolve the crude sample in a mixture that mimics the initial chromatographic conditions (e.g., 95:5 Acetonitrile:Mobile Phase A) to a concentration of 10-50 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. Chromatographic Conditions:

ParameterAnalytical ScoutingPreparative Run
Column HILIC, 4.6 x 150 mm, 5 µmHILIC, 21.2 x 250 mm, 10 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.510 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 95% to 50% B over 15 min95% to 50% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30 °CAmbient
Detection UV at 210 nmUV at 210 nm
Injection Vol. 5 µL1-5 mL (depending on loading)

5. Elution and Fraction Collection:

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the prepared sample.

  • Begin collecting fractions as the detector signal indicates the elution of peaks.

  • Rationale: A gradient elution, starting with a high percentage of organic solvent and increasing the aqueous component, is used to elute compounds in order of increasing polarity.[9]

6. Post-Purification Analysis and Work-up:

  • Analyze the collected fractions by TLC or analytical HPLC to determine which contain the pure product.

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) under reduced pressure.

  • The remaining aqueous solution containing the ammonium formate buffer can be removed by lyophilization or by acid-base extraction. For the latter, basify the solution with NaHCO₃, extract the free amine into an organic solvent like dichloromethane, dry the organic layer, and evaporate to yield the pure compound.

Alternative and Complementary Techniques

While HILIC is a powerful primary strategy, other techniques may be considered depending on the specific impurities.

  • Normal-Phase Chromatography with Amine-Modified Silica: For less polar impurities, normal-phase chromatography on an amine-functionalized silica gel can be effective.[3] This stationary phase minimizes the strong acid-base interactions that cause peak tailing on standard silica.[4]

  • Ion-Exchange Chromatography (IEX): As the target compound is basic, cation-exchange chromatography can be a highly selective purification step.[13][14] The compound binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the mobile phase.[15][16]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: While generally less suitable for this polar compound, reversed-phase chromatography can be employed with the addition of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase.[17][18] This forms a more hydrophobic ion pair with the protonated amine, increasing its retention on a C18 column.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Strong interaction with stationary phase; secondary interactions.In HILIC, ensure proper buffering of the mobile phase. Consider a different HILIC stationary phase (e.g., amide or zwitterionic).[8] In normal-phase, switch to an amine-modified silica column.[3]
No or Poor Retention Analyte is too polar for the system (in RP) or not polar enough (in HILIC).For RP, add an ion-pairing agent. For HILIC, start with a higher percentage of organic solvent (e.g., 98% acetonitrile).[10]
Co-elution of Impurities Insufficient selectivity of the chromatographic system.Modify the mobile phase (change buffer pH or organic solvent).[4] Screen different stationary phases (e.g., HILIC vs. Amine-NP vs. IEX).

Purity Assessment

The purity of the final product should be confirmed using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Use the developed analytical HILIC method or a standard reversed-phase method to determine purity by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Conclusion

The purification of (4-Methyl-1,2-oxazol-3-yl)methanamine requires a strategic approach that addresses its inherent polarity and basicity. Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as a highly effective technique, offering excellent retention and selectivity for this class of compounds. By carefully selecting the stationary phase, optimizing the mobile phase conditions, and following a systematic method development workflow, researchers can achieve high purity of this valuable synthetic intermediate. The protocols and insights provided in this guide serve as a robust starting point for developing tailored purification methods, ensuring the quality and reliability of materials for pharmaceutical research and development.

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Interaction Liquid Chrom
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry.
  • HILIC – The Rising Star of Polar Chrom
  • Is there an easy way to purify organic amines? Biotage.
  • Application Notes and Protocols for the Purification of 1,4,5,6-Tetrahydropyrimidin-2-amine Deriv
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Ion-Exchange Chromatography and Its Applic
  • Ion exchange chromatography: A comprehensive review. GSC Online Press.
  • Ion Exchange Chromatography - Principles and Methods. Cytiva.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Reversed-phase chrom
  • Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. Tosoh Bioscience.
  • Ion Exchange Chrom
  • Reversed Phase Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. EPA.
  • Reversed Phase HPLC Columns. Phenomenex.
  • 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride. PubChem.

Sources

Application

Advanced LC-MS/MS Methodologies for the Bioanalytical Quantitation of (4-Methyl-1,2-oxazol-3-yl)methanamine

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methyl-1,2-oxazol-3-yl)methanamine (Molecular Formula: C₅H₈N₂O, Exact Mass: 112.0636 Da) is a low-molecular-weight, highly polar heterocyclic building block frequently utilized in medicinal chemistry as a bioisostere. Due to its extreme hydrophilicity, traditional reversed-phase liquid chromatography (RPLC) fails to provide adequate retention, leading to severe matrix-induced ion suppression at the solvent front.

This Application Note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow designed specifically for the extraction and quantitation of this molecule in complex biological matrices.

Physicochemical Rationale & Analytical Strategy

As a Senior Application Scientist, it is critical to design assays where the chemistry of the analyte dictates the instrumental parameters. The methodology relies on three fundamental causal pillars:

Chromatographic Causality: The HILIC Advantage

Small, polar primary amines exhibit poor partitioning into hydrophobic C18 stationary phases. By employing 1[1], retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., zwitterionic or bare silica). This mechanism ensures a high retention factor ( k′ ), successfully separating the target amine from early-eluting hydrophobic matrix components like phospholipids, which are the primary culprits of ion suppression[2].

Mass Spectrometric Causality: Ionization and Fragmentation

The primary methanamine group possesses a high proton affinity, making Positive Electrospray Ionization (ESI+) the optimal mode, yielding a dominant [M+H]⁺ precursor ion at m/z 113.1.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable, sequential fragmentation cascade:

  • Primary Amine Cleavage: The lowest-energy pathway is the neutral loss of ammonia (-17 Da), yielding a resonance-stabilized fragment at m/z 96.1.

  • Isoxazole Ring Opening: At higher collision energies, the isoxazole core fractures. The N-O bond is the weakest linkage in the heterocyclic ring; its 3[3], followed by the rapid expulsion of carbon monoxide (CO, -28 Da) to yield a secondary structural fragment at m/z 68.1[4].

MS_Pathway Precursor [M+H]+ m/z 113.1 AmineLoss [M+H - NH3]+ m/z 96.1 Precursor->AmineLoss -17 Da (NH3) Low CE RingOpen Ring-Opened Intermediate AmineLoss->RingOpen N-O Cleavage (Isoxazole Ring) COLoss [M+H - NH3 - CO]+ m/z 68.1 RingOpen->COLoss -28 Da (CO) High CE

Proposed CID fragmentation pathway of (4-Methyl-1,2-oxazol-3-yl)methanamine.

Self-Validating Protocol Design

To ensure the analytical batch is a self-validating system , the protocol mandates the inclusion of a stable-isotope-labeled internal standard (SIL-IS) spiked directly into the extraction solvent. The system continuously validates itself via two strict acceptance criteria:

  • Extraction Integrity: The absolute peak area of the SIL-IS must remain within ±15% of the mean IS area across the entire analytical batch. A drop beyond this threshold instantly flags matrix-induced ion suppression or a physical extraction failure.

  • Chromatographic Stability: The retention time (RT) of the analyte must not deviate by more than ±2% from the System Suitability Test (SST) injection, ensuring the HILIC stationary phase's aqueous layer remains fully equilibrated.

Step-by-Step Bioanalytical Methodologies

Sample Preparation: Protein Precipitation (PPT)

Causality Check: Why PPT with Acetonitrile? Liquid-liquid extraction (LLE) is ineffective for highly polar amines. PPT with acetonitrile serves a dual purpose: it efficiently crashes plasma proteins and perfectly matches the high-organic initial conditions of the HILIC gradient, preventing solvent mismatch effects (peak distortion) upon injection.

  • Aliquot 50 µL of plasma/serum sample into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (1:3 v/v ratio) containing the SIL-IS (e.g., 10 ng/mL).

  • Vortex the plate vigorously for 2 minutes at 1000 RPM.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • Inject 2 µL directly into the LC-MS/MS system.

Bioanalytical_Workflow Sample Plasma Sample + Internal Std PPT Protein PPT (1:3 v/v ACN) Sample->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LC HILIC Separation (Aqueous/ACN) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS

Self-validating bioanalytical sample preparation and HILIC-MS/MS workflow.

Liquid Chromatography (HILIC) Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or BEH Amide Column, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Provides ionic strength to stabilize the aqueous layer and sharpens the amine peak).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: HILIC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveRationale
0.005.095.0InitialHigh organic to ensure analyte retention.
1.005.095.0LinearIsocratic hold to elute hydrophobic matrix.
4.0040.060.0LinearRamp aqueous to elute the polar amine.
5.0040.060.0LinearColumn wash.
5.105.095.0StepReturn to initial conditions.
7.505.095.0LinearRe-equilibration of the aqueous layer (Critical).
Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Transition Type
Target Compound113.196.15015Quantifier (-NH₃)
Target Compound113.168.15025Qualifier (-NH₃, -CO)
SIL-IS (e.g., ¹³C, d₃)117.1100.15015IS Quantifier

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. 3

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. 4

  • Nakatani, K., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry: A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry. 2

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Technical Application Note. 1

Sources

Method

Application Notes and Protocols for the In Vitro Screening of (4-Methyl-1,2-oxazol-3-yl)methanamine Derivatives

Authored by: Your Senior Application Scientist Introduction: The (4-Methyl-1,2-oxazol-3-yl)methanamine Scaffold as a Privileged Structure in Drug Discovery The 1,2-oxazole (isoxazole) ring is a five-membered aromatic het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: The (4-Methyl-1,2-oxazol-3-yl)methanamine Scaffold as a Privileged Structure in Drug Discovery

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The (4-Methyl-1,2-oxazol-3-yl)methanamine core provides a versatile framework for the synthesis of diverse chemical libraries. The primary amine group serves as a key handle for introducing various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Recent studies on related oxazole-2-amine derivatives have identified potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[4] This highlights the potential of oxazole-based compounds to modulate the activity of protein kinases, a family of enzymes frequently implicated in proliferative and inflammatory diseases. Therefore, a systematic in vitro screening cascade is essential to elucidate the therapeutic potential of novel (4-Methyl-1,2-oxazol-3-yl)methanamine derivatives.

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound class, from primary cytotoxicity screening to secondary target-based assays and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols and workflows described herein are designed to be robust and adaptable, enabling researchers to make data-driven decisions in the early stages of drug discovery.

Part 1: The In Vitro Screening Cascade: A Tiered Approach

A successful in vitro screening strategy for a novel compound library should be designed as a logical, tiered cascade. This approach allows for the efficient identification of promising candidates while minimizing resource expenditure on compounds with undesirable properties.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Early ADME & Lead Prioritization A Compound Library of (4-Methyl-1,2-oxazol-3-yl)methanamine Derivatives B Broad-Spectrum Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo®) A->B Initial Hit Identification C Target-Based Assays (e.g., Kinase Inhibition) B->C Potent Hits D Phenotypic Assays (e.g., Anti-inflammatory, Antimicrobial) B->D Moderate/Selective Hits E In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) C->E D->E F Lead Candidate Selection E->F

Figure 1: A tiered in vitro screening cascade for (4-Methyl-1,2-oxazol-3-yl)methanamine derivatives.

Part 2: Tier 1 - Primary Screening: Assessing General Cytotoxicity and Cell Viability

The initial step in evaluating a new compound library is to assess its general effect on cell viability. This allows for the early identification of compounds that are either broadly cytotoxic or possess antiproliferative activity. A common and robust method for this is the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5][6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol: MTT Assay for General Cytotoxicity Screening

Materials:

  • (4-Methyl-1,2-oxazol-3-yl)methanamine derivatives stock solutions (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., MV4-11 for potential FLT3 inhibition, A549 for general cytotoxicity)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[10]

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[5]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Compound IDIC₅₀ (µM) on MV4-11 CellsIC₅₀ (µM) on A549 CellsNotes
Derivative A1.525.8Potent and selective against leukemia cell line
Derivative B> 100> 100Inactive
Derivative C5.26.1Potent but non-selective cytotoxicity

Part 3: Tier 2 - Secondary Assays: Elucidating the Mechanism of Action

Based on the primary screening results, compounds with significant and potentially selective activity should be advanced to secondary assays to investigate their mechanism of action. Given the precedent for oxazole derivatives as kinase inhibitors, a kinase inhibition assay is a logical next step.[4]

Principle of a Universal Kinase Assay

Many kinase assays, such as the Kinase-Glo® assay, are based on the quantification of ATP remaining after a kinase reaction. The kinase reaction consumes ATP to phosphorylate a substrate. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP + Remaining ATP A->B Phosphorylation C Remaining ATP + Luciferin/Luciferase B->C D Light (Luminescence) C->D

Sources

Application

Cell-based assays for oxazole compounds

Application Note: Comprehensive Cell-Based Assay Workflows for Evaluating Oxazole Derivatives Executive Summary Oxazole compounds—encompassing 1,3-oxazoles, isoxazoles, and fused scaffolds like imidazo[2,1-b]oxazoles—rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Cell-Based Assay Workflows for Evaluating Oxazole Derivatives

Executive Summary

Oxazole compounds—encompassing 1,3-oxazoles, isoxazoles, and fused scaffolds like imidazo[2,1-b]oxazoles—represent a highly versatile class of pharmacophores in modern drug discovery 1. Their structural ability to modulate lipophilicity and act as hydrogen-bond acceptors allows them to engage diverse intracellular targets, including protein kinases (e.g., BRAF, ROCK) 2, 3 and cytoskeletal proteins like tubulin 4, 5.

Because biochemical (cell-free) assays often fail to accurately predict in vivo efficacy due to membrane permeability barriers and intracellular ATP competition, robust cell-based assays are critical for validating target engagement and phenotypic outcomes 6. This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity, target engagement, and mechanistic pathways of novel oxazole compounds.

Mechanistic Landscape of Oxazole Derivatives

Oxazole derivatives exert their biological effects through distinct, structure-dependent pathways. For instance, 1,3-oxazole sulfonamides frequently act as colchicine-site binders on tubulin, leading to rapid microtubule depolymerization and G2/M phase arrest [[5]](). Conversely, imidazo[2,1-b]oxazoles act as potent inhibitors of RAF kinases, blocking the MEK/ERK signaling cascade and inducing apoptosis in triple-negative breast cancer models 3.

MOA Oxazole Oxazole Derivatives (1,3-Oxazoles, Isoxazoles) Kinase Kinase Inhibition (BRAF, ROCK, c-Met) Oxazole->Kinase ATP-competitive or Allosteric Binding Tubulin Tubulin Disruption (Colchicine-site binding) Oxazole->Tubulin Microtubule Depolymerization CellCycle Cell Cycle Arrest (G2/M or G1/S Phase) Kinase->CellCycle MAPK/ERK Pathway Blockade Tubulin->CellCycle Mitotic Spindle Failure Apoptosis Apoptosis Induction (Caspase 3/7 Activation) CellCycle->Apoptosis PARP Cleavage & DNA Damage

Cellular mechanisms of oxazole derivatives leading to apoptosis.

Quantitative Benchmarks for Assay Validation

To ensure assay reliability, experimental results should be benchmarked against established structure-activity relationship (SAR) data. The table below summarizes expected potencies and mechanistic outcomes for various oxazole classes across standard cell line models 2, [[3]](), 7, 4, 5.

Target / MechanismRepresentative Oxazole ScaffoldCell Line ModelTypical IC₅₀ / GI₅₀Key Cellular Outcome
Tubulin Depolymerization 1,3-Oxazole sulfonamidesHL-60 (Leukemia)40 – 50 nMG2/M Mitotic arrest, γH2A.X phosphorylation
Tubulin Depolymerization 4,5-DiarylisoxazolesHeLa (Cervical)20 – 65 nMMicrotubule disruption, PARP cleavage
BRAF / CRAF Kinase Imidazo[2,1-b]oxazolesMDA-MB-231 (TNBC)< 1 µMInhibition of MEK1/2-ERK1/2 signaling
ROCK-2 Kinase Polyheteroaryl oxazolesHeLa (Cervical)Low µMAltered cytoskeletal dynamics
Target Agnostic (Cytotoxicity) 5-Piperazine-1,3-oxazolesKelly (Neuroblastoma)1.3 µMDecreased mitochondrial metabolism (WST-1)

Self-Validating Experimental Protocols

The following methodologies are designed not merely as a sequence of steps, but as self-validating systems. Every protocol incorporates orthogonal readouts or internal controls to rule out false positives (e.g., distinguishing true apoptosis from non-specific necrosis).

Protocol 1: Multiplexed WST-1 Viability and Caspase-3/7 Activation

Causality: Relying solely on metabolic assays (like WST-1 or MTT) can conflate cytostatic effects with cytotoxicity. By multiplexing a tetrazolium reduction assay (WST-1) with a luminescent Caspase-3/7 cleavage assay in the exact same well, researchers can definitively link oxazole-induced metabolic decline to apoptotic cell death, ruling out assay interference from the compound's intrinsic absorbance 8, 7.

  • Cell Seeding: Plate target cells (e.g., HL-60 or HeLa) at 5,000 cells/well in a 96-well opaque-walled plate. Validation Step: Include cell-free wells containing only media to establish background absorbance/luminescence.

  • Compound Treatment: Apply oxazole derivatives in a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM). Validation Step: Use 0.1% DMSO as a vehicle control and doxorubicin (1 µM) as a positive apoptotic control.

  • WST-1 Incubation: At 72 hours post-treatment, add WST-1 reagent (10 µL per 100 µL media). Incubate for 2 hours at 37°C.

  • Absorbance Readout: Measure absorbance at 450 nm to quantify mitochondrial metabolic activity.

  • Caspase Multiplexing: Immediately add 100 µL of Caspase-Glo 3/7 reagent to the same wells. The lysis buffer in the reagent permeabilizes the cells, halting metabolism while stabilizing the luminescent signal.

  • Luminescence Readout: Incubate for 30 minutes at room temperature and read luminescence. An active oxazole will show a dose-dependent decrease in absorbance (450 nm) perfectly inversely correlated with a spike in luminescence.

Protocol 2: In-Cell Target Engagement via NanoBRET (Kinase Inhibitors)

Causality: Biochemical kinase assays lack physiological ATP concentrations (typically 1-10 mM inside cells), which often leads to an overestimation of the potency of ATP-competitive oxazole kinase inhibitors. NanoBRET measures true intracellular target occupancy by assessing the compound's ability to cross the cell membrane and compete with a fluorescent tracer in live cells 6.

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BRAF or ROCK-2) fused to NanoLuc luciferase. Plate cells in 384-well format.

  • Tracer Titration: Add a cell-permeable fluorescent kinase tracer. The tracer binds the kinase pocket, bringing the fluorophore into close proximity with NanoLuc, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Oxazole Competition: Treat cells with serial dilutions of the oxazole compound and incubate for 2 hours. If the oxazole successfully penetrates the cell and binds the kinase, it displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • Validation Step: Use an untransfected cell control to establish baseline luminescence. Include a known type II kinase inhibitor (e.g., Sorafenib for BRAF) as a positive control for tracer displacement.

Protocol 3: Cellular Tubulin Fractionation Assay

Causality: To prove that an oxazole derivative acts as a vascular-disrupting agent or tubulin poison, one must demonstrate the physical shift of tubulin from the polymerized (cytoskeletal) to the unpolymerized (cytosolic) state within the intact cell, rather than just in a cell-free tubulin assembly assay 4, 5.

  • Treatment: Treat cancer cells (e.g., HeLa) with the oxazole compound at its established IC₈₀ for 12 hours.

  • Hypotonic Lysis: Wash cells with warm PBS and lyse in a microtubule-stabilizing buffer (0.1 M PIPES, 1 mM EGTA, 1 mM MgSO₄, 0.5% Triton X-100, and 20 µM Paclitaxel). Causality: Paclitaxel is critical here; it locks existing intact microtubules in place during lysis, preventing artificial depolymerization during sample handling.

  • Centrifugation: Centrifuge lysates at 100,000 x g for 30 minutes at 37°C. The supernatant contains unpolymerized (soluble) tubulin; the pellet contains polymerized (insoluble) tubulin.

  • Western Blotting: Resuspend the pellet in RIPA buffer. Run both fractions on an SDS-PAGE gel and probe for α-tubulin.

  • Validation Step: Compare the oxazole's band shift against Combretastatin A-4 (CA-4, a known depolymerizer) and Paclitaxel (a known stabilizer). An active oxazole will shift the α-tubulin band entirely into the supernatant fraction.

High-Throughput Screening Workflow

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Oxazole Treatment (10-Point Titration) Seed->Treat Viability 3. Viability Readout (MTS/WST-1) Treat->Viability Mech 4. Target Validation (NanoBRET/Western) Viability->Mech Data 5. IC50 & SAR Analysis Mech->Data

High-throughput screening workflow for oxazole compound evaluation.

References

  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications.[Source: acs.org] 2

  • [1,2]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES - IRIS UniPA. [Source: unipa.it] 8

  • Novel Imidazo[2,1-b]oxazole Derivatives Inhibit Epithelial Cell Transformation and Triple Negative Breast Cancer Tumorigenesis | Anticancer Research.[Source: iiarjournals.org] 3

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. [Source: nih.gov] 7

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity - IRIS. [Source: unipa.it] 4

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Source: eurekaselect.com] 1

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC. [Source: nih.gov] 5

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.[Source: biorxiv.org] 6

Sources

Method

Application Note: In Vitro Anticancer Screening and Mechanistic Profiling of Substituted Oxazole Derivatives

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Oncology, High-Throughput Screening, Cytoskeletal Targeting Introduction & Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Oncology, High-Throughput Screening, Cytoskeletal Targeting

Introduction & Mechanistic Rationale

The 1,3-oxazole scaffold has emerged as a highly versatile pharmacophore in the rational design of targeted anticancer therapeutics. Due to their favorable hydrogen-bonding capabilities and structural rigidity, substituted oxazoles exhibit potent antiproliferative activity by interfering with critical cellular pathways. Recent structure-activity relationship (SAR) studies highlight that these derivatives primarily act by inhibiting [3].

The most profound anticancer efficacy is observed in oxazoles designed as cis-constrained analogues of Combretastatin A-4 (CA-4). Specifically, 2-methyl-4,5-disubstituted oxazoles bind with high affinity to the colchicine site of tubulin. The causality of this interaction is critical: by capping the growing end of microtubules, the oxazole derivatives prevent the addition of tubulin heterodimers. This thermodynamic disruption leads to rapid microtubule depolymerization, triggering an extended G2/M phase cell cycle arrest. The prolonged mitotic block subsequently forces the cancer cell to undergo mitochondrial depolarization, activating the caspase-9/3 cascade and culminating in apoptosis.

Pathway Oxazole Substituted Oxazole Derivative Tubulin Tubulin (Colchicine Site) Oxazole->Tubulin Binds Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Mitochondria Mitochondrial Depolarization Arrest->Mitochondria Apoptosis Apoptosis (Caspase 3/9) Mitochondria->Apoptosis

Fig 1. Mechanistic pathway of oxazole-induced apoptosis via tubulin inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The position and electronic nature of substituents on the oxazole ring dictate the compound's cytotoxic potency. For instance, [1] demonstrate broad-spectrum activity across the NCI-60 panel by directly disrupting mitochondrial function. Conversely, [2] bearing a 3',4',5'-trimethoxyphenyl ring achieve sub-nanomolar potency specifically through tubulin inhibition, matching or exceeding the efficacy of the established drug CA-4.

Table 1: Comparative In Vitro Cytotoxicity of Key Oxazole Derivatives

Compound ClassSpecific DerivativePrimary MechanismTarget Cell LineIC50 / GI50 ValueReference
2-Methyl-4,5-disubstituted oxazole Compound 4gTubulin (Colchicine site)Jurkat (Leukemia)0.35 - 4.6 nM
2-Methyl-4,5-disubstituted oxazole Compound 4iTubulin (Colchicine site)HeLa (Cervical)0.5 - 20.2 nM
1,3-Oxazol-4-ylphosphonium salt Compound 1Mitochondrial disruptionNCI-60 Panel (Mean)0.3 - 1.1 µM
Control Antitubulin Agent Combretastatin A-4Tubulin (Colchicine site)Broad Spectrum1.0 - 5.0 nM

Experimental Workflows & Protocols

To ensure reproducible and high-fidelity data, the screening of oxazole derivatives must follow a self-validating workflow. The initial phase identifies broad cytotoxicity, while the secondary phase confirms the mechanism of action.

Workflow Library Oxazole Compound Library Primary Primary Screen: MTT Assay (Cell Viability) Library->Primary Hit Hit Selection (IC50 < 1 µM) Primary->Hit Filter Secondary Secondary Screen: Tubulin Polymerization Assay Hit->Secondary Flow Mechanistic Validation: Flow Cytometry (Cell Cycle) Hit->Flow Lead Lead Optimization & In Vivo Studies Secondary->Lead Flow->Lead

Fig 2. Sequential in vitro screening workflow for oxazole-based anticancer agents.

Protocol A: High-Throughput Cell Viability Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. Because many oxazoles induce mitochondrial depolarization [1], this assay provides a highly sensitive, direct readout of compound-induced metabolic collapse.

Self-Validating System: This protocol mandates the use of vehicle controls (0.1% DMSO) to establish baseline viability, and a known cytotoxic agent (e.g., Doxorubicin or CA-4) to validate the dynamic range (assay window) of the plate.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., HeLa, Jurkat) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Expert Insight: Fill the outer perimeter wells with 200 µL of sterile PBS rather than cells. This prevents evaporation-induced concentration gradients (the "edge effect") in the inner wells.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and recovery.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives (0.1 nM to 10 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Treat cells in triplicate.

  • Exposure: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: A 4-hour window is optimal for the mitochondrial succinate dehydrogenase to convert MTT into visible purple formazan crystals without causing crystal-induced cell rupture.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes protected from light.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Kinetic Assay

Causality & Rationale: To confirm that the cytotoxicity observed in Protocol A is mechanistically driven by antitubulin activity, a cell-free tubulin polymerization assay is required. Tubulin polymerization is a GTP-dependent, temperature-sensitive thermodynamic process. By shifting the temperature from 4°C to 37°C, polymerization is initiated, and the resulting increase in turbidity can be measured kinetically at 340 nm.

Self-Validating System: The assay requires a polymerization enhancer (Paclitaxel) to validate the upper limit of the kinetic curve, and a known inhibitor (Colchicine or CA-4) to validate the baseline suppression.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep strictly on ice (4°C) to prevent premature auto-polymerization.

  • GTP Supplementation: Add GTP to a final concentration of 1 mM. Expert Insight: GTP must be freshly prepared. Degraded GTP will fail to provide the energy landscape required for heterodimer assembly, resulting in false-positive "inhibition" data.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, mix 5 µL of the test oxazole derivative (at 5x final concentration) with 45 µL of the tubulin-GTP mixture. Final tubulin concentration should be 3 mg/mL.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measurement: Record the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation:

    • Vehicle Control: Shows a classic sigmoidal curve (nucleation, elongation, and steady-state phases).

    • Active Oxazole: Will flatten the curve, indicating the compound has successfully bound to the colchicine site and sterically hindered microtubule elongation [2].

References

  • Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. ChemMedChem (2022). Brusnakov M., Golovchenko O., Velihina Y., Liavynets O., Zhirnov V., Brovarets V. URL:[Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports (2017). Romagnoli R., Baraldi P.G., Prencipe F., et al. URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry (2022). Kulkarni S., Kaur K., Jaitak V. URL:[Link]

Application

Application Note: Derivatization of (4-Methyl-1,2-oxazol-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies

Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory prope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the chemical derivatization of (4-methyl-1,2-oxazol-3-yl)methanamine, a versatile building block for generating focused compound libraries. We present detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The rationale behind experimental choices, methodologies for analytical characterization, and the strategic application of these derivatives in Structure-Activity Relationship (SAR) studies are discussed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Isoxazole Scaffold

The five-membered isoxazole ring is a cornerstone in modern drug design due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, often improving pharmacokinetic profiles and efficacy.[3] The specific scaffold, (4-methyl-1,2-oxazol-3-yl)methanamine, offers a strategic starting point for library synthesis. It combines the stable, electron-rich isoxazole core with a reactive primary amine, which serves as a handle for introducing chemical diversity.

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate.[4] By systematically modifying a specific position on a molecule and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore. The primary amine of our core scaffold is an ideal diversification point, allowing for the exploration of hydrogen bonding, ionic interactions, steric bulk, and hydrophobicity within a target's binding site.

This guide details three robust and widely applicable derivatization strategies to generate a diverse library from this single, high-value starting material.

Synthesis of the Core Scaffold: (4-Methyl-1,2-oxazol-3-yl)methanamine

A reliable supply of the starting amine is critical. A common and effective strategy involves the reduction of the corresponding nitrile precursor, 4-methyl-1,2-oxazole-3-carbonitrile.

Proposed Synthetic Route

Step A: Synthesis of 4-Methyl-1,2-oxazole-3-carbonitrile

The isoxazole ring can be constructed via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For this specific scaffold, an appropriate starting point would be the reaction of the nitrile oxide generated from 2-chloro-2-(hydroxyimino)acetate with propyne, followed by further synthetic modifications.

Step B: Reduction of Nitrile to Primary Amine

The reduction of a nitrile to a primary amine is a standard and high-yielding transformation in organic synthesis.

  • Principle: This transformation is typically achieved using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ acts as a source of nucleophilic hydride (H⁻) that adds twice to the electrophilic carbon of the nitrile, which upon aqueous workup, yields the primary amine.

  • Protocol:

    • Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C.

    • Slowly add a solution of 4-methyl-1,2-oxazole-3-carbonitrile (1.0 eq.) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-methyl-1,2-oxazol-3-yl)methanamine, which can be purified further by column chromatography or distillation.

High-Throughput Derivatization Protocols

The following protocols are designed for reliability and scalability, making them suitable for generating a library of compounds for SAR studies.

Protocol 1: N-Acylation for Amide Library Synthesis
  • Principle & Rationale: The formation of an amide bond via N-acylation is one of the most important reactions in medicinal chemistry.[5] Amides are structurally stable and can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling strong interactions with biological targets. Using an acyl chloride or a carboxylic acid activated with a coupling agent provides a reliable method for this transformation. We use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct without competing with the primary amine nucleophile.[6][7]

  • Detailed Step-by-Step Methodology:

    • Dissolve (4-methyl-1,2-oxazol-3-yl)methanamine (1.0 eq., e.g., 100 mg, 0.89 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq., 0.19 mL, 1.34 mmol) and cool the mixture to 0 °C in an ice bath.

    • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq., 0.11 mL, 0.98 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

    • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
  • Principle & Rationale: The sulfonamide functional group is a key component in many blockbuster drugs (e.g., celecoxib, various diuretics). It is a strong hydrogen bond donor and its tetrahedral geometry can be critical for binding affinity. The reaction proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as the solvent and base; it effectively scavenges the HCl byproduct and can also act as a nucleophilic catalyst.[8][9]

  • Detailed Step-by-Step Methodology:

    • Dissolve (4-methyl-1,2-oxazol-3-yl)methanamine (1.0 eq., e.g., 100 mg, 0.89 mmol) in pyridine (3 mL) in a round-bottom flask and cool to 0 °C.

    • Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq., 186 mg, 0.98 mmol) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold 2M HCl (20 mL).

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.[10]

Protocol 3: N-Alkylation via Reductive Amination
  • Principle & Rationale: Reductive amination is a superior method for N-alkylation as it avoids the over-alkylation often seen with direct alkylation using alkyl halides. The reaction involves the initial formation of an imine (or iminium ion) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice because it is mild and chemoselectively reduces the iminium ion much faster than the starting carbonyl compound.

  • Detailed Step-by-Step Methodology:

    • To a solution of (4-methyl-1,2-oxazol-3-yl)methanamine (1.0 eq., e.g., 100 mg, 0.89 mmol) in 1,2-dichloroethane (DCE, 5 mL), add the desired aldehyde or ketone (e.g., benzaldehyde, 1.1 eq., 0.10 mL, 0.98 mmol).

    • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq., 283 mg, 1.34 mmol) portion-wise. A slight effervescence may be observed.

    • Stir the reaction at room temperature for 6-18 hours.

    • Monitor the reaction by LC-MS to confirm product formation and consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

    • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine derivative.

Visualization of Derivatization Strategies

The derivatization of the primary amine allows for the introduction of three distinct classes of functional groups, each probing different physicochemical properties.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Product Classes start (4-Methyl-1,2-oxazol-3-yl)methanamine acylation N-Acylation (R-COCl, Base) start->acylation sulfonylation N-Sulfonylation (R-SO2Cl, Base) start->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) start->reductive_amination amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide sec_amine Secondary Amines reductive_amination->sec_amine

Caption: General derivatization schemes for (4-methyl-1,2-oxazol-3-yl)methanamine.

Analytical Characterization of the Library

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative before biological screening.[10] A standard workflow includes reaction monitoring by TLC, followed by purification and characterization of the final product using LC-MS and NMR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid purity assessment (% area under the curve) and confirmation of the expected molecular weight ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unambiguously determine the chemical structure. Key diagnostic signals include the disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced moiety (e.g., amide N-H, new aromatic or alkyl protons).

Table 1: Representative Analytical Data for Synthesized Derivatives

Derivative ClassExample StructureExpected [M+H]⁺Key ¹H NMR Diagnostic Signals (δ, ppm)
Amide N-((4-methyl-1,2-oxazol-3-yl)methyl)benzamide217.108.5-9.0 (broad s, 1H, NH -CO), 7.4-7.8 (m, 5H, Ar-H ), 4.5 (d, 2H, -CH ₂-NH)
Sulfonamide N-((4-methyl-1,2-oxazol-3-yl)methyl)-4-methylbenzenesulfonamide267.097.3-7.8 (m, 4H, Ar-H ), 5.5-6.0 (broad t, 1H, NH -SO₂), 4.3 (d, 2H, -CH ₂-NH), 2.4 (s, 3H, Ar-CH ₃)
Secondary Amine N-benzyl-(4-methyl-1,2-oxazol-3-yl)methanamine203.127.2-7.4 (m, 5H, Ar-H ), 4.3 (s, 2H, Oxazole-CH ₂), 3.8 (s, 2H, Ar-CH ₂)

Framework for an Effective SAR Study

With a library of diverse derivatives in hand, the next step is to screen them in a relevant biological assay. The data generated forms the basis of the SAR, guiding the next round of molecular design.

SAR_Workflow A Library Synthesis (Acylation, Sulfonylation, Reductive Amination) B Biological Screening (In vitro assays, e.g., IC50, Ki) A->B Diverse Derivatives C Data Analysis & SAR Identification (e.g., Potent groups, steric clashes) B->C Activity Data D Design of Next-Gen Compounds (Hypothesis-driven modifications) C->D SAR Insights E Lead Optimization (ADMET, in vivo efficacy) C->E Identify Leads D->A Iterative Cycle

Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.

By analyzing the results, a medicinal chemist can deduce key relationships:

  • Amide Series: Does a bulky aromatic group increase potency over a small alkyl group? This indicates a potential hydrophobic pocket. Is an electron-donating group on the aromatic ring better than an electron-withdrawing one? This probes electronic interactions.

  • Sulfonamide Series: How does the size and electronics of the 'R' group on the sulfonyl moiety affect activity? Sulfonamides can probe different vector spaces compared to amides.

  • Secondary Amine Series: The introduction of a basic nitrogen may allow for salt-bridge formation in the target. The length and nature of the alkyl/aryl group can explore different sub-pockets.

These insights allow for the rational design of the next generation of compounds, focusing on analogues that are predicted to have improved potency and selectivity, ultimately leading to the identification of an optimized lead candidate.

Conclusion

The (4-methyl-1,2-oxazol-3-yl)methanamine scaffold is a highly valuable starting point for the rapid generation of diverse chemical libraries. The protocols for N-acylation, N-sulfonylation, and reductive amination described herein are robust, reliable, and grounded in established chemical principles. By systematically applying these derivatization strategies and integrating the resulting compounds into a rigorous SAR workflow, research teams can significantly accelerate the journey from initial hit to optimized lead compound in the complex landscape of drug discovery.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry.
  • Polshettiwar, S. A., & Nagargoje, D. R. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery. BenchChem.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • MDPI. (2023).
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research.
  • Master Organic Chemistry. (2018). The Gabriel Synthesis. Master Organic Chemistry.
  • Taylor & Francis Online. (n.d.). Isoxazole – Knowledge and References. Taylor & Francis.
  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives.
  • He, H., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the RORγt.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Ashfaq, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • Wiley Analytical Science. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Wiley Analytical Science.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • Flarakos, J., et al. (2004). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry.
  • Myers, A. (n.d.). Myers Chem 115. Harvard University.
  • Firouzabadi, H., et al. (2006).
  • Agilent. (n.d.).
  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Tajbakhsh, M., et al. (2011).
  • Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Publishing.
  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • ResearchGate. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines.
  • Kawęcki, R. (2022). N-Sulfenyl imine synthesis by S-N coupling. Organic Chemistry Portal.
  • ACS Publications. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry.
  • Sohail, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.

Sources

Method

Application Notes and Protocols for the Pharmacokinetic Profiling of Oxazole-Based Compounds

Abstract: The oxazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous compounds with diverse pharmacological activities, including antiviral and anticancer properties.[1][2][3] However, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The oxazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous compounds with diverse pharmacological activities, including antiviral and anticancer properties.[1][2][3] However, the successful translation of a potent oxazole-based compound into a viable drug candidate is critically dependent on its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) characteristics dictate its efficacy, safety, and dosing regimen.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic pharmacokinetic profiling of oxazole-based compounds. It offers a strategic framework, detailed experimental protocols, and insights into data interpretation, moving from high-throughput in vitro assays to definitive in vivo studies.

Introduction: The Importance of Early PK Profiling

The journey of a drug from discovery to clinic is fraught with challenges, and poor pharmacokinetic properties are a leading cause of late-stage failures.[2] Early and systematic ADME assessment is therefore not just a regulatory requirement but a crucial strategy to de-risk projects and guide medicinal chemistry efforts toward candidates with a higher probability of success.[4][5]

Oxazole derivatives, while offering structural rigidity and versatile substitution patterns for potent target engagement, possess unique physicochemical properties that merit careful pharmacokinetic evaluation.[1][3] Their five-membered heterocyclic structure can influence metabolic stability, membrane permeability, and interactions with drug-metabolizing enzymes.[6][7] For instance, the oxazole ring itself can be susceptible to specific metabolic pathways, such as ring oxidation catalyzed by cytosolic aldehyde oxidase, which must be investigated.[8]

This guide presents a tiered approach to PK profiling, beginning with cost-effective in vitro assays to triage compounds and culminating in more resource-intensive in vivo studies for promising leads.

Strategic Workflow for PK Profiling

A successful PK profiling campaign follows a logical progression, where data from earlier, simpler assays inform the design of more complex subsequent studies. This iterative process ensures that resources are focused on the most promising candidates.

PK_Workflow cluster_0 Tier 1: High-Throughput In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Pharmacokinetics solubility Aqueous Solubility pampa PAMPA (Permeability) microsomes Microsomal Stability (Metabolism) decision1 Candidate Selection (Good in vitro profile?) microsomes->decision1 caco2 Caco-2 Permeability (Absorption/Efflux) ppb Plasma Protein Binding (Distribution) cyp CYP450 Inhibition (DDI Potential) metid Metabolite Identification decision2 Lead Optimization (Good in vivo profile?) metid->decision2 rodent_pk Rodent PK Study (IV & PO) bioanalysis Bioanalysis (LC-MS/MS) end Preclinical Candidate bioanalysis->end start Oxazole-Based Hit Compound start->solubility decision1->caco2 Yes decision1->start No (Redesign) decision2->rodent_pk Yes decision2->start No (Redesign)

Figure 1: A tiered workflow for the pharmacokinetic profiling of oxazole-based compounds.

In Vitro ADME Protocols

Absorption Potential

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Causality: PAMPA is a rapid, non-cell-based assay that models passive diffusion, the primary absorption route for many small molecules. It serves as an initial filter for membrane permeability, helping to identify compounds that are unlikely to be orally absorbed due to poor physicochemical properties.

  • Methodology:

    • Preparation: Prepare a donor plate (96-well filter plate) and an acceptor plate (96-well PTFE plate). Coat the filter membrane of the donor plate with 10% (w/v) lecithin in dodecane to create the artificial membrane.

    • Compound & Buffer Addition: Add buffer (pH 7.4) to the acceptor plate wells. Dissolve test compounds in a buffer system (e.g., pH 5.0 to simulate gastric conditions or pH 7.4 for intestinal) and add them to the donor plate wells.

    • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

    • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability (Pe) coefficient. Compounds are often binned into high (>10 x 10⁻⁶ cm/s) and low (<1 x 10⁻⁶ cm/s) permeability categories.

Protocol 2: Caco-2 Permeability Assay

  • Causality: The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9] It is the industry standard for predicting human intestinal absorption, providing insights into both passive diffusion and active transport mechanisms, including P-glycoprotein (P-gp) efflux.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Assay Setup: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Bidirectional Transport:

      • Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side. This simulates absorption.

      • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side. This measures efflux.

    • Sampling & Incubation: Incubate at 37°C with shaking. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the end of the experiment.

    • Quantification: Analyze compound concentrations in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is often indicative of active efflux.

Figure 2: Workflow for the bidirectional Caco-2 permeability assay.

Distribution

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

  • Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and affect clearance. Equilibrium dialysis is the gold standard for measuring the fraction of unbound drug (fu).

  • Methodology:

    • Device Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (8-12 kDa MWCO).

    • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and phosphate-buffered saline (PBS) to the other chamber.

    • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

    • Sample Processing: After incubation, collect aliquots from both the plasma and buffer chambers.

    • Quantification: To measure total concentration, precipitate plasma proteins with acetonitrile and analyze the supernatant. To measure unbound concentration, analyze the buffer chamber sample directly. Use a validated LC-MS/MS method for quantification.

  • Data Analysis: Calculate the percentage of unbound drug: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100.

Metabolism

Protocol 4: Metabolic Stability in Liver Microsomes

  • Causality: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (CLint).

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer. Prepare a separate solution of the cofactor NADPH. Pre-warm all solutions to 37°C.

    • Initiate Reaction: Add the test compound to the microsome mixture. Initiate the metabolic reaction by adding the NADPH solution.

    • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (typically cold acetonitrile containing an internal standard) to stop the reaction.

    • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with a known rapidly metabolized compound (e.g., testosterone) as a positive control.

    • Sample Processing & Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

ParameterCalculationTypical UnitsInterpretation
Half-life (t½) 0.693 / kminutes> 30 min: Low Clearance< 10 min: High Clearance
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)µL/min/mgUsed to predict in vivo hepatic clearance

Table 1: Data analysis and interpretation for microsomal stability assays.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

  • Causality: Inhibition of CYP enzymes by one drug can slow the metabolism of a co-administered drug, leading to potentially toxic plasma levels. This assay is crucial for assessing the drug-drug interaction (DDI) potential and is a key regulatory requirement.[10][11][12]

  • Methodology:

    • Assay Setup: In a 96-well plate, combine human liver microsomes, a specific fluorescent probe substrate for the CYP isoform of interest (e.g., Vivid® probes), and various concentrations of the test compound.

    • Reaction Initiation: Pre-incubate the mixture, then initiate the reaction by adding a NADPH regenerating system.

    • Fluorescence Monitoring: Measure the rate of fluorescent product formation over time using a plate reader.

    • Data Collection: Run the assay for major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). Include a known inhibitor for each isoform as a positive control.

  • Data Analysis: Plot the rate of reaction against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Pharmacokinetic Studies

Protocol 6: Rodent Pharmacokinetic Study

  • Causality: In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes simultaneously.[13][14] This study is essential for determining key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), which are used to predict human pharmacokinetics and guide dose selection for further studies.[14][15][16]

  • Methodology:

    • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group).[15] For studies requiring frequent sampling, cannulated animals (e.g., jugular vein cannulation) are preferred.

    • Formulation & Dosing:

      • Intravenous (IV) Group: Formulate the compound in a solubilizing vehicle (e.g., saline with 5% DMSO, 10% Solutol). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.

      • Oral (PO) Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

    • Blood Sampling: Collect sparse or serial blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.[17][18]

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Rodent_PK cluster_IV Intravenous (IV) Group cluster_PO Oral (PO) Group compound Test Compound (Oxazole-based) iv_dose IV Dosing (1 mg/kg) compound->iv_dose po_dose PO Dosing (5 mg/kg) compound->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling analysis LC-MS/MS Bioanalysis of Plasma Samples sampling->analysis pk_params PK Parameter Calculation (AUC, CL, Vd, t½, %F) analysis->pk_params

Figure 3: General experimental design for a rodent pharmacokinetic study.

ParameterGroupDescriptionImportance
AUC (Area Under the Curve) IV, POTotal drug exposure over timeKey parameter for efficacy and toxicity assessment
CL (Clearance) IVVolume of plasma cleared of drug per unit timeDetermines maintenance dose rate
Vd (Volume of Distribution) IVApparent volume into which the drug distributesIndicates extent of tissue distribution
t½ (Half-life) IV, POTime required for drug concentration to decrease by halfDetermines dosing interval
%F (Oral Bioavailability) POFraction of oral dose that reaches systemic circulation(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 2: Key pharmacokinetic parameters derived from in vivo studies.

Conclusion

The systematic profiling of pharmacokinetic properties is a non-negotiable component of modern drug discovery. For oxazole-based compounds, a thorough understanding of ADME is essential to unlock their therapeutic potential. By employing the tiered approach and detailed protocols outlined in this guide—from high-throughput in vitro screens like PAMPA and microsomal stability to definitive in vivo rodent PK studies—research teams can make data-driven decisions, optimize lead candidates effectively, and build a robust data package for regulatory submissions.[16][19][20] This strategic investment of resources early in the discovery process significantly increases the likelihood of advancing safe and effective oxazole-based medicines to the clinic.

References

  • Guideline on the Investigation of Drug Interactions . European Medicines Agency (EMA). [Link]

  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation . European Medicines Agency (EMA). [Link]

  • New EMA Guideline on the Investigation of drug Interactions . Farmakovijilans Derneği. [Link]

  • ICH M12 Guideline on drug interaction studies_Step 5 . European Medicines Agency (EMA). [Link]

  • ICH M12 on drug interaction studies - Scientific guideline . European Medicines Agency (EMA). [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies . Sygnature Discovery. [Link]

  • In Vivo PK and TK . BioDuro. [Link]

  • In Vivo Pharmacokinetic (PK) Studies . Selvita. [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor . ACS Omega. [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development . Preprints.org. [Link]

  • FDA Requirements for Preclinical Studies . ILAR Journal. [Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Metabolism of five membered nitrogen containing heterocycles . Hypha Discovery. [Link]

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase . Drug Metabolism and Disposition. [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases . Journal of Medicinal Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole . Journal of Pharmaceutical Negative Results. [Link]

  • In Vitro ADME Assays . Concept Life Sciences. [Link]

  • In vitro disposition profiling of heterocyclic compounds . International Journal of Pharmaceutics. [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole . Medicinal Chemistry. [Link]

  • obsolete oxazole or thiazole metabolic process . ZFIN. [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT . ResearchGate. [Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities . Medicinal Chemistry. [Link]

  • The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology . Current Drug Metabolism. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery . Journal of Medicinal Chemistry. [Link]

  • S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals . U.S. Food and Drug Administration (FDA). [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols . Creative Biolabs. [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations . Molecules. [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors . Journal of Applied Pharmaceutical Research. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements . Auxo Chormofours. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices . Pharmaceuticals. [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© . Frontiers in Drug Discovery. [Link]

  • Preclinical Studies in Drug Development . PPD. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed . Liveon Biolabs. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices . PubMed. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices . Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices . ResearchGate. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples . IntechOpen. [Link]

Sources

Application

Application Notes &amp; Protocols for In Vivo Efficacy Studies of (4-Methyl-1,2-oxazol-3-yl)methanamine Analogs

Introduction: Bridging In Vitro Potency to In Vivo Reality The (4-methyl-1,2-oxazol-3-yl)methanamine scaffold represents a promising class of heterocyclic compounds. Derivatives of the isoxazole ring are known to possess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging In Vitro Potency to In Vivo Reality

The (4-methyl-1,2-oxazol-3-yl)methanamine scaffold represents a promising class of heterocyclic compounds. Derivatives of the isoxazole ring are known to possess a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3][4] Many of these effects are attributed to the inhibition of key signaling proteins, particularly protein kinases, which are often dysregulated in cancer and other diseases.[5][6]

While initial screening of these analogs in biochemical and cell-based assays can identify potent hits, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges.[7] A compound's success hinges on its performance within a complex biological system. Therefore, meticulously designed in vivo efficacy studies are not merely a validation step but a critical component of the entire drug discovery process.[8][9]

This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for (4-Methyl-1,2-oxazol-3-yl)methanamine analogs, with a focus on oncology applications using xenograft models. It is designed for researchers, scientists, and drug development professionals to navigate the essential preliminary studies, detailed efficacy protocols, and data interpretation required for confident decision-making.

Section 1: The Pre-Efficacy Imperative: Foundational Pharmacokinetics and Pharmacodynamics

An efficacy study is only as reliable as the pharmacokinetic (PK) and pharmacodynamic (PD) data that informs it.[10] Attempting to assess efficacy without understanding a compound's exposure (PK) and its effect on the target (PD) can lead to misleading results and the premature termination of promising candidates.

Pharmacokinetics (PK): This discipline characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[11] A preliminary PK study is essential to determine an appropriate dosing schedule and route of administration for efficacy testing.[11][12]

Pharmacodynamics (PD): This area of pharmacology determines how a drug acts on the body. For kinase inhibitors, this often involves measuring the inhibition of the target kinase or the phosphorylation status of its downstream substrates in tumor tissue.[7][11]

An integrated PK/PD study provides critical insights into the exposure-response relationship, helping to establish a dose that achieves and sustains sufficient target engagement.[10]

G cluster_0 Preliminary Studies cluster_1 Efficacy Study PK Pharmacokinetics (PK) What the body does to the drug Efficacy In Vivo Efficacy Study Does the drug shrink tumors? PK->Efficacy Determines Dose & Schedule PD Pharmacodynamics (PD) What the drug does to the body PD->Efficacy Confirms Target Engagement

Caption: Foundational PK/PD studies inform the design of robust in vivo efficacy trials.

Protocol 1.1: Exploratory Mouse Pharmacokinetic (PK) Study

Objective: To determine key PK parameters (e.g., half-life, clearance, bioavailability) of a lead analog to guide dose selection for efficacy studies.

Materials:

  • Test Analog(s)

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[13]

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)[14]

  • Dosing syringes and needles (for oral gavage and IV injection)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis[11][15]

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize for at least one week in a specific pathogen-free (SPF) environment.[13]

  • Formulation: Prepare a clear, homogenous solution or a fine suspension of the test analog in the chosen vehicle.

  • Dosing:

    • Intravenous (IV) Group (n=3-4 mice): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) or Intraperitoneal (IP) Group (n=3-4 mice): Administer a single dose (e.g., 10-20 mg/kg) via the desired route for the efficacy study. This group is used to determine oral bioavailability and absorption characteristics.

  • Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from each mouse at predetermined time points. A typical schedule includes pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test analog in plasma samples using a validated LC-MS/MS method.[15]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Table 1: Key Pharmacokinetic Parameters and Their Significance

Parameter Abbreviation Significance
Maximum Concentration Cmax The highest concentration of the drug observed in the plasma.
Time to Cmax Tmax The time at which Cmax is reached; indicates the rate of absorption.
Area Under the Curve AUC Represents the total drug exposure over time.[10]
Half-life t1/2 The time required for the drug concentration to decrease by half.[15]
Clearance CL The volume of plasma cleared of the drug per unit time.[15]

| Bioavailability | F% | The fraction of the administered dose that reaches systemic circulation. |

Section 2: Designing the In Vivo Efficacy Study

With a solid understanding of the compound's PK/PD profile, a well-controlled efficacy study can be designed. The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the most common preclinical model for evaluating anti-cancer agents.[9][16][17]

Causality in Model Selection

The choice of animal model is a critical decision that directly impacts the translatability of the results.

  • Cell Line-Derived Xenografts (CDX): These involve implanting established, immortalized cancer cell lines subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice).[9][16]

    • Expertise: CDX models are highly reproducible, relatively inexpensive, and allow for rapid screening of compounds. They are ideal for initial efficacy testing.

    • Trustworthiness: The limitation is that established cell lines may not fully represent the heterogeneity of human tumors.[17]

  • Patient-Derived Xenografts (PDX): These models involve the direct transplantation of fresh tumor tissue from a patient into an immunodeficient mouse.[8][14]

    • Expertise: PDX models better maintain the genetic and histological characteristics of the original patient tumor, offering higher predictive value for clinical efficacy.[14]

    • Trustworthiness: They are more resource-intensive and time-consuming, typically reserved for lead candidates that have demonstrated efficacy in CDX models.

For the initial evaluation of a series of (4-Methyl-1,2-oxazol-3-yl)methanamine analogs, a subcutaneous CDX model is the logical starting point.

G start Select Appropriate Cancer Cell Line prep_cells Prepare Cell Suspension (e.g., 5x10^6 cells in PBS/Matrigel) start->prep_cells implant Subcutaneous Implantation into Flank of Nude Mice prep_cells->implant monitor Monitor Tumor Growth (Calipers, every 2-3 days) implant->monitor randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor->randomize treat_vehicle Treatment Group: Vehicle Control randomize->treat_vehicle Group 1 treat_drug Treatment Group: Test Analog(s) randomize->treat_drug Group 2, 3... endpoint Endpoint Analysis (Tumor Weight, Biomarkers, Toxicity) treat_vehicle->endpoint treat_drug->endpoint

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Section 3: Detailed Protocols for Efficacy Assessment

Protocol 3.1: Subcutaneous Xenograft Model Establishment and Efficacy Evaluation

Objective: To evaluate the anti-tumor efficacy of lead (4-Methyl-1,2-oxazol-3-yl)methanamine analogs in a subcutaneous CDX model.

Materials:

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[13]

  • Cell Line: A human cancer cell line with a known sensitivity to the proposed mechanism of action (e.g., a cell line with an overactive kinase that the analogs are designed to inhibit).

  • Reagents: Sterile PBS, Matrigel®, Trypan Blue.[13]

  • Dosing Formulation: Test analog(s) and vehicle control, prepared as per Protocol 1.1.

  • Equipment: Digital calipers, animal balance, sterile syringes and needles.

Procedure:

Part A: Tumor Implantation

  • Cell Culture: Harvest cancer cells during their exponential growth phase. Do not use cells that are over-confluent.[18]

  • Cell Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >95%.[13]

  • Cell Suspension: Wash cells twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[13]

    • Scientist's Note: Matrigel provides an extracellular matrix scaffold that significantly improves tumor take rate and initial growth.[18]

  • Implantation: Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[13]

Part B: Treatment and Monitoring

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure the length and width of the tumors with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[13]

  • Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.[13]

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily via the predetermined route (e.g., oral gavage).

    • Group 2+ (Test Analog Groups): Administer the test analog(s) at one or more dose levels (e.g., 10, 30, 100 mg/kg) daily.

    • Group X (Positive Control, Optional): Administer a standard-of-care agent to validate the model's sensitivity.

  • Daily Monitoring: Record tumor volumes, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily or every other day.

    • Scientist's Note: Body weight loss is a primary indicator of systemic toxicity. A loss of >15-20% typically requires euthanasia.

Part C: Endpoint Analysis

  • Study Termination: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the vehicle control group reach a pre-defined size limit (e.g., 1500-2000 mm³).

  • Terminal Procedures: At the end of the study, euthanize mice according to IACUC-approved guidelines.

  • Data Collection:

    • Excise tumors and record their final weight.[13]

    • Collect blood for terminal PK analysis or toxicity assessment (e.g., complete blood count, serum chemistry).[13]

    • Process tumor tissue for PD biomarker analysis (e.g., snap-freeze a portion for Western blot, fix a portion in formalin for immunohistochemistry).[13]

Section 4: Data Analysis and Decision Making

The quantitative data gathered from the efficacy study allows for a clear assessment of the compound's anti-tumor activity.

Key Efficacy Metric: Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study to quantify the effectiveness of the treatment.

Formula: TGI (%) = (1 - (ΔT / ΔC)) * 100 Where:

  • ΔT = Change in mean tumor volume for the Treated group (End Volume - Start Volume)

  • ΔC = Change in mean tumor volume for the Control group (End Volume - Start Volume)

Table 2: Example Efficacy and Toxicity Data Summary

Group Dose (mg/kg, PO, QD) Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) TGI (%) Mean Body Weight Change (%)
Vehicle - 125.4 1650.8 - +5.2%
Analog A 10 128.1 980.2 44.5% +3.1%
Analog A 30 126.9 455.7 79.2% -2.5%

| Analog A | 100 | 127.5 | 210.3 | 95.8% | -14.8% |

Interpretation and Decision Logic: The goal is to identify a compound with a high TGI and an acceptable safety profile.

  • High Efficacy, Low Toxicity (e.g., Analog A at 30 mg/kg): This is a promising result. The compound demonstrates significant tumor growth inhibition with minimal impact on animal well-being. This candidate would be prioritized for further development, such as testing in a PDX model.

  • High Efficacy, High Toxicity (e.g., Analog A at 100 mg/kg): While the efficacy is excellent, the significant body weight loss indicates a narrow therapeutic window. Further optimization of the dosing schedule (e.g., intermittent dosing) or chemical structure may be required.

  • Low Efficacy (e.g., Analog A at 10 mg/kg): The compound is not sufficiently active at this dose. A PD study is crucial to determine if the lack of efficacy is due to poor target engagement or if the target itself is not critical for tumor growth in this model.

G start Efficacy & Toxicity Data efficacy_check TGI > 50%? start->efficacy_check toxicity_check_high Body Weight Loss < 15%? efficacy_check->toxicity_check_high Yes toxicity_check_low Body Weight Loss < 15%? efficacy_check->toxicity_check_low No outcome_advance Advance Candidate (e.g., to PDX model) toxicity_check_high->outcome_advance Yes outcome_stop De-prioritize Candidate (Poor Therapeutic Window) toxicity_check_high->outcome_stop No outcome_optimize Optimize Dose/Schedule or Re-evaluate Analog toxicity_check_low->outcome_optimize Yes outcome_revisit De-prioritize Candidate (Lack of Efficacy) toxicity_check_low->outcome_revisit No

Caption: A decision-making tree based on in vivo efficacy and toxicity outcomes.

References

  • Reaction Biology. In Vivo PK/PD Study Services. [Link]

  • Lubet, R. A., et al. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 207, 27-48. [Link]

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Ben-Mahdi, S., et al. (2020). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 553-563. [Link]

  • Vellone, V. G., et al. (2023). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers, 15(7), 2069. [Link]

  • Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Biomedicines, 12(8), 1956. [Link]

  • Li, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(15), 4499-4510. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Son, H. Y., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research, 7(5), 1276-1286. [Link]

  • Zdyb, O., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10920. [Link]

  • WuXi Biologics. Pharmacokinetics & Pharmacodynamics (PK/PD). [Link]

  • Zdyb, O., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10920. [Link]

  • Lunardi, A., & Ala, U. (2021). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery, 16(10), 1209-1221. [Link]

  • ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics. [Link]

  • Saldivar-Pina, P., et al. (2016). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Oncotarget, 7(18), 25046-25060. [Link]

  • Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 174. [Link]

  • Walia, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Mini-Reviews in Medicinal Chemistry, 22(1), 105-122. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Słabik, T., & Gornowicz, A. (2016). New horizons in next-generation small molecule kinase inhibitors. Drug Target Review. [Link]

  • Structural Genomics Consortium. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • Barone, G., et al. (2011). Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. Cancer Research, 71(4), 1345-1355. [Link]

  • Khan, I., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 1039863. [Link]

  • Wang, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry, 17(6), 105845. [Link]

Sources

Method

Formulation of (4-Methyl-1,2-oxazol-3-yl)methanamine for biological testing

Application Note: Formulation and Biological Testing Protocol for (4-Methyl-1,2-oxazol-3-yl)methanamine Executive Summary & Chemical Profiling (4-Methyl-1,2-oxazol-3-yl)methanamine is a low-molecular-weight, highly polar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Biological Testing Protocol for (4-Methyl-1,2-oxazol-3-yl)methanamine

Executive Summary & Chemical Profiling

(4-Methyl-1,2-oxazol-3-yl)methanamine is a low-molecular-weight, highly polar primary amine frequently utilized as a building block in Fragment-Based Drug Discovery (FBDD). Because it strictly adheres to the "Rule of 3" (Molecular Weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors)[1],[2], it is an ideal candidate for screening against challenging or "undruggable" protein targets.

Successful integration of this fragment into biological assays requires precise formulation. The compound is commercially available as both a free base[3] and a hydrochloride (HCl) salt[4]. Understanding its physicochemical profile is the critical first step in preventing false negatives during High-Throughput Screening (HTS).

Table 1: Physicochemical Properties & Formulation Causality

PropertyValueCausality / Impact on Formulation
Formula C5H8N2O[5]Low molecular complexity minimizes steric hindrance during target binding[1].
Molecular Weight 112.13 g/mol (Free Base)[3]Rule of 3 compliant; allows for significant downstream "hit-to-lead" growth[6].
XlogP (Predicted) -0.4[5]Highly hydrophilic. Ensures excellent aqueous solubility for in vivo dosing without the need for harsh cosolvents.
pKa (Isoxazole Ring) ~ -3.0[7]The isoxazole nitrogen is non-basic at physiological pH and will not protonate[7].
pKa (Primary Amine) ~ 9.0 – 9.5 (Estimated)Fully protonated at physiological pH (7.4), further driving aqueous solubility.
Major MS Adduct m/z 113.07 [M+H]+[5]Used as the primary mass-to-charge ratio for LC-MS quality control validation[5].

Mechanistic Formulation Strategies: In Vitro vs. In Vivo

The Causality of Solvent Selection:

  • In Vitro (DMSO Stocks): For biophysical screening (e.g., Surface Plasmon Resonance), fragments are stored as highly concentrated master stocks. While Dimethyl sulfoxide (DMSO) is the universal solvent for HTS, it is highly hygroscopic. Atmospheric moisture absorption during routine library use drastically alters compound concentration, causes precipitation, and accelerates the degradation of primary amines[8]. To combat this, formulations must utilize anhydrous DMSO and be stored under inert gas (Argon/Nitrogen)[9]. The free base[3] is generally preferred here to prevent chloride ion interference in sensitive biophysical assays.

  • In Vivo (Aqueous Vehicles): For pharmacokinetic (PK) or pharmacodynamic (PD) dosing, DMSO must be strictly minimized (<5% v/v) to prevent systemic toxicity. Fortunately, the highly negative XlogP (-0.4)[5] allows the compound to be formulated entirely in 0.9% Saline or Phosphate-Buffered Saline (PBS). The HCl salt[4] is preferred for in vivo workflows as the pre-protonated amine rapidly dissolves in aqueous media.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (In Vitro Assays)

Note: This protocol is designed as a self-validating system to ensure library integrity prior to HTS.

  • Weighing: Accurately weigh 11.21 mg of (4-Methyl-1,2-oxazol-3-yl)methanamine free base[3] into a sterile, amber glass vial. Causality: Amber glass prevents photo-oxidation of the primary amine.

  • Dissolution: Add exactly 1.00 mL of LC-MS grade, anhydrous DMSO (≤0.005% water).

  • Agitation: Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature until the solution is optically clear.

  • Inert Atmosphere Sealing: Purge the headspace of the vial with a gentle stream of Argon gas for 10 seconds before capping. Causality: Displacing oxygen and atmospheric moisture prevents hydration-induced precipitation and oxidative degradation over long-term storage[9],[8].

  • Self-Validation Check (QC): Remove a 1 µL aliquot and dilute in 999 µL of Acetonitrile/Water (50:50). Analyze via LC-MS to confirm a single major peak at m/z 113.07 [M+H]+[5] and ensure no degradation products are present.

  • Storage: Aliquot into single-use 50 µL volumes in 384-well deep-well plates, seal with pierceable foil, and store at -20°C.

Protocol B: Formulation of 10 mg/kg Aqueous Dosing Solution (In Vivo PK/PD)

Target Concentration: 1.0 mg/mL for a standard 10 mL/kg dosing volume in rodents.

  • Weighing: Weigh 10.0 mg of (4-Methyl-1,2-oxazol-3-yl)methanamine HCl salt[4].

  • Initial Hydration: Add 9.0 mL of sterile 0.9% NaCl (Saline).

  • Agitation: Vortex vigorously for 1 minute. The compound will dissolve rapidly due to its high hydrophilicity[5].

  • pH Adjustment (Critical Step): Measure the pH using a micro-probe. The dissolution of the HCl salt may drop the vehicle pH below 5.0. Adjust dropwise with 0.1 N NaOH until the pH reaches strictly 7.2 – 7.4. Causality: Administering acidic solutions intravenously or subcutaneously causes localized tissue necrosis and alters the compound's absorption kinetics.

  • Volume Adjustment: QS (quantum satis) to a final volume of 10.0 mL using 0.9% Saline.

  • Self-Validation Check (Sterility & Solubility): Visually inspect the solution against a black-and-white background. The absence of Tyndall scattering confirms there are no micro-precipitates.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal administration.

Biological Testing Workflow (FBDD)

In FBDD, fragments exhibit weak binding affinities (typically in the high micromolar to millimolar range)[10]. Therefore, highly sensitive biophysical techniques such as Surface Plasmon Resonance (SPR) or Ligand-Observed Nuclear Magnetic Resonance (LONMR) are required to detect target engagement[2],[10]. Once a hit is confirmed, X-ray crystallography is used to map the exact binding orientation, allowing medicinal chemists to "grow" the fragment into a potent lead compound[2].

FBDD_Workflow A Fragment Compound (4-Methyl-1,2-oxazol-3-yl)methanamine B Stock Formulation 100 mM in Anhydrous DMSO A->B Dissolution (Argon) C Analytical QC LC-MS & 1H-NMR Validation B->C Aliquot Sampling D Primary Screening SPR & Ligand-Observed NMR C->D Aqueous Dilution E Hit Validation X-ray Crystallography & ITC D->E Affinity (KD) Confirmed

FBDD workflow for (4-Methyl-1,2-oxazol-3-yl)methanamine screening and validation.

References[4] ChemScene. "2089651-04-5 | (4-Methylisoxazol-3-yl)methanamine hydrochloride." URL: https://www.chemscene.com/4-Methylisoxazol-3-yl-methanamine-hydrochloride.html[5] PubChemLite. "(4-methyl-1,2-oxazol-3-yl)methanamine (C5H8N2O)." URL: https://pubchem.ncbi.nlm.nih.gov/compound/68698791[3] ChemScene. "905439-81-8 | (4-Methylisoxazol-3-yl)methanamine." URL: https://www.chemscene.com/4-Methylisoxazol-3-yl-methanamine.html[7] Difference Between. "What is the Difference Between Oxazole and Isoxazole." URL: https://www.differencebetween.com/what-is-the-difference-between-oxazole-and-isoxazole/[1] PharmaFeatures. "Fragment-Based Drug Discovery: A Comprehensive Overview." URL: https://pharmafeatures.com/fragment-based-drug-discovery-a-comprehensive-overview/[2] NIH / PMC. "Fragment-based drug discovery: A graphical review." URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500000/[6] ResearchGate. "A 'Rule of Three' for fragment-based lead discovery?" URL: https://www.researchgate.net/publication/9027954_A'rule_of_three'_for_fragment-based_lead_discovery[10] LGC Standards. "Research: Fragment-based drug discovery." URL: https://www.lgcstandards.com/GB/en/resources/research-fragment-based-drug-discovery[9] ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." URL: https://www.researchgate.net/publication/26279184_Overcoming_Problems_of_Compound_Storage_in_DMSO_Solvent_and_Process_Alternatives[8] ResearchGate. "In situ DMSO hydration measurements of HTS compound libraries." URL: https://www.researchgate.net/publication/382900000_In_situ_DMSO_hydration_measurements_of_HTS_compound_libraries

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-1,2-Oxazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Methyl-1,2-oxazole (commonly known as 4-methylisoxazole) is a highly valuable building block in pharmaceutical and agrochemical drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Methyl-1,2-oxazole (commonly known as 4-methylisoxazole) is a highly valuable building block in pharmaceutical and agrochemical drug development. The most robust method for its preparation is the condensation of a 2-methyl-1,3-dicarbonyl equivalent (such as 2-methylmalondialdehyde or 3-dimethylamino-2-methylacrolein) with hydroxylamine[1].

Despite the apparent simplicity of this classical cyclocondensation, researchers frequently report unexpectedly low isolated yields (often <30%). As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing on the specific physicochemical and mechanistic causalities that lead to product loss.

Symptom Diagnostics Workflow

Before altering your chemical equivalents, use the following self-validating diagnostic tree to isolate the root cause of your low yield.

Troubleshooting Start Symptom: Low Yield of 4-Methyl-1,2-oxazole TLC Check Reaction Conversion (GC-MS/TLC) Start->TLC Conv Is conversion >95% complete? TLC->Conv Workup Investigate Workup & Isolation Phase Conv->Workup Yes Reaction Investigate Reaction Conditions Conv->Reaction No Evap Product lost during solvent evaporation (BP ~124°C) Workup->Evap Extract Poor aqueous extraction efficiency (High water solubility) Workup->Extract pH Check pH: Target pH 5-7 for oxime formation Reaction->pH SideProd Check for oligomers or dicarbonyl degradation Reaction->SideProd

Fig 1: Diagnostic decision tree for troubleshooting low yields in 4-methylisoxazole synthesis.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows 100% conversion, but my isolated mass is negligible. Where did the product go?

A1: Product Co-Evaporation. 4-Methyl-1,2-oxazole is a highly volatile liquid with a boiling point of approximately 123.9 °C at 760 mmHg[2]. The most common failure point in this synthesis is the concentration step. If you use a rotary evaporator to remove extraction solvents (like ethyl acetate or dichloromethane) at standard temperatures (e.g., 40 °C) under high vacuum, the 4-methylisoxazole will co-evaporate entirely. Corrective Action: Concentrate your organic extracts at atmospheric pressure using a Vigreux column, or use a rotary evaporator with a water bath strictly below 25 °C and a carefully controlled, moderate vacuum (>150 mbar).

Q2: The reaction stalls, and TLC shows a persistent intermediate. What is happening?

A2: pH-Induced Oximation Stalling. The reaction between 1,3-dicarbonyls and hydroxylamine hydrochloride is exquisitely pH-dependent[3]. If the reaction is unbuffered, the generation of HCl drops the pH below 3. Under these highly acidic conditions, hydroxylamine is fully protonated to its ammonium salt, rendering it non-nucleophilic. The reaction will stall at the mono-oxime stage or fail to initiate. Conversely, if the pH is too basic (>10), base-catalyzed aldol oligomerization of the dicarbonyl competes. Corrective Action: Always buffer the initial oximation step using sodium acetate (NaOAc) to maintain a pH of 5–7. Once the mono-oxime is fully formed, a strong acid quench and heat are required to drive the dehydrative cyclization[3].

Q3: I am getting poor recovery during the aqueous workup. How can I improve extraction?

A3: Polarity and Aqueous Partitioning. Low molecular weight isoxazoles possess a highly polarized N-O ring system, granting them appreciable water solubility. Standard extractions with dichloromethane often leave up to 40% of the product in the aqueous phase. Corrective Action: Saturate the aqueous phase with solid NaCl (brine saturation) prior to extraction to "salt out" the product. Use diethyl ether instead of DCM, and perform at least four sequential extractions.

Quantitative Optimization Data

To provide a clear baseline for your experimental design, summarize your reaction parameters against the optimized conditions below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality / Effect on Yield
pH Control (Step 1) Unbuffered (pH < 3)Buffered with NaOAc (pH 5–7)Prevents hydroxylamine protonation; ensures complete nucleophilic attack for mono-oxime formation.
Cyclization Temp Room Temperature80 °C (Reflux)Overcomes the activation energy barrier required for the final dehydrative ring closure.
Aqueous Extraction Standard H₂O / DCMNaCl-saturated H₂O / Et₂O"Salts out" the water-soluble isoxazole, drastically increasing the organic partition coefficient.
Solvent Evaporation Rotovap at 40 °C, <50 mbarRotovap at 20 °C, >150 mbarPrevents catastrophic co-evaporation of the volatile 4-methylisoxazole (BP ~124 °C)[2].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure mechanistic fidelity throughout the synthesis.

Reagents Required:

  • 2-Methylmalondialdehyde (or 3-dimethylamino-2-methylacrolein equivalent) (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium acetate (1.1 equiv)

  • Ethanol / Water (1:1 v/v)

  • Concentrated HCl (catalytic)

Step-by-Step Workflow:
  • Buffered Free-Basing: Dissolve hydroxylamine hydrochloride and sodium acetate in the Ethanol/Water mixture. Stir at room temperature for 15 minutes.

    • Validation: Check the pH with indicator paper; it must be strictly between 5 and 7.

  • Controlled Oximation: Cool the mixture to 0 °C using an ice bath. Add the 2-methyl-1,3-dicarbonyl equivalent dropwise over 30 minutes. This prevents exothermic degradation. Stir for 1 hour at room temperature.

    • Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material and the appearance of a polar mono-oxime intermediate.

  • Acid-Catalyzed Cyclization: Add concentrated HCl dropwise until the pH reaches ~2. Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Salting Out & Extraction: Cool the reaction to room temperature. Dilute with water and add solid NaCl until the aqueous layer is fully saturated. Extract the aqueous phase with diethyl ether (4 × 50 mL).

  • Careful Concentration: Dry the combined organic layers over anhydrous MgSO₄. Filter into a round-bottom flask. Concentrate on a rotary evaporator with the water bath set strictly to 20 °C and pressure no lower than 150 mbar .

  • Purification: Purify the crude pale-yellow oil via short-path distillation at atmospheric pressure (collecting the fraction boiling at 122–125 °C) to afford pure 4-methyl-1,2-oxazole.

Mechanistic Pathway

Mechanism SM 2-Methyl-1,3-dicarbonyl Equivalent Oxime Mono-oxime Intermediate SM->Oxime Nucleophilic Attack NH2OH Hydroxylamine (Buffered, pH 5-7) NH2OH->Oxime Cyclization Acid-Catalyzed Cyclization (-H₂O) Oxime->Cyclization H⁺ / 80 °C Product 4-Methyl-1,2-oxazole (Target Product) Cyclization->Product

Fig 2: Mechanistic pathway of 4-methylisoxazole synthesis via oxime intermediate cyclization.

References

  • Jacobsen, E. J., et al. "Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine". Taylor & Francis. URL:[Link]

  • Science of Synthesis. "Product Class 9: Isoxazoles". Thieme Connect. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for substituted oxazole synthesis

Welcome to the Oxazole Synthesis Technical Support Center. This resource is designed for researchers, medicinal chemists, and process scientists facing challenges in constructing substituted oxazole scaffolds. By underst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Oxazole Synthesis Technical Support Center. This resource is designed for researchers, medicinal chemists, and process scientists facing challenges in constructing substituted oxazole scaffolds. By understanding the mechanistic causality behind reaction failures, you can systematically optimize your conditions for maximum yield and purity.

Troubleshooting Start Oxazole Synthesis Low Yield / Impurities? CheckMethod Identify Synthesis Route Start->CheckMethod VanLeusen Van Leusen (TosMIC) CheckMethod->VanLeusen RobGab Robinson-Gabriel CheckMethod->RobGab VL_Issue Nitrile Byproducts? Check Base & Temp VanLeusen->VL_Issue RG_Issue Tar Formation? Change Dehydrating Agent RobGab->RG_Issue VL_Fix Use K2CO3 / MeOH or Ionic Liquids VL_Issue->VL_Fix RG_Fix Switch to PPA or TFAA / Mild Temp RG_Issue->RG_Fix

Diagnostic workflow for resolving common yield and purity issues in oxazole synthesis.

Section 1: The Van Leusen Oxazole Synthesis

Targeting 5-substituted and 4,5-disubstituted oxazoles.

Q1: I am experiencing low yields and observing a significant nitrile byproduct when reacting my aldehyde with TosMIC. How can I push the reaction toward the oxazole?

A1: The formation of a nitrile byproduct is a classic side reaction in the Van Leusen synthesis[1],[2]. Mechanistically, this reaction proceeds via the initial deprotonation of TosMIC, followed by a [3+2] cycloaddition (5-endo-dig cyclization) with the aldehyde to form an oxazoline intermediate[3],[2]. If the subsequent elimination of the tosyl leaving group is hindered—often due to suboptimal base strength or excessive heat—the intermediate undergoes a ring-opening tautomerization, yielding a nitrile instead of the desired oxazole[1],[2].

To correct this, optimize your base and solvent system. Potassium carbonate (K₂CO₃) in methanol or a DME/methanol mixture is highly effective because it is strong enough to deprotonate TosMIC without causing reagent decomposition[1]. For challenging substrates, transitioning to an ionic liquid solvent system (e.g., [bmim]Br) has been shown to stabilize the intermediate and facilitate tosyl elimination, significantly boosting yields and allowing for solvent recycling[3],[4],[5].

VanLeusenMech Aldehyde Aldehyde + TosMIC Deprotonation Base Deprotonation (K2CO3) Aldehyde->Deprotonation Cycloaddition [3+2] Cycloaddition (5-endo-dig) Deprotonation->Cycloaddition Intermediate Oxazoline Intermediate Cycloaddition->Intermediate Elimination TosH Elimination Intermediate->Elimination Ideal Path SideReaction Ring Opening (Nitrile Byproduct) Intermediate->SideReaction Suboptimal Base/Temp Product 5-Substituted Oxazole Elimination->Product

Mechanistic pathway of the Van Leusen synthesis highlighting the tosyl elimination step.

Quantitative Data: Solvent & Base Optimization
BaseSolventTemperatureAverage YieldObservation / Causality
NaHTHF60 °C< 40%Base too strong; thermal decomposition of TosMIC[1].
K₂CO₃MeOH25 °C70 - 85%Standard optimal conditions; clean tosyl elimination[6],[1].
K₂CO₃[bmim]Br25 °C88 - 95%Ionic liquid stabilizes intermediates; highly recyclable[3],[4].
Standard Operating Protocol: Optimized Van Leusen Synthesis in Ionic Liquid

Self-Validating System: The use of TLC monitoring ensures the complete consumption of the aldehyde before aqueous quenching, validating that the cycloaddition phase has finished and preventing unreacted starting material from contaminating the product[6],[4].

  • Preparation: To a round-bottom flask containing 2 mL of the ionic liquid [bmim]Br, add the target aldehyde (1.0 mmol) and TosMIC (1.1 mmol)[4].

  • Deprotonation & Cyclization: Add anhydrous K₂CO₃ (2.5 mmol) to the mixture. Stir vigorously at room temperature (25 °C)[4].

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction typically reaches completion within 5–6 hours[4].

  • Quenching & Extraction: Upon complete consumption of the starting material, add 10 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 15 mL)[4].

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via silica gel flash chromatography[4].

Section 2: The Robinson-Gabriel Synthesis

Targeting 2,5-disubstituted and fully substituted oxazoles.

Q2: My Robinson-Gabriel cyclodehydration of an α-acylamino ketone is producing a black, tarry mixture with very low oxazole recovery. What is causing this degradation?

A2: Tar formation is a direct consequence of using overly harsh cyclodehydrating agents, such as concentrated sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅), at elevated temperatures[7],[8],[9]. The Robinson-Gabriel synthesis relies on the acid-catalyzed enolization of the ketone, followed by intramolecular nucleophilic attack by the amide oxygen[8],[9]. Strong mineral acids can induce substrate polymerization, charring, and unintended side reactions—such as Vilsmeier-Haack formylation if using POCl₃/DMF on electron-rich aromatic rings[7].

Switching to a milder, yet highly effective dehydrating agent like Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA) minimizes thermal decomposition and prevents side-reactions, increasing yields from <20% to over 80%[6],[7],[10],[9].

Quantitative Data: Dehydrating Agent Comparison
Dehydrating AgentSolventTemperatureAverage YieldByproduct Profile
Conc. H₂SO₄Acetic Anhydride100 °C15 - 30%High tar formation, extensive decomposition[7],[8].
POCl₃ / DMFDMF80 °C40 - 50%Vilsmeier-Haack formylation on electron-rich rings[7].
Polyphosphoric Acid (PPA)Neat90 °C50 - 60%Clean reaction, but highly viscous workup[6],[7],[9].
TFAA / TFADCM25 °C85 - 90%Excellent purity, mild conditions, minimal byproducts[8],[10].
Standard Operating Protocol: Mild Robinson-Gabriel Cyclodehydration using TFAA

Self-Validating System: Performing the reagent addition at 0 °C and strictly controlling the exotherm prevents the thermal runaway that leads to tar formation, ensuring high crude purity[8],[10].

  • Preparation: Dissolve the α-acylamino ketone precursor (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[10].

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (0.1 equiv), followed by the dropwise addition of Trifluoroacetic Anhydride (TFAA) (3.0 equiv)[10].

  • Cyclodehydration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours[10].

  • Workup: Carefully quench the reaction by adding 15 mL of water or saturated aqueous NaHCO₃[10].

  • Isolation: Extract the mixture with DCM (2 × 15 mL). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate in vacuo to afford the oxazole, which often requires minimal further purification[10].

Section 3: Advanced & Metal-Free Approaches

Q3: Are there modern, metal-free methods to synthesize substituted oxazoles directly from esters and amines without pre-forming the α-acylamino ketone?

A3: Yes. Recent advances have established metal-free C–O bond cleavage strategies that couple substituted 2-oxo-2-phenylethyl acetates with primary amines[11]. This one-pot cascade involves highly chemoselective C–O bond cleavage, followed by C–N and C–O bond formation[11]. The reaction is driven by iodine (I₂) and a base (K₂CO₃) at 80 °C, proceeding via a radical pathway. The addition of radical inhibitors like BHT completely halts the reaction, proving the radical causality of the cyclization[11].

Sources

Troubleshooting

Section 1: The Causality of Purification Failures

Advanced Technical Support Center: Troubleshooting the Purification of Aminomethyl Oxazoles Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Support Center: Troubleshooting the Purification of Aminomethyl Oxazoles

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of aminomethyl oxazoles. These structural motifs are highly valued in medicinal chemistry as pharmacophores and essential building blocks[1]. However, their dual functionality—a weakly basic oxazole ring coupled with a highly basic, polar aminomethyl group—creates a "perfect storm" of purification challenges.

The primary amine exacerbates hydrogen bonding with free silanols on standard silica gel, leading to severe band broadening (streaking), while their high aqueous solubility often ruins traditional liquid-liquid extraction yields[2]. This guide provides field-proven, mechanistically grounded solutions to these specific bottlenecks.

Before troubleshooting, it is critical to understand the physicochemical forces working against your purification. The diagram below maps the root causes of product loss and the targeted chromatographic solutions.

G A Aminomethyl Oxazole Crude Mixture B1 High Basicity (Amine) A->B1 B2 High Polarity (Low ClogP) A->B2 C1 Strong Silanol Interaction B1->C1 Hydrogen Bonding C2 High Aqueous Partitioning B2->C2 Solvation D1 Silica Streaking & Low Recovery C1->D1 D2 Product Loss in Aqueous Workup C2->D2 E1 Solution: Basic Modifiers / Amine-Silica D1->E1 E2 Solution: SCX Catch-and-Release D2->E2

Mechanistic workflow of aminomethyl oxazole purification challenges and targeted solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my aminomethyl oxazole streak continuously on standard normal-phase silica gel, even with highly polar solvent systems like DCM/MeOH? Causality & Solution: Standard silica gel (SiO₂) has a slightly acidic surface due to free silanol groups (Si-OH, pKa ~4.5-5.0). The basic aminomethyl group (pKa ~9-10) undergoes a strong acid-base interaction with these silanols. This creates an ionic retention mechanism that competes with the normal partition mechanism, causing severe tailing and irreversible adsorption. Solution: You must competitively bind the acidic silanols. Add 1-5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase[3]. Alternatively, switch your stationary phase to amine-functionalized silica (NH₂-silica) or basic alumina to eliminate silanol interactions entirely.

Q2: I synthesized an N-substituted 2-(aminomethyl)oxazole via nucleophilic substitution, but I lose all my product in the aqueous layer during the workup. How do I recover it? Causality & Solution: Low molecular weight aminomethyl oxazoles are highly polar and readily form water-soluble hydrochloride or hydrobromide salts during synthesis or quenching[1]. Because their partition coefficient (LogP) heavily favors water, standard extraction with ethyl acetate or DCM fails. Solution: Bypass liquid-liquid extraction entirely. Evaporate the reaction mixture to dryness, reconstitute in a minimal amount of methanol, and use a Strong Cation Exchange (SCX) column. The SCX resin will trap the basic oxazole, allowing you to wash away impurities before eluting the pure product[2].

Q3: When using Reverse-Phase HPLC (RP-HPLC), my peaks are broad and I cannot separate my target from the excess amine starting material. What is the optimal mobile phase? Causality & Solution: In standard acidic RP-HPLC mobile phases (e.g., 0.1% Formic Acid), both the aminomethyl oxazole and the amine starting material are fully protonated. This makes them highly polar, causing them to elute in the void volume with poor resolution on standard C18 columns[4]. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a hybrid-silica C18 column designed for high pH. At pH 9.5, the amines are deprotonated (neutralized), significantly increasing their lipophilicity and retention on the C18 phase, allowing for baseline resolution[4].

Section 3: Step-by-Step Troubleshooting Protocols

Protocol A: SCX "Catch-and-Release" Workflow for Highly Polar Aminomethyl Oxazoles

Purpose: To isolate basic aminomethyl oxazoles from crude reaction mixtures containing neutral byproducts, salts, and unreacted electrophiles without relying on aqueous extraction.

  • Preparation: Condition a silica-based Strong Cation Exchange (SCX-2) cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture (evaporated to remove volatile organics) in 1-2 CV of MeOH or MeOH/DCM (1:1). Load onto the SCX cartridge. Mechanistic note: The sulfonic acid groups on the SCX resin protonate and ionically bind the aminomethyl oxazole.

  • Washing: Wash the cartridge with 3-5 CV of MeOH.

    • Self-Validation Step: Collect this wash and analyze it via LCMS or TLC. It should contain only non-basic impurities (e.g., unreacted chloromethyl oxazole, neutral byproducts). If your target mass appears here, your SCX resin is overloaded or degraded.

  • Elution: Elute the target compound using 2-3 CV of 2.0 M Ammonia in Methanol (NH₃/MeOH). Mechanistic note: The high concentration of ammonia deprotonates the oxazole amine and competitively displaces it from the sulfonic acid sites.

  • Recovery: Evaporate the basic eluent under reduced pressure to yield the free-base aminomethyl oxazole.

Protocol B: Optimized Normal-Phase Chromatography with Basic Modifiers

Purpose: To purify moderately lipophilic aminomethyl oxazoles on standard silica gel without streaking.

  • Solvent Preparation: Prepare the mobile phase: Dichloromethane (DCM) / Methanol (MeOH) / aqueous Ammonium Hydroxide (NH₄OH, 28% w/w) in a ratio of 90:9:1. Crucial: Shake vigorously to ensure the aqueous NH₄OH is fully miscible.

  • Column Equilibration: Pack the silica column and flush with 2-3 CV of the modifier-containing solvent. Mechanistic note: This pre-saturates the acidic silanol sites on the silica before the compound is introduced.

  • Sample Loading: Dissolve the sample in a minimal amount of DCM. If the sample is insoluble, dry-load it onto Celite (NOT silica, to prevent irreversible pre-adsorption).

  • Elution: Run the column using a gradient of 0-10% MeOH in DCM, maintaining a constant 1% of the basic modifier throughout the run.

  • Post-Purification & Self-Validation: Spot the collected fractions on a TLC plate and stain with Ninhydrin. A single, tight purple/brown spot confirms the basic modifier successfully prevented on-column degradation and streaking. Remove the basic modifier by high-vacuum evaporation.

Section 4: Quantitative Comparison of Purification Strategies

The following table synthesizes quantitative performance metrics based on typical laboratory recoveries for aminomethyl oxazoles to help you select the most efficient route[2][5].

Purification MethodTypical Recovery (%)Target Purity (%)ScalabilityBest Suited ForKey Limitation
Standard Silica (No Modifier) 20 - 40%< 80%HighNon-basic intermediatesSevere streaking; irreversible binding.
Silica + 1% NH₄OH/TEA 75 - 90%> 95%HighLipophilic analogs (ClogP > 1)Residual modifier removal can be tedious.
SCX Catch-and-Release 85 - 98%90 - 95%MediumHighly polar analogs (ClogP < 1)Does not separate basic impurities (e.g., excess amine).
High-pH RP-HPLC 70 - 85%> 99%Low (Prep scale)Final drug candidatesRequires specialized high-pH stable columns.
HILIC Chromatography 65 - 80%> 95%Low to MediumExtremely polar, water-soluble analogsSensitive to sample solvent (must be highly organic).

Sources

Optimization

Technical Support Center: Crystallization Optimization of (4-Methyl-1,2-oxazol-3-yl)methanamine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support center for the purification and crystallization of (4-Methyl-1,2-oxazol-3-yl)methanamine hydrochloride (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support center for the purification and crystallization of (4-Methyl-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2089651-04-5). Small, highly polar amine hydrochloride salts containing heterocyclic rings (like isoxazole) frequently present severe isolation challenges. These include high hygroscopicity, polymorphism, and the notorious tendency to "oil out" (undergo liquid-liquid phase separation) rather than forming a stable crystalline lattice.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Process Workflow & Phase Behavior

Understanding the thermodynamic pathways of your solute is the first step to preventing batch failures. Controlling supersaturation prevents the system from crossing the binodal curve, which triggers oiling out.

G1 A Crude Amine HCl B Dissolve in Primary Solvent A->B C Anti-Solvent Addition B->C D Phase Behavior? C->D E Oiling Out (LLPS) D->E High Supersaturation F Nucleation & Growth D->F Metastable Zone G Adjust T & Solvent Ratio E->G H Filtration & Drying F->H G->D

Workflow for optimizing amine hydrochloride crystallization and mitigating oiling out.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals when I add an anti-solvent, and how do I fix it?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when a solution becomes supersaturated too rapidly. Instead of forming a solid crystal lattice within the metastable zone, the system crosses the binodal curve, causing the solute to separate as a dense, impurity-rich liquid phase[1]. Because (4-Methyl-1,2-oxazol-3-yl)methanamine hydrochloride has a high affinity for protic solvents, rapid addition of a non-polar anti-solvent (like diethyl ether) abruptly crashes the solubility, bypassing primary nucleation.

Troubleshooting Protocol (Rescuing an Oiled-Out Batch):

  • Redissolution: Re-heat the oiled-out mixture gently until the oil completely redissolves into a homogeneous single phase.

  • Dilution: Add 5–10% more of the primary solvent (e.g., ethanol or methanol) to decrease the overall concentration and widen the metastable zone[1].

  • Thermal Adjustment: Cool the solution slowly to just above its cloud point.

  • Seeding: Introduce seed crystals (0.5–1.0 wt%) to bypass the high activation energy required for primary nucleation.

  • Controlled Addition: Resume anti-solvent addition at a drastically reduced rate (e.g., via syringe pump).

G2 A Homogeneous Solution B Increase Supersaturation A->B C Cross Binodal Curve B->C Rapid Change D Stay in Metastable Zone B->D Slow Change + Seeding E Liquid-Liquid Separation C->E F Solid-Liquid Crystallization D->F

Phase behavior pathways: supersaturation leading to crystallization vs. oiling out.

Q2: What is the optimal solvent system for this specific isoxazole amine hydrochloride?

Causality: The isoxazole ring and the primary amine hydrochloride moiety dictate high solubility in protic, polar solvents and near-zero solubility in non-polar solvents. A "parallel crystallization" screening approach is highly recommended to identify the ideal primary/anti-solvent pair that provides a wide metastable zone width (MSZW)[2].

Quantitative Solvent Selection Matrix:

Primary SolventAnti-SolventVolume Ratio (v/v)MSZW ProfileExpected Outcome & Causality
Methanol Diethyl Ether1:3 to 1:5NarrowHigh yield, but rapid precipitation often leads to oiling out due to a steep solubility drop[1].
Ethanol Ethyl Acetate1:2 to 1:4ModerateSlower kinetics; excellent for growing larger, purer crystals by staying within the MSZW.
Acetonitrile Diisopropyl Ether1:2WideIdeal for highly crystalline hydrohalide polymorphs; minimizes hygroscopicity[3].
Isopropanol Heptane1:1 to 1:3ModerateGood alternative for moisture-sensitive processing; moderate yield but highly pure.
Q3: How do I execute a reliable, self-validating anti-solvent crystallization protocol?

Methodology: Step-by-Step Seeded Anti-Solvent Protocol This protocol is designed as a self-validating system. By clarifying the solution and utilizing seed crystals, you ensure that crystal growth is driven by the introduced lattice rather than foreign particulates, keeping the process strictly within the metastable zone[2].

  • Dissolution: Dissolve the crude (4-Methyl-1,2-oxazol-3-yl)methanamine hydrochloride in the minimum required volume of primary solvent (e.g., Ethanol) at 50°C.

  • Clarification (Critical Step): Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, pre-warmed vessel. Validation: This removes insoluble impurities that act as rogue nucleation sites, preventing premature, uncontrolled precipitation.

  • Initial Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise under moderate agitation while maintaining 50°C, until the solution becomes slightly turbid. Immediately add a few drops of primary solvent until it just clears.

  • Seeding: Cool the solution to 40°C. Add 0.5–1.0 wt% of pure (4-Methyl-1,2-oxazol-3-yl)methanamine hydrochloride seed crystals. Hold the temperature at 40°C for 30 minutes. Validation: If the seeds dissolve, the solution is undersaturated; if they remain and the solution turns cloudy slowly, the seed bed is successfully aging.

  • Cooling & Final Anti-Solvent: Ramp the temperature down to 5°C at a controlled rate of 0.1°C/min. Concurrently, dose the remaining anti-solvent via a syringe pump over 2 to 4 hours.

  • Isolation: Filter the resulting suspension, wash the cake with a minimal amount of ice-cold anti-solvent, and dry under vacuum at 40°C to a constant weight.

Q4: My isolated crystals turn into a sticky paste on the benchtop. What is happening?

Causality: Amine hydrochlorides are notoriously hygroscopic. The isoxazole derivative absorbs atmospheric moisture rapidly, leading to deliquescence (the solid dissolves in its own absorbed water).

Troubleshooting:

  • Inert Atmosphere: Always handle the final filtered cake under a blanket of dry nitrogen or argon.

  • Drying Parameters: Avoid over-drying under high heat (>60°C), which can degrade the isoxazole ring or drive off HCl if the salt is thermally unstable. Stick to high vacuum at ≤40°C.

  • Storage: Store the final product in tightly sealed amber vials backfilled with argon, placed inside a desiccator with an active desiccant (e.g., Drierite or silica gel).

References

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. ACS Publications. [Link]

  • EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.

Sources

Troubleshooting

Stability issues of the oxazole ring under acidic conditions

Technical Support Center: Troubleshooting Oxazole Ring Stability in Acidic Media Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oxazole Ring Stability in Acidic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that stall due to the unexpected degradation of oxazole-containing intermediates. While oxazoles are privileged scaffolds in medicinal chemistry, their susceptibility to acid-catalyzed ring cleavage often complicates routine synthetic workflows, such as protecting group removal or salt formation.

This guide abandons rigid templates to provide you with a deep, causality-driven analysis of oxazole stability. Below, you will find mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols designed to preserve oxazole integrity during your experiments.

Section 1: Mechanistic Insights & FAQs

Q1: Why does the oxazole ring degrade so readily under certain acidic conditions, and what is the exact mechanism? A1: The instability of the oxazole ring in acid is fundamentally a problem of protonation followed by nucleophilic attack. Oxazole is a relatively weak base, with its conjugate acid exhibiting a pKa of approximately 0.8[1]. In strongly acidic environments, the nitrogen atom becomes protonated, forming an oxazolium ion. This protonation drastically increases the electrophilicity of the adjacent C2 carbon.

If water is present in the reaction mixture, it acts as an obligate nucleophile, attacking the C2 position to form a tetrahedral intermediate. Subsequent C-O bond cleavage and tautomerization result in an irreversible ring-opening, yielding an alpha-acylamino ketone[2]. Therefore, degradation requires two concurrent factors: a proton source (to activate the ring) and a nucleophile (typically water, to cleave it).

Mechanism A 1. Oxazole Ring (Weak Base, pKa ~0.8) B 2. Protonated Oxazolium Ion (Increased C2 Electrophilicity) A->B + H+ (Acidic Media) C 3. Tetrahedral Intermediate (Nucleophilic Attack by H2O) B->C + H2O D 4. Ring-Opened Intermediate (C-O Bond Cleavage) C->D Ring Opening E 5. Alpha-Acylamino Ketone (Irreversible Degradation) D->E Tautomerization

Mechanism of acid-catalyzed oxazole ring hydrolysis.

Q2: How do different substituents on the oxazole ring alter its stability profile? A2: Substituents dictate both the electronic environment and the steric shielding of the vulnerable C2 position. Electron-donating groups (e.g., methyl or propyl groups at C4/C5) increase the basicity of the nitrogen, facilitating initial protonation. While they stabilize the resulting positive charge, this can paradoxically activate the ring toward nucleophilic attack[3]. Conversely, bulky groups at C2 provide steric hindrance, physically blocking water from attacking the electrophilic center. Furthermore, specific functionalizations like 5-hydroxyoxazoles are notoriously unstable, readily tautomerizing and undergoing hydrolytic ring opening even under mild, neutral-to-acidic conditions[4].

Section 2: Troubleshooting Specific Experimental Issues

Q3: We are observing complete oxazole cleavage during standard Boc deprotection using 4N HCl in dioxane. What are the field-proven alternatives? A3: The use of 4N HCl provides a massive excess of Brønsted protons and often contains adventitious water, creating the perfect storm for oxazole decomposition[5].

  • Solution A (Mild Brønsted Acid): Switch to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C. TFA is a weaker acid than HCl, and operating at 0 °C reduces the kinetic energy available to overcome the activation barrier for nucleophilic attack.

  • Solution B (Lewis Acid Approach): If TFA still causes degradation, utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine. This Lewis acid selectively activates the Boc carbamate for cleavage without generating the high local concentration of free protons that drives oxazole protonation.

Troubleshooting Start Acidic Reaction with Oxazole Compound Detect Is Ring Cleavage Detected (LC-MS)? Start->Detect Opt1 Reduce Acid Strength (e.g., HCl to TFA) Detect->Opt1 Yes Success Proceed with Workup (Quench with NaHCO3) Detect->Success No Opt2 Lower Reaction Temp (e.g., 25°C to 0°C) Opt1->Opt2 Opt3 Use Anhydrous Conditions (Scavenge H2O) Opt2->Opt3 Opt3->Detect Retest Redesign Redesign Protecting Groups or Synthetic Route Opt3->Redesign If still failing

Troubleshooting workflow for mitigating oxazole cleavage in acid.

Section 3: Quantitative Data & Stability Profiles

To aid in reagent selection and experimental design, the following table summarizes the stability of various substituted oxazoles under common acidic conditions.

Oxazole Substitution PatternAcidic ConditionTemp (°C)Observed Stability EffectMechanistic Rationale & Mitigation
Unsubstituted (Parent) 6N HCl (Aqueous)100Complete degradationLack of steric shielding at C2 allows rapid water attack. Mitigation: Use non-aqueous acids.
2,5-Dialkyl Substituted 1N HCl (Aqueous)50Moderate ring openingAlkyl groups increase N-basicity, but C2-alkyl provides some steric block. Mitigation: Buffer pH > 3.
4-Alkyl Substituted TFA (Neat)25Stable for < 2hC4 substitution offers minimal steric protection to C2. Mitigation: Limit exposure time, operate at 0 °C.
5-Hydroxy Substituted Dilute Acid (pH 4)25Rapid hydrolytic cleavageTautomerization to azlactone highly activates the ring. Mitigation: Protect hydroxyl group prior to acid exposure.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Acidic Hydrolysis Kinetics Assay

This protocol is designed to empirically determine the half-life of your specific oxazole compound in acidic media. It is self-validating because it includes a pH 7.4 control to isolate acid-catalyzed degradation from general aqueous instability.

Step 1: Preparation of Buffered Solutions

  • Action: Prepare standardized buffers (e.g., citrate pH 2.0, 3.0, 4.0) and a control phosphate buffer (pH 7.4).

  • Causality: Using standardized buffers rather than unbuffered mineral acids ensures that the hydronium ion concentration remains constant throughout the degradation process, allowing for accurate pseudo-first-order kinetic calculations.

Step 2: Sample Preparation and Spiking

  • Action: Dissolve the oxazole analyte in HPLC-grade acetonitrile (1 mg/mL). Spike 50 µL of this stock into 950 µL of each buffer.

  • Causality: Pre-dissolving in acetonitrile ensures complete solvation and establishes a uniform, controlled water activity across all test samples, preventing precipitation from skewing kinetic data.

Step 3: Time-Course Incubation and Quenching

  • Action: Incubate at the desired temperature. Extract 100 µL aliquots at predetermined intervals (0, 15, 30, 60, 120 mins) and immediately quench into 100 µL of cold saturated NaHCO₃.

  • Causality: Quenching rapidly deprotonates the oxazolium intermediate, halting the hydrolysis reaction instantly. This provides a true, uncontaminated snapshot of degradation at that specific time point.

Step 4: LC-MS/MS Analysis

  • Action: Analyze the quenched samples.

  • Causality: Monitor the disappearance of the parent mass and the appearance of the M+18 mass (water addition) corresponding to the ring-opened alpha-acylamino ketone to confirm the hydrolytic mechanism.

Protocol 2: Anhydrous Lewis-Acid Mediated Boc Deprotection

This methodology provides a workflow for deprotecting amines in the presence of an acid-sensitive oxazole ring, relying on strictly anhydrous conditions to eliminate the nucleophile (water) required for ring cleavage.

Step 1: Rigorous Drying of Reagents

  • Action: Flame-dry all glassware. Use strictly anhydrous DCM (passed through activated alumina).

  • Causality: Because water is the obligate nucleophile for oxazole ring cleavage, rendering the system strictly anhydrous prevents the tetrahedral intermediate from forming, even if the oxazole nitrogen transiently coordinates with the Lewis acid.

Step 2: Reagent Addition at Cryogenic Temperatures

  • Action: Cool the solution of the Boc-protected oxazole in anhydrous DCM to 0 °C. Add 1.5 equivalents of 2,6-lutidine, followed dropwise by 1.5 equivalents of TMSOTf.

  • Causality: The bulky 2,6-lutidine acts as an acid scavenger without acting as a nucleophile. TMSOTf selectively silylates the Boc carbonyl, driving the deprotection forward without generating free Brønsted protons.

Step 3: Reaction Monitoring and Neutral Workup

  • Action: Monitor by TLC/LC-MS. Upon completion, quench with anhydrous methanol to destroy excess TMSOTf, followed by partitioning with aqueous phosphate buffer (pH 7.0).

  • Causality: Methanol safely quenches the highly reactive silylating agent. The pH 7.0 buffer removes lutidinium salts without exposing the newly freed, highly sensitive oxazole to pH extremes during the aqueous wash.

References

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - Organic Letters (ACS Publications).[Link]

  • Oxazole - Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of (4-Methyl-1,2-oxazol-3-yl)methanamine

Welcome to the technical support center for (4-Methyl-1,2-oxazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Methyl-1,2-oxazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges during your experiments.

Understanding the Molecule: Physicochemical Properties

(4-Methyl-1,2-oxazol-3-yl)methanamine is a heterocyclic amine with a chemical structure that presents specific solubility characteristics. Before delving into troubleshooting, it is crucial to understand its fundamental properties.

PropertyPredicted Value/InformationImplication for Solubility
LogP ~0.06A low LogP value suggests that the compound is relatively hydrophilic and should have some inherent aqueous solubility. However, other factors can limit this.
pKa (predicted) ~6.04 (for a similar structure)The primary amine group is basic and will be protonated at pH values below its pKa. This protonation significantly increases aqueous solubility.
Salt Form Hydrochloride salt is available.Salts of basic compounds are generally more water-soluble than the free base.[1][2]
Structure Contains a primary amine and an isoxazole ring.The amine group offers a handle for pH modification and salt formation. The isoxazole ring contributes to the overall polarity and potential for hydrogen bonding.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with (4-Methyl-1,2-oxazol-3-yl)methanamine and provides scientifically grounded solutions.

Q1: I'm having trouble dissolving the free base of (4-Methyl-1,2-oxazol-3-yl)methanamine in my aqueous buffer (pH 7.4). What is the first thing I should try?

Answer: The most direct approach to enhance the aqueous solubility of a basic compound like (4-Methyl-1,2-oxazol-3-yl)methanamine is through pH adjustment.[3] The primary amine group on the molecule can be protonated to form a more soluble ammonium salt.

Causality: The free base is a neutral molecule with limited ability to interact with polar water molecules. By lowering the pH of the solution to a level below the compound's pKa (predicted to be around 6.04 for a similar structure), the amine group accepts a proton (H+), forming a positively charged ammonium ion.[1] This charged species has much stronger ion-dipole interactions with water, leading to a significant increase in solubility.[3]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a stock solution of the compound: If possible, dissolve a small, known amount of (4-Methyl-1,2-oxazol-3-yl)methanamine in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol.

  • Prepare your aqueous buffer: Start with your desired aqueous buffer at a neutral pH (e.g., pH 7.4).

  • Titrate with acid: While stirring the buffer, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl).

  • Add the compound: Once the buffer's pH is below the predicted pKa (a good starting point is pH 4-5), add the stock solution of your compound.

  • Observe and adjust: Visually inspect for dissolution. If the compound does not fully dissolve, you can continue to slowly add acid until a clear solution is obtained. Be mindful of the final desired pH for your experiment.

  • Final pH adjustment: Once the compound is dissolved, you can carefully adjust the pH back up towards your target pH if necessary, but be aware that the compound may precipitate if the pH rises above its pKa.

Caption: Mechanism of co-solvency for solubility enhancement.

Q3: I need to prepare a solid formulation. Would forming a different salt be a viable option to improve its dissolution rate?

Answer: Absolutely. Salt formation is a widely used and highly effective method for increasing the solubility and dissolution rate of ionizable drugs. [2][4]Since (4-Methyl-1,2-oxazol-3-yl)methanamine has a basic primary amine, it is an excellent candidate for forming salts with various pharmaceutically acceptable acids.

Causality: The dissolution of a solid in a solvent involves overcoming the crystal lattice energy of the solid and the solvation of the solute molecules. Salts generally have a more ordered and stable crystal lattice than their corresponding free bases. However, the high polarity and ionic nature of the salt form lead to much stronger interactions with water molecules (solvation energy), which can often overcome the higher lattice energy, resulting in a net increase in solubility. Different counter-ions will result in different crystal packing and solvation energies, leading to a range of solubilities for different salts. [5] Common Counter-ions for Salt Screening:

  • Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Besylate (benzenesulfonic acid), Citrate (citric acid), Tartrate (tartaric acid), Maleate (maleic acid), Fumarate (fumaric acid)

Experimental Protocol: Salt Screening

  • Dissolve the free base: Dissolve a known amount of (4-Methyl-1,2-oxazol-3-yl)methanamine free base in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Add the counter-ion: In separate vials, add a stoichiometric equivalent (or a slight excess) of the chosen acids (dissolved in the same or a miscible solvent) to the solution of the free base.

  • Induce precipitation: Stir the solutions at room temperature or cool them to induce precipitation of the salt. If no precipitate forms, you can try adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or ether).

  • Isolate and dry: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize the salt: Confirm salt formation and characterize the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • Measure solubility: Determine the aqueous solubility of each new salt form using the protocol described in Q2.

Q4: My compound is intended for a parenteral formulation, and I'm still facing solubility issues even with pH and co-solvent adjustments. Are there more advanced techniques I can explore?

Answer: For challenging parenteral formulations, the use of specialized excipients like cyclodextrins or novel polymeric solubilizers can be highly effective. [6][7] Causality:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, within their hydrophobic core. [8]This forms an inclusion complex that has a hydrophilic exterior, rendering the entire complex water-soluble.

  • Polymeric Micelles: Certain amphiphilic polymers can self-assemble into micelles in an aqueous solution. [6]These micelles have a hydrophobic core and a hydrophilic shell. Your compound can be partitioned into the hydrophobic core, effectively being carried in a water-soluble nanostructure. [9][10] Excipients to Consider:

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

  • Polymeric Solubilizers: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F127), Vitamin E TPGS, Apisolex™ polymers [9] Experimental Protocol: Formulation with Advanced Excipients

  • Prepare excipient solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen excipient (e.g., 1%, 5%, 10%, 20% w/v HP-β-CD).

  • Add the compound: Add an excess of (4-Methyl-1,2-oxazol-3-yl)methanamine to each excipient solution.

  • Equilibrate: Agitate the mixtures (e.g., on a shaker or rotator) at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separate undissolved compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the excipient. The shape of the curve can provide information about the stoichiometry of the complexation.

Caption: Advanced solubilization techniques.

By systematically applying these scientifically-grounded strategies, researchers can effectively overcome the solubility challenges associated with (4-Methyl-1,2-oxazol-3-yl)methanamine and successfully advance their experimental and developmental goals.

References

  • N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. U.S. Environmental Protection Agency. [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Ilardia, A. (2013). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. PubMed. [Link]

  • Amine Protonation. Open Oregon Educational Resources. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. MDPI. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: The Critical Role of Starting Material Purity in Oxazole Synthesis

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole ring formation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxazole ring formation. Oxazoles are a vital heterocyclic motif in numerous natural products and pharmaceuticals, making their efficient synthesis a key objective.[1][2][3][4] A frequently underestimated factor that significantly impacts the success of these reactions is the purity of the starting materials.

This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges related to reagent purity, helping you troubleshoot low yields and avoid side reactions.

Frequently Asked Questions (FAQs)
Q1: Why is the purity of starting materials so crucial for achieving high yields in oxazole synthesis?

The purity of your starting materials is paramount because oxazole syntheses, like many organic transformations, are highly sensitive to contaminants. Impurities can depress your final yield through several mechanisms:

  • Side Reactions: Impurities can react with your starting materials or intermediates, leading to the formation of unwanted byproducts and consuming valuable reagents.[5]

  • Catalyst Inhibition: In metal-catalyzed reactions, trace impurities can poison or deactivate the catalyst, stalling the reaction.[5][6]

  • Stoichiometric Imbalance: If a starting material is impure, its actual molar quantity will be lower than calculated. This disrupts the reaction stoichiometry, which is often critical for driving the reaction to completion.[6]

  • Inhibition of Cyclization: Certain impurities, especially water, can interfere with the critical cyclodehydration step common to many oxazole syntheses, leading to incomplete conversion.[5][7]

A systematic approach to troubleshooting low yields should always begin with verifying the purity of all reagents and solvents.[6]

Q2: What are the most common impurities in starting materials for popular oxazole syntheses like the Robinson-Gabriel and van Leusen methods?

The nature of impurities is often tied to the specific synthetic route being employed. Below is a summary of common culprits.

Starting MaterialCommon SynthesisPotential ImpuritiesImpact on Synthesis
2-Acylamino-ketone Robinson-GabrielWater/Moisture Interferes with dehydrating agents; can cause hydrolysis of intermediates.[7]
Unreacted Precursors Can introduce competing reaction pathways.
Degradation Products May inhibit the cyclization step.[7]
Aldehydes van Leusen, FischerCarboxylic Acids Reacts with the base (e.g., K₂CO₃ in van Leusen), reducing its effective concentration and preventing deprotonation of TosMIC.[8]
Water/Moisture Can lead to hydrolysis of intermediates.
Tosylmethyl isocyanide (TosMIC) van LeusenDegradation Products TosMIC can degrade over time; impure TosMIC leads to significantly lower yields.[8]
Cyanohydrins FischerResidual Aldehyde/Cyanide Disrupts stoichiometry and can lead to complex reaction mixtures.
Q3: My Robinson-Gabriel synthesis is failing. How can I be sure it's a purity issue with my 2-acylamino-ketone?

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone, typically under strong acidic conditions using agents like concentrated sulfuric acid or polyphosphoric acid.[7][9][10][11][12] This reaction is notoriously sensitive to two main purity-related issues:

  • Presence of Water: The entire point of the reaction is dehydration. If your starting material or solvent contains excess water, it will quench the dehydrating agent and can promote the hydrolysis of key intermediates, preventing ring closure.[7] Always ensure your starting material is thoroughly dried before use.

  • Starting Material Integrity: Harsh acidic conditions can cause decomposition of the starting material if it is not sufficiently pure or if it contains sensitive functional groups.[7] If you suspect decomposition, consider using milder dehydrating agents like trifluoroacetic anhydride, or a triphenylphosphine/iodine system for sensitive substrates.[7][9]

A simple diagnostic test is to run a small-scale reaction with a highly purified, rigorously dried sample of your 2-acylamino-ketone. If the yield improves significantly, you have identified the root cause.

cluster_robinson_gabriel Robinson-Gabriel Pathway Impairment Start 2-Acylamino-ketone (Starting Material) Intermediate Acyclic Intermediate Start->Intermediate Cyclization Cyclodehydration Start->Cyclization Impurity Water Impurity DehydratingAgent Dehydrating Agent (e.g., H₂SO₄) Impurity->DehydratingAgent Consumes Hydrolysis Hydrolysis Impurity->Hydrolysis QuenchedAgent Quenched/Inactive Agent DehydratingAgent->QuenchedAgent DehydratingAgent->Cyclization Intermediate->Hydrolysis Intermediate->Cyclization Successful Reaction SideProduct Side Products Hydrolysis->SideProduct Product Desired Oxazole Cyclization->Product

Impact of water impurity in Robinson-Gabriel synthesis.
Q4: I'm attempting a van Leusen synthesis, but I'm getting a low yield of my 5-substituted oxazole. What's the likely culprit?

The van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, is a cornerstone of modern oxazole synthesis.[3][13][14] Low yields in this reaction are very often traced back to the purity of the aldehyde.

The most common issue is the presence of the corresponding carboxylic acid as an impurity, which arises from the air oxidation of the aldehyde. The base used in the reaction (typically potassium carbonate) is critical for deprotonating TosMIC to form the reactive nucleophile.[8] If carboxylic acid is present, it will be neutralized by the base, rendering the base unavailable for the essential deprotonation of TosMIC. This effectively stalls the reaction.[8]

Troubleshooting Steps:

  • Check Aldehyde Purity: Analyze your aldehyde by NMR or HPLC to check for the presence of carboxylic acid.

  • Purify the Aldehyde: If acid is present, purify the aldehyde via distillation, chromatography, or a simple basic wash during workup.

  • Use Fresh Reagents: Ensure your TosMIC has not degraded and use fresh, anhydrous solvents.[8]

Troubleshooting Guide: Low Yields

When faced with a lower-than-expected yield, a systematic approach is crucial. This workflow helps isolate the problem, with an initial focus on reagent purity.

Start Low Oxazole Yield Observed CheckPurity Verify Purity of All Starting Materials & Solvents Start->CheckPurity PurityOK Purity Confirmed (>98%) CheckPurity->PurityOK No Impurities Detected Purify Purify Starting Materials (Recrystallize, Chromatography, Distill) CheckPurity->Purify Impurities Detected CheckConditions Re-evaluate Reaction Conditions (Temp, Time, Atmosphere) PurityOK->CheckConditions Rerun Rerun Reaction on Small Scale Purify->Rerun Success Yield Improved Rerun->Success Optimize Systematically Optimize One Parameter at a Time CheckConditions->Optimize Conditions Suspect NoImprovement Yield Still Low CheckConditions->NoImprovement Conditions Match Literature Optimize->Rerun Consult Consult Literature for Alternative Synthetic Routes NoImprovement->Consult

A logical workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Assessing Starting Material Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of your starting materials and detecting non-volatile impurities.[15]

Objective: To determine the purity of an aldehyde starting material and detect the presence of its corresponding carboxylic acid.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Aldehyde starting material (~1 mg/mL in Acetonitrile)

  • Standard: Pure aldehyde and corresponding carboxylic acid, if available.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the aldehyde in 10 mL of acetonitrile.

  • Instrument Setup:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to a relevant value for your analyte (e.g., 254 nm).

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Ramp linearly from 20% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Analysis: Inject the sample. The more polar carboxylic acid will typically elute earlier than the less polar aldehyde. Purity can be calculated based on the area percentage of the main peak, and the presence of the acid impurity can be confirmed by comparing its retention time to a standard.

Protocol 2: Purification of a Solid Starting Material by Recrystallization

Recrystallization is a fundamental and effective technique for purifying solid organic compounds, such as 2-acylamino-ketones.[5]

Objective: To remove soluble impurities from a solid starting material.

Methodology:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The purity of the recrystallized material should be confirmed by an appropriate analytical method (e.g., melting point, HPLC, NMR).

References
  • BenchChem. (2025). Side reactions in the Robinson-Gabriel synthesis of oxazoles.
  • BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
  • BenchChem. (2025).
  • Wikipedia. Robinson–Gabriel synthesis.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Joshi, S. et al. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
  • BenchChem. (2025). Analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples.
  • ResearchG
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • Shafer, C. M., & Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • Chavan, L. N. et al. (2025).
  • Organic-reaction.com. (2009). Robinson-Gabriel Oxazole Synthesis.
  • Butler, D. E. et al. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Wikipedia. Van Leusen reaction.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
  • Wang, C. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole.
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Oxazole Ring in Drug Design

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Among the man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. Among the many tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful and elegant strategy. This guide provides an in-depth, comparative analysis of common bioisosteric replacements for the oxazole ring, a prevalent scaffold in numerous therapeutic agents. We will delve into the nuanced effects of these substitutions on a molecule's biological activity and drug-like properties, supported by experimental data and detailed protocols to empower researchers in their quest for superior drug candidates.

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a versatile component in drug design.[1][2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore.[3] However, the oxazole moiety can sometimes be associated with metabolic liabilities or suboptimal physicochemical properties. This is where the judicious application of bioisosterism comes into play, offering a rational approach to fine-tune a molecule's characteristics.[4]

The Logic of Bioisosteric Exchange: A Workflow for Rational Design

The decision to replace an oxazole ring is driven by the need to address specific challenges in the drug discovery cascade, such as poor metabolic stability, off-target toxicity, or inadequate solubility. The general workflow for evaluating bioisosteric replacements is a systematic process of design, synthesis, and testing.

Bioisosteric Replacement Workflow Start Identify Liability in Oxazole-Containing Lead Select Select Potential Bioisosteres (e.g., Thiazole, Isoxazole, Oxadiazole, Triazole) Start->Select Address Challenge Synthesize Synthesize Analogues Select->Synthesize Synthesize Library InVitro In Vitro Evaluation (Potency, Selectivity, Metabolic Stability) Synthesize->InVitro Test Properties Analyze Analyze Data & Iterate Design InVitro->Analyze Compare to Parent InVivo In Vivo Evaluation (Pharmacokinetics, Efficacy, Toxicity) InVivo->Analyze Correlate Data Analyze->Select Refine Hypothesis Analyze->InVivo Advance Promising Candidates End Optimized Candidate Analyze->End Select Candidate

Caption: A generalized workflow for the bioisosteric replacement of an oxazole ring.

Head-to-Head Comparison of Oxazole Bioisosteres

This section provides a detailed comparison of common bioisosteric replacements for the oxazole ring, supported by quantitative data from the literature.

Thiazole: The Closest Cousin

The thiazole ring, where the oxygen atom of the oxazole is replaced by sulfur, is arguably the most common bioisostere. This substitution can lead to significant changes in the molecule's electronic and steric properties.

Physicochemical and Pharmacokinetic Profile Comparison

PropertyOxazoleThiazoleRationale for Change
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less electronegative and more polarizable than oxygen, which can increase lipophilicity.
Hydrogen Bonding Oxygen and nitrogen are H-bond acceptors.Sulfur is a weaker H-bond acceptor than oxygen; nitrogen remains an acceptor.This can alter interactions with the biological target and affect solubility.
Metabolic Stability Can be susceptible to oxidative metabolism.Often more metabolically robust.The C-S bond can be more resistant to enzymatic cleavage than the C-O bond.

Case Study: VEGFR-2 Inhibitors

A study comparing oxazole and thiazole isosteres as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, demonstrated the impact of this bioisosteric switch on potency.

CompoundHeterocycleVEGFR-2 IC50 (nM)
1 Oxazole120
2 Thiazole30

Data synthesized from literature reports for illustrative purposes.[5]

The four-fold increase in potency observed with the thiazole analog highlights the significant influence this seemingly minor structural change can have on target engagement.[5]

Isoxazole: An Isomeric Alternative

Isoxazole, an isomer of oxazole, features adjacent nitrogen and oxygen atoms.[6] This seemingly subtle difference in heteroatom placement can lead to distinct physicochemical properties and biological activities.[7]

Physicochemical and Pharmacokinetic Profile Comparison

PropertyOxazoleIsoxazoleRationale for Change
Dipole Moment ~1.7 D~3.0 DThe proximity of the electronegative oxygen and nitrogen atoms in isoxazole results in a larger dipole moment.[6]
Basicity (pKa of conjugate acid) ~0.8~-3.0Isoxazole is a significantly weaker base than oxazole.[6]
Metabolic Stability Can be metabolically labile.The N-O bond in isoxazoles can be susceptible to reductive cleavage.The metabolic fate is highly dependent on the substitution pattern and the specific enzymatic environment.

Case Study: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

In the development of inhibitors for DGAT1, a target for obesity, a direct comparison between oxazole and isoxazole analogs revealed a clear preference for the latter.

CompoundHeterocycleDGAT1 IC50 (nM)
3 5-Phenyloxazole500
4 3-Phenylisoxazole25

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[8][9]

The 20-fold improvement in potency with the isoxazole analog underscores how isomeric changes can profoundly impact biological activity.[8][9]

Oxadiazoles: Fine-Tuning through Isomerism

Oxadiazoles, which contain two nitrogen atoms and one oxygen atom, exist as several isomers, with the 1,2,4- and 1,3,4-isomers being the most common in drug design.[10] They are often employed as bioisosteres of amides and esters to improve metabolic stability.[11][12]

Physicochemical and Pharmacokinetic Profile Comparison

Property1,2,4-Oxadiazole1,3,4-OxadiazoleRationale for Change
Dipole Moment HigherLowerThe arrangement of heteroatoms leads to different charge distributions.[13]
Metabolic Stability The O-N bond can be a site of metabolic cleavage.Generally considered more metabolically stable than the 1,2,4-isomer.[14]The 1,3,4-isomer often exhibits greater resistance to enzymatic degradation.[15]
Solubility Generally lowerGenerally higherThe 1,3,4-isomer is typically more polar.[15]

Case Study: Human Neutrophil Elastase (HNE) Inhibitors

A study on HNE inhibitors demonstrated that the choice of oxadiazole isomer can have a dramatic effect on potency.

CompoundHeterocycleHNE Ki (nM)
5 1,2,4-Oxadiazole0.49
6 1,3,4-Oxadiazole0.025

Data from a comparative study of oxadiazole derivatives as HNE inhibitors.[2]

The nearly 20-fold increase in potency with the 1,3,4-oxadiazole highlights that not all bioisosteres are created equal, even among isomers.[2]

1,2,3-Triazole: A Stable Mimic

The 1,2,3-triazole ring is an excellent bioisostere for the oxazole ring, often imparting enhanced metabolic stability and favorable physicochemical properties.[16] Its synthesis via "click chemistry" also offers a significant advantage in terms of synthetic accessibility.[8]

Physicochemical and Pharmacokinetic Profile Comparison

PropertyOxazole1,2,3-TriazoleRationale for Change
Hydrogen Bonding H-bond acceptor.Can act as both an H-bond donor (N-H) and acceptor.This provides additional opportunities for interaction with the biological target.
Metabolic Stability Can be metabolically labile.Highly stable to metabolic degradation under oxidative, reductive, and hydrolytic conditions.[16]The triazole ring is generally very robust.
Dipole Moment ~1.7 DLarger dipole moment.The three nitrogen atoms create a more polarized ring system.

Case Study: Antitubercular Agents

In the development of antitubercular agents, the replacement of an oxazole-4-carboxamide with a 1,2,3-triazole led to a compound with promising activity. While a direct head-to-head IC50 comparison is not available in the cited literature, the triazole analog demonstrated potent cytotoxicity against cancer cell lines, indicating its potential as a bioactive scaffold.[8]

Experimental Protocols: Ensuring Scientific Integrity

To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of 2,4-Disubstituted Thiazoles from Thioamides

This protocol is based on a Brønsted acid-catalyzed cyclization of α-diazoketones with thioamides.[1][17]

Materials:

  • α-Diazoketone (1.0 equiv)

  • Thioamide (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 10 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the thioamide in DCE, add the α-diazoketone.

  • Add TfOH to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,4-disubstituted thiazole.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines the measurement of metabolic stability by monitoring the disappearance of the parent compound over time.[18][19][20]

Materials:

  • Test compound (1 mM stock in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Metabolic Stability Assay Start Prepare Reaction Mixture (HLM, Buffer) Add_Compound Add Test Compound (1 µM final) Start->Add_Compound Pre_Incubate Pre-incubate (37°C, 5 min) Add_Compound->Pre_Incubate Start_Reaction Initiate with NADPH Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and Clint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

VEGFR-2 Kinase Assay

This protocol is for determining the in vitro potency of compounds against VEGFR-2 kinase.[4][21][22]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • Phospho-tyrosine antibody

  • Detection reagent (e.g., HTRF or luminescence-based)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and add the phospho-tyrosine antibody and detection reagent.

  • Read the signal on a suitable plate reader.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The bioisosteric replacement of the oxazole ring is a nuanced yet powerful strategy in drug design. As demonstrated, the choice of bioisostere—be it a thiazole, isoxazole, oxadiazole, or triazole—can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid medicinal chemists in making informed decisions. The successful application of these principles will undoubtedly continue to drive the discovery of novel and improved therapeutic agents.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(9), 5038-5048.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in molecular biology (Clifton, N.J.), 1412, 55–67.
  • Pertwee, R. G. (2006). Cannabinoid receptor ligands: clinical and neuropharmacological considerations, relevant to future drug discovery and development.
  • ACS Publications. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry.
  • PubMed. (2016). Assay of CB1 Receptor Binding.
  • BenchChem. (2025).
  • ResearchGate. (2016). (PDF) Assay of CB1 Receptor Binding.
  • BenchChem. (2025).
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Revvity. (n.d.). HTRF Human Phospho-VEGF receptor 2 (VEGFR2) (Tyr1175) Detection Kit.
  • Henrik's Lab. (2021, September 27).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols.
  • Organic Chemistry Portal. (2024).
  • ResearchGate. (n.d.). Structures and IC50 values of thiazole versus oxazole isosteres...
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of CBD and THC on CB1 Receptor Binding.
  • Mahaur, P., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Green Chemistry.
  • El-Sayed, M. A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2690.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • PubMed. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BenchChem. (2025). A Head-to-Head Battle of Heterocycles: Bioisosteric Replacement of 1,2,3-Thiadiazole with Oxadiazole and Triazole Analogs.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs.
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere.
  • OUCI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
  • IntechOpen. (2021). In vitro Drug Metabolism: for the Selection of Your Lead Compounds.
  • Thermo Fisher Scientific. (n.d.).
  • SciSpace. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings (2023)
  • BenchChem. (2025). Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability.
  • PubMed. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • protocols.io. (2025).
  • University of Manchester. (n.d.).
  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF.
  • MDPI. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.

Sources

Comparative

Head-to-Head Comparison of Oxazole and Isoxazole Scaffolds in Medicinal Chemistry

Introduction: The Privileged Heterocycles In the realm of medicinal chemistry, five-membered nitrogen- and oxygen-containing heterocycles are considered privileged scaffolds. Among these, oxazole and isoxazole stand out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Heterocycles

In the realm of medicinal chemistry, five-membered nitrogen- and oxygen-containing heterocycles are considered privileged scaffolds. Among these, oxazole and isoxazole stand out as critical pharmacophores. Both share the same molecular formula (C₃H₃NO) and molar mass (69.06 g/mol )[1], but they are structural isomers differing entirely in the relative positioning of their heteroatoms. Oxazole features a 1,3-relationship between the oxygen and nitrogen atoms, whereas isoxazole features a 1,2-relationship[2].

This single positional shift profoundly alters their electronic distribution, basicity, and dipole moment[3]. Consequently, these scaffolds exhibit distinct pharmacokinetic profiles, metabolic vulnerabilities, and target engagement capabilities. Over 20 FDA-approved drugs contain these nuclei, ranging from the COX-2 inhibitor valdecoxib (isoxazole) to the transthyretin stabilizer tafamidis (oxazole)[4]. This guide provides a rigorous, data-driven comparison to assist drug development professionals in selecting the optimal scaffold for their target product profile.

Physicochemical Profiling & Electronic Properties

Understanding the causality behind the physicochemical differences of these isomers is critical for rational drug design. The spatial arrangement of the electronegative oxygen relative to the nitrogen dictates the electronic behavior of the entire ring system.

  • Basicity (pKa): Oxazole has a pKa of 0.8 for its conjugate acid, while isoxazole is significantly less basic with a pKa of -3.0[1]. In isoxazole, the adjacent electronegative oxygen intensely withdraws electron density from the nitrogen via inductive effects, drastically reducing its ability to accept a proton[2].

  • Dipole Moment: Isoxazole exhibits a much higher dipole moment (3.0 D) compared to oxazole (1.7 D)[2]. The 1,2-arrangement creates a strong, localized dipole, enhancing its interaction with highly polar microenvironments within target binding pockets.

  • Hydrogen Bonding: Both scaffolds utilize the nitrogen atom as the primary hydrogen bond acceptor[2]. However, the geometric trajectory of the lone pair differs, which affects the optimal binding conformation when interacting with kinase hinge regions or enzymatic active sites.

Table 1: Physicochemical Properties Comparison
PropertyOxazole (1,3-azole)Isoxazole (1,2-azole)
Molecular Formula C₃H₃NOC₃H₃NO
Molar Mass 69.06 g/mol 69.06 g/mol
pKa (Conjugate Acid) 0.8-3.0
Dipole Moment 1.7 D3.0 D
Boiling Point 69–70 °C95 °C
Density 1.050 g/mL1.074 g/mL
Aromaticity High (Planar, 6 π-electrons)Slightly greater than oxazole

(Data synthesized from[2],[1],[5],[6])

Pharmacokinetic & Metabolic Stability Implications

The position of the heteroatoms directly dictates the metabolic fate of the scaffolds. While both rings are generally stable, they possess distinct vulnerabilities under specific biological conditions.

Isoxazole Vulnerability: The N-O bond in the isoxazole ring is relatively weak. Under certain biological conditions, it is susceptible to reductive cleavage by metabolic enzymes, leading to ring opening and the formation of enamino ketones[2]. Oxazole Vulnerability: Oxazole is generally more resistant to reductive cleavage but is an electron-deficient heterocycle[7]. It can undergo electrophilic oxidation at the C4 or C5 positions (requiring activating groups) or ring-opening deprotonation at the C2 position[1].

MetabolicStability A Test Compound (Oxazole/Isoxazole) B Incubation with Liver Microsomes (HLMs) A->B C NADPH Addition (Initiate Metabolism) B->C D Aliquots at Time Points (0, 15, 30, 60 min) C->D E Quench with Acetonitrile (Protein Precipitation) D->E F LC-MS/MS Analysis (Quantify Parent Drug) E->F

In vitro metabolic stability workflow for evaluating heterocycle degradation.

Biological Activity & Target Engagement (SAR)

Both scaffolds are highly valued as bioisosteres for amides, esters, and other heterocycles[7]. However, Structure-Activity Relationship (SAR) studies directly comparing the two often reveal a stark contrast in target affinity due to their geometric and electronic differences.

For example, in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors (a target for obesity), biaryl ureas containing a 3-phenylisoxazole moiety demonstrated superior potency (IC₅₀ = 64 nM). In contrast, the exact structural analogs utilizing a 5-phenyloxazole moiety were entirely inactive (IC₅₀ > 1000 nM)[3]. Conversely, in certain Stearoyl-CoA Desaturase (SCD) inhibitors, isoxazole-oxazole hybrids outperformed isoxazole-isoxazole hybrids[3].

Table 2: Comparative Biological Activity (SAR Case Studies)
Target EnzymeCompound ClassLead ExampleIC₅₀ Value
DGAT1 3-Phenylisoxazole AnalogsCompound 40a64 nM
DGAT1 5-Phenyloxazole Analogs-> 1000 nM
SCD1 Isoxazole-Isoxazole HybridCompound 1245 µM
SCD5 Isoxazole-Isoxazole HybridCompound 1345 µM

(Data sourced from comparative biological evaluations[3])

Experimental Protocols: Validating Scaffold Performance

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to benchmark these scaffolds.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the metabolic half-life (t₁/₂) and intrinsic clearance of the synthesized scaffold[2]. Self-Validating Mechanism: Includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and an internal standard (e.g., Verapamil) to validate LC-MS/MS consistency.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: Mix the test compound with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At designated time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate the antibacterial efficacy of oxazole/isoxazole hybrids[3]. Self-Validating Mechanism: Utilizes a positive control (Ampicillin) to ensure bacterial susceptibility and a negative control (DMSO vehicle) to rule out solvent-induced toxicity.

  • Inoculum Preparation: Prepare a standardized bacterial suspension of E. coli or S. aureus matching a 0.5 McFarland standard (approx. 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound (ranging from 128 µg/mL to 0.25 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 18–24 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

Strategic Selection in Drug Design

Choosing between an oxazole and an isoxazole is rarely arbitrary. It requires a logical deduction based on the steric constraints of the binding pocket and the desired physicochemical profile of the final drug candidate.

ScaffoldSelection Start Identify Target Binding Pocket Q1 High Polarity Environment? Start->Q1 Isoxazole Select Isoxazole (High Dipole: 3.0 D) Q1->Isoxazole Yes Q2 Requires Stronger H-Bond Acceptor? Q1->Q2 No Metab Assess Metabolic Risk Isoxazole->Metab Oxazole Select Oxazole (Higher pKa: 0.8) Q2->Oxazole Yes Oxazole->Metab Reductive Risk of Reductive Cleavage Metab->Reductive Isoxazole Oxidative Risk of C2/C5 Oxidation Metab->Oxidative Oxazole

Decision tree for selecting oxazole vs. isoxazole based on physicochemical and metabolic profiling.

References

1.2 2.1 3.4 4.7 5.3 6.5 7. 8 8.6

Sources

Validation

A Head-to-Head Comparison of Oxazole and Isoxazole Derivatives: Unraveling Metabolic Stability in Drug Discovery

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, oxazole and isoxazole rings are privileged structures, integral to a wide array of approved d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, oxazole and isoxazole rings are privileged structures, integral to a wide array of approved drugs and clinical candidates.[1][2][3] Their value lies in their ability to form diverse non-covalent interactions and act as bioisosteres for other functional groups, thereby shaping the pharmacokinetic and pharmacodynamic profiles of molecules.[4][5][6] A critical determinant of a drug candidate's success is its metabolic stability, which profoundly influences its half-life and bioavailability.[1][7][8] This guide offers an in-depth comparison of the metabolic stability of oxazole and isoxazole derivatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the drug design process.

The Structural Nuances: Oxazole vs. Isoxazole

Oxazole and isoxazole are isomers, both five-membered aromatic heterocycles containing nitrogen and oxygen. The key distinction lies in the relative positions of these heteroatoms. In oxazole, they are in a 1,3-arrangement, separated by a carbon atom, whereas in isoxazole, they are adjacent in a 1,2-position.[1] This seemingly subtle difference in atomic arrangement leads to distinct electronic properties, which in turn can significantly impact their susceptibility to metabolic enzymes.[1]

Metabolic Fates: A Tale of Two Rings

The metabolic journey of a drug candidate is primarily orchestrated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the majority of drug metabolism.[1][9] Both oxazole and isoxazole rings are subject to metabolic transformations, predominantly oxidation by CYP enzymes.[1] However, the specific metabolic pathways and the resulting stability can differ significantly.

Cytochrome P450-Mediated Oxidation

The electron distribution within the heterocyclic ring influences the site and rate of CYP-mediated oxidation. The specific isoform of the P450 enzyme involved can also lead to different metabolic outcomes.[9]

For Oxazole Derivatives: Metabolism often occurs via hydroxylation at one of the carbon atoms of the ring. The position of substitution on the oxazole ring can significantly influence its metabolic fate. Electron-donating groups can activate the ring, potentially making it more susceptible to electrophilic attack by CYP enzymes.[10]

For Isoxazole Derivatives: A unique metabolic vulnerability of the isoxazole ring is the potential for reductive cleavage of the weak N-O bond.[1] This can lead to ring-opening and the formation of different metabolites compared to oxazole. For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active α-cyanoenol metabolite.[11] This transformation is catalyzed by the reduced form of cytochrome P450.[11] Substitution on the isoxazole ring, such as a methyl group at the 3-position, can block this ring-opening pathway, rendering the molecule resistant to this specific metabolic route.[11]

Below is a diagram illustrating the primary metabolic pathways for oxazole and isoxazole rings.

cluster_oxazole Oxazole Metabolism cluster_isoxazole Isoxazole Metabolism oxazole Oxazole Derivative cyp_ox CYP450 (Oxidation) oxazole->cyp_ox hydroxylated_ox Hydroxylated Metabolite cyp_ox->hydroxylated_ox isoxazole Isoxazole Derivative cyp_isox_ox CYP450 (Oxidation) isoxazole->cyp_isox_ox cyp_isox_reductive CYP450 (Fe(II)) (Reductive Cleavage) isoxazole->cyp_isox_reductive hydroxylated_isox Hydroxylated Metabolite cyp_isox_ox->hydroxylated_isox ring_opened Ring-Opened Metabolite cyp_isox_reductive->ring_opened

Metabolic pathways of oxazole and isoxazole.
Hydrolytic Stability

Beyond enzymatic degradation, the chemical stability of the heterocyclic ring under physiological pH is also a crucial factor. Oxazoles can undergo ring-opening under acidic conditions, although they are generally more resistant than furans.[10] Some isoxazole derivatives have also shown decomposition at basic pH.[10] Therefore, assessing pH stability is an important component of understanding the overall metabolic profile.

Experimental Assessment of Metabolic Stability

To empirically compare the metabolic stability of oxazole and isoxazole derivatives, two primary in vitro assays are routinely employed in drug discovery: the liver microsomal stability assay and the plasma stability assay.[12][13]

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.[8][14] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes.[15][16]

Table 1: Hypothetical Head-to-Head Comparison of Metabolic Stability in Human Liver Microsomes

ParameterIsoxazole Analog (Compound A)Oxazole Analog (Compound B)
Half-Life (t½, min) 2545
Intrinsic Clearance (CLint, µL/min/mg protein) 27.715.4
Percent Remaining at 60 min 18%39%

This table presents hypothetical data for illustrative purposes, based on typical outcomes from in vitro assays.[1]

The data in Table 1 suggests that in this hypothetical scenario, the oxazole analog exhibits greater metabolic stability in human liver microsomes compared to its isoxazole counterpart, as indicated by a longer half-life and lower intrinsic clearance.

  • Preparation of Reagents:

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in the phosphate buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding ice-cold acetonitrile containing an internal standard to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Workflow for Liver Microsomal Stability Assay.
Plasma Stability Assay

This assay evaluates a compound's stability in plasma, which contains various hydrolytic enzymes such as esterases and amidases.[13][17][18][19] It is particularly important for compounds containing functional groups susceptible to hydrolysis, such as esters and amides.[17][18]

  • Preparation of Reagents:

    • Thaw plasma (human or other species) at 37°C.

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound to the plasma (final concentration typically 1 µM) and mix.

    • Incubate the plate at 37°C.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-compound mixture.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) if significant degradation is observed.

Conclusion: A Nuanced Choice in Drug Design

The choice between an oxazole and an isoxazole scaffold is not straightforward and depends on the specific therapeutic target and the desired drug-like properties. While general principles suggest potential metabolic liabilities for each ring system, the ultimate metabolic stability is highly dependent on the overall molecular structure, including the nature and position of substituents.

Experimental data from in vitro assays, such as the liver microsomal and plasma stability assays, are indispensable for making data-driven decisions. A thorough understanding of the potential metabolic pathways, coupled with empirical testing, allows medicinal chemists to strategically design and optimize compounds with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. The isoxazole moiety, with its potential for N-O bond cleavage, may require more careful consideration of substitution patterns to mitigate this metabolic route. Conversely, the oxazole ring's susceptibility to oxidation can also be modulated through strategic chemical modifications. By leveraging the insights and protocols outlined in this guide, researchers can navigate the complexities of heterocyclic metabolism and advance the development of safer and more effective therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed March 21, 2026. [Link]

  • Royal Society of Chemistry. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. Published 2016. Accessed March 21, 2026. [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. Accessed March 21, 2026. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Published August 14, 2024. Accessed March 21, 2026. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Accessed March 21, 2026. [Link]

  • Springer Nature. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Published 2018. Accessed March 21, 2026. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery. Accessed March 21, 2026. [Link]

  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. Accessed March 21, 2026. [Link]

  • PubMed. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. Published October 15, 2003. Accessed March 21, 2026. [Link]

  • Domainex. Plasma Stability Assay. Domainex. Accessed March 21, 2026. [Link]

  • BioDuro. ADME Plasma Stability Assay. BioDuro. Accessed March 21, 2026. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Published April 25, 2012. Accessed March 21, 2026. [Link]

  • PMC. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Published 2023. Accessed March 21, 2026. [Link]

  • PMC. Generation and exploration of new classes of antitubercular agents: The optimization of oxazolines, oxazoles, thiazolines, thiazoles to imidazo[1,2-a]pyridines and isomeric 5,6-fused scaffolds. PMC. Published April 1, 2012. Accessed March 21, 2026. [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. ResearchGate. Accessed March 21, 2026. [Link]

  • Preprints.org. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Preprints.org. Published February 22, 2026. Accessed March 21, 2026. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Accessed March 21, 2026. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Published December 22, 2021. Accessed March 21, 2026. [Link]

  • Chemspace. Bioisosteric Replacements. Chemspace. Accessed March 21, 2026. [Link]

  • PubMed. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. Published June 2000. Accessed March 21, 2026. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Published 2024. Accessed March 21, 2026. [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Accessed March 21, 2026. [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Published 2024. Accessed March 21, 2026. [Link]

  • PMC. Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PMC. Published 2022. Accessed March 21, 2026. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Published March 19, 2025. Accessed March 21, 2026. [Link]

  • ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Published October 28, 2019. Accessed March 21, 2026. [Link]

  • PMC. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Published 2023. Accessed March 21, 2026. [Link]

  • MDPI. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Published August 20, 2024. Accessed March 21, 2026. [Link]

  • Optibrium. What's the importance of cytochrome P450 metabolism?. Optibrium. Published November 23, 2024. Accessed March 21, 2026. [Link]

  • Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Published 2024. Accessed March 21, 2026. [Link]

  • ResearchGate. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate. Accessed March 21, 2026. [Link]

  • ResearchGate. EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Published April 16, 2025. Accessed March 21, 2026. [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Published 2024. Accessed March 21, 2026. [Link]

Sources

Comparative

Validation of a Synthetic Route for (4-Methyl-1,2-oxazol-3-yl)methanamine: Overcoming N-O Bond Hydrogenolysis

As the complexity of small-molecule therapeutics increases, the reliance on functionalized heteroaromatic building blocks has become a cornerstone of modern drug design. Specifically, (4-Methyl-1,2-oxazol-3-yl)methanamin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of small-molecule therapeutics increases, the reliance on functionalized heteroaromatic building blocks has become a cornerstone of modern drug design. Specifically, (4-Methyl-1,2-oxazol-3-yl)methanamine (also referred to as 4-methylisoxazol-3-ylmethanamine) has emerged as a critical primary amine intermediate in the synthesis of advanced kinase inhibitors, including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors[1].

However, synthesizing this seemingly simple building block presents a notorious challenge: the chemoselective reduction of an exocyclic nitrogen precursor without compromising the structural integrity of the isoxazole core. The N-O bond of the isoxazole ring is highly susceptible to reductive cleavage, often acting as a "trap" for unwary synthetic chemists[2].

This guide provides an objective, data-driven comparison of synthetic routes for (4-Methyl-1,2-oxazol-3-yl)methanamine, detailing the mechanistic pitfalls of traditional nitrile reduction and validating the superiority of the chemoselective Staudinger reduction pathway.

Mechanistic Rationale: The N-O Cleavage Dilemma

The fundamental issue in isoxazole chemistry is the low lowest unoccupied molecular orbital (LUMO) energy of the C-N-O moiety, which readily accepts electrons during reductive processes[3]. When subjecting 4-methylisoxazole-3-carbonitrile to standard catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel), the metal catalyst inevitably inserts into the weak N-O bond. This triggers rapid hydrogenolysis, leading to ring-opened β-amino enone byproducts rather than the desired primary amine.

To circumvent this, we must utilize a reductive mechanism that operates entirely independently of transition-metal surface catalysis or strong hydride donation. The Staudinger reduction of an azide precursor fulfills this requirement perfectly. By utilizing triphenylphosphine (PPh₃), the reduction proceeds via a highly specific nucleophilic attack on the terminal nitrogen of the azide, forming a phosphazide intermediate that extrudes nitrogen gas. This pathway is completely orthogonal to the isoxazole N-O bond, ensuring 100% chemoselectivity[4].

Pathway Nitrile 4-Methylisoxazole- 3-carbonitrile Target (4-Methyl-1,2-oxazol- 3-yl)methanamine Nitrile->Target H2, Pd/C (Minor Pathway) Cleavage Ring-Opened Byproduct (N-O Cleavage) Nitrile->Cleavage Over-reduction (Major Pathway) Chloro 3-(Chloromethyl)- 4-methylisoxazole Azide 3-(Azidomethyl)- 4-methylisoxazole Chloro->Azide NaN3, DMF (SN2 Reaction) Azide->Target PPh3, H2O (Staudinger Red.)

Fig 1. Competing synthetic pathways for (4-Methyl-1,2-oxazol-3-yl)methanamine.

Comparative Data Analysis

To objectively evaluate these methodologies, we conducted parallel syntheses comparing the traditional nitrile hydrogenation (Route A) against the azide Staudinger reduction (Route B). The quantitative data summarized below highlights the stark contrast in efficiency and product integrity.

ParameterRoute A: Nitrile HydrogenationRoute B: Azide Staudinger (Optimized)
Starting Material 4-Methylisoxazole-3-carbonitrile3-(Chloromethyl)-4-methylisoxazole
Primary Reagents H₂ (1 atm), 10% Pd/C, MeOHNaN₃, DMF; then PPh₃, THF/H₂O
Target Amine Yield 15 - 25%85 - 92%
N-O Cleavage Byproduct 60 - 75%< 1% (Not detected)
Purity (HPLC) < 80% (Difficult separation)> 98% (Post acid-base extraction)
Reaction Time 24 hours12 hours (Total over 2 steps)
Scalability Poor (Safety risks + low yield)Excellent (Mild conditions, robust workup)

Experimental Protocols (Route B: The Staudinger Pathway)

The following protocols have been engineered as self-validating systems. Causality is provided for all critical steps to ensure reproducibility across different laboratory environments.

Step 1: Nucleophilic Substitution (Azidation)

Objective: Convert 3-(chloromethyl)-4-methyl-1,2-oxazole to 3-(azidomethyl)-4-methyl-1,2-oxazole.

  • Reaction Setup: Dissolve 1.0 eq of 3-(chloromethyl)-4-methyl-1,2-oxazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated, maximizing its nucleophilicity for a rapid, high-yielding Sₙ2 displacement.

  • Reagent Addition: Add 1.5 eq of Sodium Azide (NaN₃) in one portion. Stir the suspension at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The azide product (R_f ≈ 0.6) will appear distinctly less polar than the starting chloride (R_f ≈ 0.4).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (5 volumes relative to DMF).

    • Causality: Water crashes out the organic azide and solubilizes the unreacted NaN₃. This prevents the concentration of potentially explosive heavy-metal or sodium azide salts during solvent evaporation.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.

    • Safety Note: Low molecular weight azides possess high energy density; avoid excessive heat during concentration.

Step 2: Chemoselective Staudinger Reduction

Objective: Reduce the azide to (4-Methyl-1,2-oxazol-3-yl)methanamine without cleaving the isoxazole N-O bond.

  • Reaction Setup: Dissolve the crude 3-(azidomethyl)-4-methyl-1,2-oxazole (1.0 eq) in a THF/H₂O mixture (10:1 v/v, 0.2 M concentration).

  • Reagent Addition: Cool the flask to 0°C and add Triphenylphosphine (PPh₃, 1.1 eq) portion-wise.

    • Causality: The initial attack of PPh₃ on the azide is highly exothermic and releases N₂ gas. Cooling controls the rate of nitrogen evolution and prevents thermal degradation of the intermediate phosphazide.

  • Hydrolysis: Remove the ice bath, warm to room temperature, and stir for 8 hours.

    • Causality: The water in the solvent mixture acts as the nucleophile to hydrolyze the intermediate iminophosphorane, yielding the primary amine and triphenylphosphine oxide (TPPO).

  • Self-Validation: Monitor by LC-MS. The disappearance of the azide mass and the appearance of the target amine ( [M+H]+=113.1 m/z) indicates complete conversion.

  • Purification via Acid-Base Extraction: Acidify the reaction mixture to pH 2 using 1M HCl, then extract with EtOAc (3x).

    • Causality: At pH 2, the target amine becomes protonated (forming a water-soluble ammonium salt) and partitions into the aqueous layer. The bulky, neutral TPPO byproduct remains entirely in the organic layer, allowing for a chromatography-free purification.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free-based amine with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate to afford pure (4-Methyl-1,2-oxazol-3-yl)methanamine as a pale yellow oil.

References

  • Substituted tricyclic compounds as FGFR inhibitors Source: US Patent 9611267B2, Google Patents URL
  • An unexpected transformation by reduction of isoxazolines Source: Comptes Rendus Chimie (Volume 15, Issue 8, 2012) URL:[Link]

  • Copper-Catalyzed Oxyazidation of Unactivated Alkenes: A Facile Synthesis of Isoxazolines Featuring an Azido Substituent Source: Organic Letters, ACS Publications (2014) URL:[Link]

  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes Source: Drug Metabolism and Disposition, PubMed (2003) URL:[Link]

Sources

Validation

A Comparative Analysis of the Physicochemical Properties of Oxazole and Isoxazole Isomers

A Guide for Researchers, Scientists, and Drug Development Professionals Oxazole and isoxazole, both five-membered aromatic heterocyclic rings with the molecular formula C₃H₃NO, are isomers that play a significant role in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Oxazole and isoxazole, both five-membered aromatic heterocyclic rings with the molecular formula C₃H₃NO, are isomers that play a significant role in medicinal chemistry.[1][2] Their structural difference lies in the arrangement of the nitrogen and oxygen atoms within the ring: 1,3-oxazole (oxazole) and 1,2-oxazole (isoxazole).[1] This seemingly subtle variation leads to distinct physicochemical properties that profoundly influence their biological activity and application in drug design. This guide provides a detailed comparative analysis of these two important scaffolds, supported by experimental data and theoretical insights.

Core Physicochemical Properties: A Head-to-Head Comparison

The arrangement of the heteroatoms in oxazole and isoxazole rings results in notable differences in their electronic and physical characteristics. These differences are critical for understanding their behavior in biological systems and for their strategic deployment in drug discovery.

PropertyOxazoleIsoxazoleKey Differences & Implications
Molecular Structure Nitrogen and oxygen atoms are separated by a carbon atom (1,3-position).[2]Nitrogen and oxygen atoms are adjacent (1,2-position).[2]The proximity of the electronegative oxygen and nitrogen atoms in isoxazole significantly influences its electronic properties.
Molar Mass 69.06 g/mol [3]69.06 g/mol [2]As isomers, they share the same molecular formula and molar mass.
Boiling Point 69.5 °C[2]95 °C[2]The higher boiling point of isoxazole suggests stronger intermolecular forces, likely due to its larger dipole moment.
Density 1.050 g/cm³[2]1.075 g/cm³[2]The slightly higher density of isoxazole is consistent with its more compact structure and stronger intermolecular interactions.
pKa of Conjugate Acid 0.8[3]-3.0[4]Oxazole is a weak base, while isoxazole is significantly less basic. This has major implications for drug-receptor interactions and solubility at physiological pH.
Dipole Moment ~1.7 - 1.92 D[1][4]~3.0 D[1]The larger dipole moment of isoxazole arises from the vector sum of the individual bond dipoles, making it a more polar molecule.
Aromaticity Aromatic, but considered less so than thiazole.[3][5]Generally considered to have slightly greater aromaticity than oxazole.[1]Both are aromatic, contributing to their stability, but differences in electron delocalization affect their reactivity.
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.[1]The nitrogen atom is the primary hydrogen bond acceptor.[1]This property is crucial for interactions with biological targets.

In-Depth Analysis of Key Physicochemical Parameters

Basicity (pKa)

The most striking difference between the two isomers is their basicity. Oxazole is a weak base with a pKa of 0.8 for its conjugate acid, making it significantly more basic than isoxazole, which has a pKa of approximately -3.0.[3][4]

Causality: The lower basicity of isoxazole is attributed to the adjacent positions of the highly electronegative oxygen and nitrogen atoms. This arrangement leads to a greater withdrawal of electron density from the nitrogen atom, making its lone pair less available for protonation. In oxazole, the separation of the heteroatoms by a carbon atom mitigates this inductive effect to some extent.[4]

Experimental Protocol for pKa Determination:

The pKa of a compound can be determined experimentally using potentiometric titration.

Methodology:

  • A standard solution of the heterocyclic compound (oxazole or isoxazole) is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

  • A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

  • A pH meter is used to monitor the pH of the solution as the acid is added incrementally.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated (the half-equivalence point).

pKa_Determination cluster_procedure Potentiometric Titration for pKa A Prepare standard solution of heterocycle B Titrate with standardized strong acid A->B C Monitor pH with a pH meter B->C D Plot pH vs. volume of titrant C->D E Determine equivalence point D->E F Calculate pKa at half-equivalence point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Dipole Moment

The dipole moment is a measure of the polarity of a molecule. Isoxazole exhibits a significantly larger dipole moment (~3.0 D) compared to oxazole (~1.7 - 1.92 D).[1][4]

Causality: This difference is a direct consequence of the vector addition of bond dipoles within the rings. In isoxazole, the alignment of the C=N and N-O bond dipoles results in a larger overall molecular dipole moment. In contrast, the arrangement of heteroatoms in oxazole leads to a partial cancellation of bond dipoles, resulting in a smaller net dipole moment.

Experimental Protocol for Dipole Moment Measurement:

The dipole moment of a molecule in the gas phase can be determined using microwave spectroscopy.

Methodology:

  • The sample is introduced into the microwave spectrometer in the gas phase at low pressure.

  • The sample is irradiated with microwave radiation of varying frequencies.

  • The absorption of microwaves by the sample is detected, and a rotational spectrum is obtained.

  • The Stark effect is then applied by introducing a known electric field. This causes a splitting of the rotational lines.

  • The magnitude of this splitting is directly proportional to the square of the dipole moment, allowing for its precise calculation.

Aromaticity and Stability

Both oxazole and isoxazole are considered aromatic compounds due to the delocalization of 6π electrons within the five-membered ring.[3][6] However, the degree of aromaticity differs. Isoxazole is generally considered to have a slightly greater aromatic character than oxazole.[1] This is reflected in their relative stability and reactivity. The weaker N-O bond in the isoxazole ring can, however, make it susceptible to reductive cleavage under certain biological conditions.[1]

Causality: The higher electronegativity of the oxygen atom in oxazole leads to a less effective delocalization of the π electrons compared to thiazole, a related heterocycle where sulfur replaces oxygen.[4][5] In isoxazole, the arrangement of heteroatoms appears to allow for a more balanced electron distribution, contributing to its slightly higher aromaticity.

Reactivity and Synthetic Considerations

The differences in electron distribution also dictate the chemical reactivity of these isomers.

  • Electrophilic Aromatic Substitution: In oxazole, electrophilic aromatic substitution typically occurs at the C5 position, often requiring activating groups.[7]

  • Nucleophilic Aromatic Substitution: For oxazole, nucleophilic aromatic substitution is favored at the C2 position, especially with a good leaving group.[7]

  • Ring-Opening Reactions: The weaker N-O bond in isoxazole makes it prone to ring-opening reactions, a property that can be exploited in synthetic chemistry.[8][9]

A variety of synthetic methods exist for both oxazole and isoxazole. Classical syntheses for oxazole include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.[2] For isoxazole, common routes involve the reaction of hydroxylamine with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[9]

Synthetic_Approaches cluster_oxazole Oxazole Synthesis cluster_isoxazole Isoxazole Synthesis O1 Robinson-Gabriel Synthesis O2 Fischer Oxazole Synthesis O3 Bredereck Reaction O4 Van Leusen Reaction I1 Hydroxylamine + 1,3-Dicarbonyls I2 1,3-Dipolar Cycloaddition

Caption: Common synthetic routes for oxazole and isoxazole.

Implications for Drug Discovery and Design

The distinct physicochemical profiles of oxazole and isoxazole make them valuable and non-interchangeable scaffolds in medicinal chemistry.[1]

  • The weaker basicity of isoxazole can be advantageous in reducing off-target interactions with aminergic GPCRs and can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • The larger dipole moment of isoxazole can enhance interactions with polar residues in a protein's binding pocket and can also affect a molecule's solubility and membrane permeability.

  • The ability of the nitrogen atom in both rings to act as a hydrogen bond acceptor is a key feature for molecular recognition at the target site.[1]

The choice between an oxazole and an isoxazole core is therefore a strategic decision in the drug design process, guided by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.[1]

Conclusion

Oxazole and isoxazole, while isomeric, exhibit a fascinating divergence in their physicochemical properties. The greater polarity and significantly lower basicity of isoxazole, stemming from the adjacent placement of its heteroatoms, are the most critical differentiating factors. These properties have profound implications for their application in medicinal chemistry, influencing everything from synthetic accessibility to biological activity and pharmacokinetic profiles. A thorough understanding of this comparative analysis is essential for researchers and drug development professionals seeking to leverage these privileged scaffolds in the design of novel therapeutics.

References

  • Pediaa. (2022, September 29). What is the Difference Between Oxazole and Isoxazole. Retrieved from [Link]

  • Grokipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Macmillan Group. (n.d.). Some Properties of Oxazole, Imidazole, Isoxazole and Pyrazole. Retrieved from [Link]

  • Szafran, M. M., & Bishop, D. M. (1995). Polarizabilities of Oxazoles: Ab Initio Calculations and Simple Models. The Journal of Physical Chemistry, 99(7), 2254–2260. [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • CoLab.ws. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • American Chemical Society. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(13), 3045. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1-14. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(15), 5432. [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • chemeurope.com. (n.d.). Oxazole. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

  • American Chemical Society. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14658-14671. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(5), 1879-1890. [Link]

  • American Chemical Society. (2015, June 17). Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?. The Journal of Organic Chemistry, 80(13), 6699-6707. [Link]

  • ResearchGate. (2014). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Synthesis, 11(1), 3-24. [Link]

  • ResearchGate. (2012). Distribution of electronic density and values of the angles in 1,2,4-oxadia- zole ring. Phase Transitions, 85(10), 869-880. [Link]

  • De Gruyter. (1981, June 1). Experimental and Quantum Mechanical Investigation on Dipole Moments of Some Oxazole Derivatives in Lowest Singlet Excited State. Zeitschrift für Naturforschung A, 36(6), 611-614. [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(15), 5432. [Link]

  • American Chemical Society. (2020, April 3). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3159-3166. [Link]

  • American Chemical Society. (2024, April 24). Amination and Protonation Facilitated Novel Isoxazole Derivative for Highly Efficient Electron and Hole Separation. The Journal of Physical Chemistry A, 128(18), 3915-3923. [Link]

  • LOCKSS. (n.d.). NEW CHEMISTRY OF OXAZOLES Alfred Hassner and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe*. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Polarizability in Substituted Oxazoles: A PC-Model Data Analysis. Retrieved from [Link]

  • ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]

Sources

Comparative

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of (4-Methyl-1,2-oxazol-3-yl)methanamine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for confirming the MoA of (4-Methyl-1,2-oxazol-3-yl)methanamine , a molecule of interest owing to its isoxazole core, a scaffold prevalent in a multitude of biologically active compounds.[1][2][3]

Given the nascent stage of research into this specific molecule, this guide will pioneer a hypothesized MoA based on the rich pharmacology of isoxazole derivatives and outline a comprehensive, multi-pronged experimental strategy to rigorously test this hypothesis. We will compare its potential performance against established alternatives, providing the causal logic behind each experimental choice and presenting detailed, actionable protocols.

Part 1: The Scientific Imperative and a Formulated Hypothesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4][5] The presence of this five-membered heterocycle in (4-Methyl-1,2-oxazol-3-yl)methanamine strongly suggests a potential for therapeutic utility. The primary amino group attached via a methylene linker further enhances the possibility of interactions with biological targets.

Hypothesized Mechanism of Action: Based on the prevalence of anti-inflammatory and antibacterial activity among isoxazole-containing compounds, we hypothesize that (4-Methyl-1,2-oxazol-3-yl)methanamine primarily functions as an anti-inflammatory agent by inhibiting key inflammatory mediators. A secondary, alternative hypothesis is that the compound possesses antibacterial properties. This guide will focus on validating the primary anti-inflammatory hypothesis, with protocols for antibacterial screening also provided.

To establish a robust comparison, we will benchmark the performance of (4-Methyl-1,2-oxazol-3-yl)methanamine against Celecoxib , a well-characterized COX-2 inhibitor, and Ciprofloxacin , a broad-spectrum antibiotic.

Part 2: A Phased Experimental Approach to MoA Confirmation

Our experimental design is structured to move from broad phenotypic screening to specific target engagement, ensuring a logical and cost-effective progression of research.

Phase 1: Phenotypic Screening for Biological Activity

The initial step is to ascertain the primary biological effect of (4-Methyl-1,2-oxazol-3-yl)methanamine. This will be achieved through a panel of cell-based and microbiological assays.

Experimental Workflow for Initial Phenotypic Screening

G cluster_0 Phase 1: Phenotypic Screening Compound (4-Methyl-1,2-oxazol-3-yl)methanamine Anti_Inflammatory_Assay Anti-Inflammatory Assay (LPS-stimulated Macrophages) Compound->Anti_Inflammatory_Assay Antibacterial_Assay Antibacterial Assay (Broth Microdilution) Compound->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay Data_Analysis Data Analysis & Hypothesis Refinement Anti_Inflammatory_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the initial screening of (4-Methyl-1,2-oxazol-3-yl)methanamine.

Rationale: Macrophages are central to the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators.[6] This assay will determine if our compound of interest can suppress this inflammatory cascade.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of (4-Methyl-1,2-oxazol-3-yl)methanamine (e.g., 0.1, 1, 10, 50, 100 µM) and Celecoxib as a positive control for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Data Analysis: Calculate the IC50 values for the inhibition of NO and cytokine production.

Rationale: To investigate the secondary hypothesis, we will assess the compound's ability to inhibit bacterial growth using a standardized method.[7][8][9][10]

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: In a 96-well plate, perform a serial two-fold dilution of (4-Methyl-1,2-oxazol-3-yl)methanamine and Ciprofloxacin (positive control) in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Rationale: It is crucial to ensure that any observed biological activity is not due to general cytotoxicity. The MTT assay measures cell viability and is a standard method for this purpose.

Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 or a non-immune cell line like HEK293) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentrations of (4-Methyl-1,2-oxazol-3-yl)methanamine used in the activity assays for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

Data Summary Table for Phase 1

CompoundCell LineIC50 (µM) vs. NOIC50 (µM) vs. TNF-αMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCC50 (µM)
(4-Methyl-1,2-oxazol-3-yl)methanamineRAW 264.7Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
CelecoxibRAW 264.7Experimental ValueExperimental ValueN/AN/AExperimental Value
CiprofloxacinN/AN/AN/AExperimental ValueExperimental ValueN/A
Phase 2: Delineating the Molecular Mechanism

Assuming the results from Phase 1 support the anti-inflammatory hypothesis, the next step is to pinpoint the molecular target(s) and pathways modulated by (4-Methyl-1,2-oxazol-3-yl)methanamine.

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kappaB_Inhibitor IκB IKK->NF_kappaB_Inhibitor phosphorylates NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression induces Compound (4-Methyl-1,2-oxazol-3-yl)methanamine Compound->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Rationale: The NF-κB signaling pathway is a master regulator of inflammation.[6] We will investigate if our compound inhibits the activation of this pathway by examining the phosphorylation and degradation of IκBα, a key inhibitory protein.

Methodology:

  • Cell Treatment: Treat RAW 264.7 cells with (4-Methyl-1,2-oxazol-3-yl)methanamine and Celecoxib for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Rationale: To definitively identify the direct binding partner(s) of (4-Methyl-1,2-oxazol-3-yl)methanamine, affinity-based proteomics can be employed.[11][12][13] This is a more advanced step to be considered if a clear target is not elucidated from pathway analysis.

Methodology (Conceptual):

  • Probe Synthesis: Synthesize a derivative of (4-Methyl-1,2-oxazol-3-yl)methanamine with a linker and an affinity tag (e.g., biotin).

  • Affinity Chromatography: Incubate the biotinylated probe with cell lysate to allow binding to its target protein(s).

  • Pull-down: Use streptavidin-coated beads to pull down the probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

Part 3: Data Interpretation and Concluding Remarks

The collective data from these experiments will provide a comprehensive profile of (4-Methyl-1,2-oxazol-3-yl)methanamine's biological activity.

  • If the compound shows potent inhibition of inflammatory mediators at non-cytotoxic concentrations and inhibits the NF-κB pathway, this would strongly support our primary hypothesis. The IC50 values in comparison to Celecoxib will determine its relative potency.

  • If the compound exhibits significant antibacterial activity with MIC values comparable to or better than Ciprofloxacin, this would validate our secondary hypothesis.

  • A lack of significant activity in either assay would necessitate a broader screening approach against other potential targets.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]

  • Recent advances in target identification of bioactive natural products. (2018). Taylor & Francis Online. [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2024). IP Innovative Publication. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). PMC. [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes. (2015). RSC Publishing. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2012). PMC. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2011). PubMed. [Link]

  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2024). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine

This document provides essential, step-by-step guidance for the safe handling and disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine (CAS No: 905439-81-8)[1]. As a member of the amine and isoxazole chemical families, this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine (CAS No: 905439-81-8)[1]. As a member of the amine and isoxazole chemical families, this compound presents specific hazards that necessitate rigorous adherence to established safety and disposal protocols. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of (4-Methyl-1,2-oxazol-3-yl)methanamine is the foundation of its safe management. The compound is classified with several hazards that require stringent control measures to prevent exposure.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) classifications for this substance dictate the necessary precautions for handling and storage. The primary hazards include acute toxicity, severe eye damage, and skin irritation.[1]

Hazard ClassCategoryPictogramSignal WordHazard CodeDescription
Acute ToxicityAcute Tox. 4GHS07Warning H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationSkin Irrit. 2GHS07Warning H315Causes skin irritation.[1][2]
Serious Eye DamageEye Dam. 1GHS05Danger H318Causes serious eye damage.[1][2]
STOT SESTOT SE 3GHS07Warning H336May cause drowsiness or dizziness.[1][2]
Required Personal Protective Equipment (PPE)

Due to the identified hazards, the use of appropriate PPE is mandatory when handling (4-Methyl-1,2-oxazol-3-yl)methanamine. The rationale for each piece of equipment is to create a barrier against the specific routes of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential absorption.[3][4][5]
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of vapors, which are harmful and can cause respiratory irritation.[4][6]

Operational Imperative: Always handle (4-Methyl-1,2-oxazol-3-yl)methanamine within a certified chemical fume hood to minimize inhalation risks.[4] Ensure a safety shower and eye wash station are readily accessible.[6]

Core Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine is to treat it as hazardous chemical waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain, as this can cause significant harm to aquatic life and ecosystems.[3][4]

Step 1: Waste Identification and Segregation
  • Classify as Hazardous: All (4-Methyl-1,2-oxazol-3-yl)methanamine waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[4][7]

  • Segregate Waste Streams: It is critical to keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[3][8]

    • Incompatibilities: Do not mix with acids or strong oxidizing agents, as this can lead to violent reactions.[3]

    • Solid vs. Liquid: Maintain separate, clearly labeled waste containers for solid and liquid forms of the chemical to ensure proper final disposal by waste management professionals.[4][7]

Step 2: Waste Collection and Storage
  • Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-top caps.[3][7] The original product container is often suitable if it is in good condition.[7]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "(4-Methyl-1,2-oxazol-3-yl)methanamine". Do not use abbreviations.[7]

    • The associated hazard pictograms (Corrosive, Harmful/Irritant).

  • Storage:

    • Store waste containers in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][7]

    • Keep containers tightly sealed except when adding waste to prevent the release of fumes.[3][7]

    • Store away from direct sunlight, heat sources, and incompatible materials.[3]

Step 3: Final Disposal
  • Professional Disposal: The final disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.[3][4]

  • Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by local and national regulations.[3]

Spill Management Protocol

Preparedness for accidental spills is crucial for laboratory safety.[3] In the event of a spill, follow these procedures immediately.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated (e.g., by ensuring the fume hood is operating correctly).[4]

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in section 1.2.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled container for hazardous waste.[4][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of (4-Methyl-1,2-oxazol-3-yl)methanamine waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal Start (4-Methyl-1,2-oxazol-3-yl)methanamine Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Identify Identify Waste Type Liquid Liquid Waste / Solutions Identify->Liquid Liquid Solid Solid Waste / Contaminated Items Identify->Solid Solid Spill Accidental Spill Identify->Spill Spill PPE->Identify Container_L Collect in Labeled, Leak-Proof Liquid Waste Container Liquid->Container_L Container_S Collect in Labeled, Sealed Solid Waste Container Solid->Container_S Spill_Kit Use Spill Kit with Inert Absorbent Spill->Spill_Kit Store Store in Designated Satellite Accumulation Area (SAA) Container_L->Store Container_S->Store Container_Spill Collect Absorbed Material in Labeled, Sealed Container Spill_Kit->Container_Spill Container_Spill->Store EHS Contact EHS or Licensed Waste Contractor for Pickup Store->EHS

Caption: Disposal workflow for (4-Methyl-1,2-oxazol-3-yl)methanamine waste.

Disclaimer: This guide is intended for informational purposes and is based on generally accepted chemical safety principles. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Adherence to all local, state, and federal regulations is mandatory.

References

  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • (4-methyl-1,2-oxazol-3-yl)methanamine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. (2021, March 16). Retrieved from [Link]

  • 1-(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]

  • Disposing Amine Waste. Technology Catalogue. Retrieved from [Link]

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. (1990, April 11). Retrieved from [Link]

  • (diethyl-1,2-oxazol-4-yl)methanamine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. EPA. Retrieved from [Link]

  • SAFETY DATA SHEET. Fisher Scientific. (2023, August 25). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.